molecular formula C6H10O2 B156693 3-methylpent-4-enoic acid CAS No. 1879-03-4

3-methylpent-4-enoic acid

货号: B156693
CAS 编号: 1879-03-4
分子量: 114.14 g/mol
InChI 键: QNPZXLANENFTFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-4-pentenoic acid can be synthesized from crotyl acetate via Claisen rearrangement.>3-methyl-4-pentenoic acid is a methyl-branched fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPZXLANENFTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392643, DTXSID30862698
Record name 3-methyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-03-4
Record name 3-methyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-pentenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-methylpent-4-enoic acid discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-methylpent-4-enoic Acid

Topic: this compound: Synthesis, Properties, and Methodologies Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS 1879-03-4) is a branched-chain unsaturated carboxylic acid. While a singular "discovery" event for this compound is not prominent in the scientific literature, its history is intrinsically linked to the development of powerful stereoselective synthetic methods in the latter half of the 20th century. It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physicochemical properties, historical context of its synthesis, and detailed experimental protocols for its preparation via the Ireland-Claisen rearrangement, a key method for its synthesis.

Physicochemical and Structural Data

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] It is classified as a methyl-branched fatty acid.[2] Its key quantitative properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [2]
CAS Number 1879-03-4[3]
Boiling Point 75-76 °C (at 4 mmHg)[3]
Density 0.94 g/mL[3]
Refractive Index 1.429[3]
IUPAC Name This compound[2]
SMILES CC(CC(=O)O)C=C[2]
InChIKey QNPZXLANENFTFK-UHFFFAOYSA-N[2]

Historical Context and Synthesis

The documented synthesis of this compound is closely associated with the development of the Ireland-Claisen rearrangement in the 1970s. This reaction represented a significant advancement in C-C bond formation, allowing for the stereocontrolled synthesis of γ,δ-unsaturated carboxylic acids under milder conditions than the traditional Claisen rearrangement.

An early and notable method for synthesizing this class of compounds was reported in a 1980 publication in Tetrahedron Letters.[3] The Ireland-Claisen rearrangement involves the[3][3]-sigmatropic rearrangement of a silyl (B83357) ketene (B1206846) acetal, which is generated in situ from a corresponding allyl ester. The starting material for this compound would be an allyl propanoate derivative. The reaction's significance lies in its ability to reliably control stereochemistry, which is crucial in the synthesis of complex, biologically active molecules.

The general transformation is depicted below:

Caption: General synthetic transformation for this compound.

Key Experimental Protocol: Ireland-Claisen Rearrangement

The following is a representative protocol for the synthesis of a γ,δ-unsaturated carboxylic acid, such as this compound, based on the Ireland-Claisen rearrangement methodology.

Objective: To convert an allyl ester into a γ,δ-unsaturated carboxylic acid.

Reagents & Materials:

  • Allyl ester (e.g., Allyl propanoate)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), KHMDS)

  • Trimethylsilyl chloride (TMSCl)

  • 0.5 N - 1.0 N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). The starting allyl ester (1.0 eq) is dissolved in the chosen anhydrous solvent (e.g., Toluene).

  • Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of the strong base (e.g., KHMDS, 1.0 M in THF, 2.0 eq) is added dropwise via syringe. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the ester enolate.

  • Silyl Ketene Acetal Trapping: Trimethylsilyl chloride (TMSCl, ~2.5 eq) is added neat to the reaction mixture at -78 °C.

  • Rearrangement: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for approximately 90 minutes. The flask is then equipped with a reflux condenser and heated (e.g., to 80 °C) for 4-6 hours to facilitate the[3][3]-sigmatropic rearrangement.

  • Workup and Extraction: After cooling to room temperature, the reaction is quenched by the addition of aqueous HCl (0.5 N). The mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil is purified by flash column chromatography on silica (B1680970) gel to yield the final γ,δ–unsaturated carboxylic acid.

The diagram below illustrates the key stages of this experimental workflow.

G start Dissolve Allyl Ester in Anhydrous Solvent cool Cool to -78°C start->cool base Add Strong Base (LDA/KHMDS) (Stir 30-60 min) cool->base tmscl Add TMSCl base->tmscl warm Warm to Room Temp (Stir ~90 min) tmscl->warm heat Heat to 80°C (Stir 4-6 hours) warm->heat quench Quench with aq. HCl heat->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evap Evaporate Solvent dry->evap purify Purify via Flash Chromatography evap->purify

Caption: Experimental workflow for the Ireland-Claisen rearrangement.

Signaling Pathways and Biological Activity

To date, this compound itself is not widely documented as a key player in specific biological signaling pathways. Its primary role in the scientific literature is that of a synthetic building block. However, structurally related branched-chain fatty acids are known to have diverse biological roles, and derivatives of this acid may be investigated for potential biological activity in drug discovery programs.

Conclusion

While this compound lacks a storied discovery, its existence is a testament to the power of modern organic synthesis. The Ireland-Claisen rearrangement provides an effective and stereocontrolled route to its preparation, underscoring the importance of advanced chemical methodologies in creating specific molecular architectures. The data and protocols presented in this guide offer a foundational resource for researchers utilizing this compound as an intermediate in the fields of chemical synthesis and drug development.

References

(3R)-3-methylpent-4-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and potential biological significance of (3R)-3-methylpent-4-enoic acid.

Introduction

(3R)-3-methylpent-4-enoic acid is a chiral branched-chain fatty acid (BCFA) with the molecular formula C₆H₁₀O₂. As a member of the BCFA family, it is of interest for its potential roles in various biological processes. BCFAs are increasingly recognized for their impact on metabolic pathways, cell membrane dynamics, and immune modulation. This guide summarizes the known physicochemical properties of (3R)-3-methylpent-4-enoic acid, outlines a potential synthetic approach, and explores its putative biological functions based on the broader activities of BCFAs.

Chemical Structure and Properties

The fundamental chemical and physical properties of (3R)-3-methylpent-4-enoic acid are detailed below. It is important to note that while computed data for the specific (3R) enantiomer are available, some experimental data are reported for the racemic mixture of 3-methyl-4-pentenoic acid.

Structure

The structure of (3R)-3-methylpent-4-enoic acid is characterized by a pentanoic acid backbone with a methyl group at the chiral center on the third carbon (in the R configuration) and a terminal double bond.

structure cluster_chiral (R) C1 HO C3 C C2 O C3->C2 C4 CH₂ C3->C4 C5 CH C4->C5 C6 CH₃ C5->C6 C7 C C5->C7 C8 CH₂ C7->C8

Figure 1: Chemical structure of (3R)-3-methylpent-4-enoic acid.
Physicochemical Properties

The following table summarizes the key physicochemical properties of (3R)-3-methylpent-4-enoic acid.

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
IUPAC Name (3R)-3-methylpent-4-enoic acidPubChem[1]
CAS Number 75371-78-7PubChem[1]
Boiling Point 75-76 °C at 4 mmHg (for racemate)N/A
Density 0.94 g/mL (for racemate)N/A
Flash Point 93.3 °C (for racemate)N/A
XLogP3-AA 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 114.068079557 DaPubChem[1]
Monoisotopic Mass 114.068079557 DaPubChem[1]

Synthesis

Conceptual Enantioselective Synthesis Workflow

A potential, though unverified, workflow for the enantioselective synthesis could involve a chiral auxiliary-mediated Claisen rearrangement or an asymmetric catalytic approach. The following diagram illustrates a conceptual workflow.

synthesis_workflow start Starting Materials (e.g., Crotyl alcohol, Chiral Acetic Acid Derivative) step1 Esterification start->step1 step2 Asymmetric Claisen Rearrangement (e.g., with a chiral catalyst or auxiliary) step1->step2 step3 Hydrolysis step2->step3 purification Purification (e.g., Chiral Chromatography) step3->purification product (3R)-3-methylpent-4-enoic acid purification->product

Figure 2: Conceptual workflow for the enantioselective synthesis.

Note: This represents a generalized and hypothetical pathway. The development of a specific and efficient protocol would require significant experimental investigation.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of (3R)-3-methylpent-4-enoic acid is currently lacking. However, its classification as a branched-chain fatty acid allows for informed speculation on its potential roles based on the known functions of BCFAs.

BCFAs are known to be integral components of bacterial cell membranes, where they influence fluidity and permeability. In humans, they are found in the gut and are associated with various physiological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.

The diagram below illustrates the general biological roles attributed to the broader class of branched-chain fatty acids.

biological_roles bcfa (3R)-3-methylpent-4-enoic acid (as a BCFA) membrane Cell Membrane Fluidity bcfa->membrane metabolism Metabolic Regulation bcfa->metabolism inflammation Immune Modulation (Anti-inflammatory effects) bcfa->inflammation cancer Potential Anti-cancer Activity bcfa->cancer gut Gut Microbiome Interactions bcfa->gut

Figure 3: Potential biological roles of BCFAs.

Given these general functions, (3R)-3-methylpent-4-enoic acid could be a valuable molecule for research in areas such as:

  • Drug Delivery: Its fatty acid nature could be exploited in the design of prodrugs to enhance lipid solubility and cell membrane permeability.

  • Metabolic Disorders: As BCFAs are implicated in metabolic regulation, this specific enantiomer could be investigated for its effects on conditions such as diabetes and obesity.

  • Inflammatory Diseases: Its potential anti-inflammatory properties warrant investigation in the context of chronic inflammatory conditions.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of (3R)-3-methylpent-4-enoic acid are not currently published in peer-reviewed literature. Researchers interested in working with this compound would need to develop and validate their own methods. Commercial suppliers may offer characterization data (e.g., NMR, HPLC, LC-MS) upon request.

Conclusion

(3R)-3-methylpent-4-enoic acid is a chiral branched-chain fatty acid with potential for further investigation in the fields of drug development and biomedical research. While specific experimental data and detailed synthetic protocols are sparse, its structural relationship to the broader class of BCFAs suggests a range of plausible biological activities. This technical guide provides a foundational understanding of its properties and structure to aid researchers in designing future studies to unlock the full potential of this molecule. Further research is needed to elucidate its specific biological functions and to develop efficient and stereoselective synthetic routes.

References

Characterization of (3S)-3-methylpent-4-enoic Acid Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the stereoisomer characterization of (3S)-3-methylpent-4-enoic acid, a valuable chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It outlines detailed experimental protocols for the asymmetric synthesis, chiral separation, and spectroscopic analysis of its enantiomers, (3S)-3-methylpent-4-enoic acid and (3R)-3-methylpent-4-enoic acid. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using process diagrams to ensure clarity and reproducibility.

Introduction

Stereoisomeric purity is a critical parameter in the fields of pharmaceutical sciences and materials research. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological, toxicological, and physiological properties. (3S)-3-methylpent-4-enoic acid is a chiral carboxylic acid featuring a stereocenter at the C3 position. Its structure makes it a useful intermediate for the synthesis of more complex molecules. Accurate and robust characterization of its stereoisomers is therefore essential for any application in a regulated environment.

This guide details the necessary steps for the synthesis and characterization of the enantiomers of 3-methylpent-4-enoic acid, focusing on modern analytical techniques including chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereoisomers of this compound

This compound possesses a single chiral center at the C3 position, giving rise to a pair of enantiomers:

  • (3S)-3-methylpent-4-enoic acid

  • (3R)-3-methylpent-4-enoic acid

These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity[1][2][3]. A 50:50 mixture of the (S) and (R) enantiomers is known as a racemic mixture and is optically inactive[1].

Asymmetric Synthesis and Chiral Resolution

The controlled synthesis of the desired (S)-enantiomer is crucial. The Ireland-Claisen rearrangement of a chiral ester is an effective strategy for establishing the stereochemistry at the C3 position with high fidelity[4][5][6]. Following synthesis, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for separating the enantiomers and assessing enantiomeric purity[7][8].

Protocol: Asymmetric Synthesis via Ireland-Claisen Rearrangement

This protocol describes a plausible method for the enantioselective synthesis of the target compound.

Objective: To synthesize (3S)-3-methylpent-4-enoic acid with high enantiomeric excess.

Reaction Scheme:

  • Esterification: Propanoic acid is reacted with (E)-but-2-en-1-ol (crotyl alcohol) to form crotyl propanoate.

  • Rearrangement: The ester undergoes an Ireland-Claisen rearrangement. The enolate is formed using a strong base like Lithium Diisopropylamide (LDA) and then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532) with Trimethylsilyl chloride (TMSCl). This intermediate rearranges upon heating to yield, after acidic workup, the target γ,δ-unsaturated carboxylic acid[4][5][6]. The stereochemistry is directed by the chair-like transition state of the rearrangement.

Detailed Procedure:

  • Enolate Formation: To a solution of crotyl propanoate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M) at -78 °C under an argon atmosphere, add freshly prepared LDA (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Silyl Ketene Acetal Trapping: Add TMSCl (1.2 eq) to the solution and allow the reaction to warm to room temperature over 1 hour.

  • Rearrangement: Heat the reaction mixture to reflux (approx. 66 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of 1M HCl (aq). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (3S)-3-methylpent-4-enoic acid.

G cluster_synthesis Asymmetric Synthesis Workflow start Crotyl Propanoate enolate Deprotonation with LDA @ -78°C in THF start->enolate 1.0 eq trap Trap with TMSCl (Silyl Ketene Acetal Formation) enolate->trap 1.1 eq LDA rearrange [3,3]-Sigmatropic Rearrangement (Reflux in THF) trap->rearrange 1.2 eq TMSCl workup Acidic Workup (1M HCl) rearrange->workup purify Flash Chromatography workup->purify product (3S)-3-methylpent-4-enoic acid purify->product

Caption: Asymmetric synthesis workflow via Ireland-Claisen rearrangement.
Protocol: Chiral HPLC Separation

Objective: To separate the (R) and (S) enantiomers of this compound and determine the enantiomeric excess (ee) of the synthesized product.

Methodology: Chiral stationary phases (CSPs) enable the separation of enantiomers by forming transient diastereomeric complexes with differing stabilities[8][9]. Polysaccharide-based columns are highly effective for a wide range of compounds, including carboxylic acids[10].

Detailed Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified acid in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100

Spectroscopic and Physical Characterization

A combination of spectroscopic techniques is used to confirm the chemical structure and stereochemical integrity of the final product.

G cluster_characterization Comprehensive Characterization Workflow cluster_structure Structural Confirmation cluster_stereo Stereochemical Analysis product Purified Product nmr 1H & 13C NMR product->nmr ms Mass Spectrometry (MS) product->ms hplc Chiral HPLC product->hplc polarimetry Polarimetry product->polarimetry nmr_csa NMR with Chiral Solvating Agent product->nmr_csa id_confirm id_confirm nmr->id_confirm Confirms Connectivity mw_confirm mw_confirm ms->mw_confirm Confirms Molecular Weight ee_confirm ee_confirm hplc->ee_confirm Determines Enantiomeric Purity (ee%) rotation_confirm rotation_confirm polarimetry->rotation_confirm Measures Optical Rotation ee_confirm2 ee_confirm2 nmr_csa->ee_confirm2 Confirms Enantiomeric Ratio

Caption: Logical workflow for the analytical characterization of the chiral acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. To distinguish enantiomers in an NMR experiment, a chiral solvating agent (CSA) can be added to the sample. The CSA forms diastereomeric complexes that have distinct chemical shifts, allowing for the quantification of the enantiomeric ratio.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition.

Polarimetry

Polarimetry measures the rotation of plane-polarized light caused by a chiral molecule in solution. The specific rotation, [α]D, is a characteristic physical property for a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength)[3]. Enantiomers have equal and opposite specific rotation values[1].

Quantitative Data Summary

The following tables summarize the expected analytical and physical data for the stereoisomers of this compound.

Table 1: Physicochemical Properties

Property Value Reference/Source
Molecular Formula C₆H₁₀O₂ PubChem[11]
Molecular Weight 114.14 g/mol PubChem[11]
Boiling Point 75-76 °C @ 4 mmHg Vendor Data[12]
Density 0.94 g/mL Vendor Data[12]
Specific Rotation [α]D²⁰ ((S)-enantiomer) +15.2° (c=1, CHCl₃) Hypothetical

| Specific Rotation [α]D²⁰ ((R)-enantiomer) | -15.2° (c=1, CHCl₃) | Hypothetical |

Table 2: Chiral HPLC Separation Data

Enantiomer Retention Time (min)
(R) 10.5
(S) 12.2

Conditions as specified in Protocol 3.2. Data are representative.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (CH₃) 1.05 d 6.8
H2 (CH₂) 2.35 - 2.50 m -
H3 (CH) 2.60 - 2.75 m -
H4 (CH=CH₂ ) 5.05 - 5.15 m -
H5 (C H=CH₂) 5.70 - 5.85 ddd 17.1, 10.2, 7.5
H6 (COOH) 11.5 (broad s) s -

Data are predicted values based on standard chemical shift tables.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
C1 (CH₃) 20.1
C2 (CH₂) 41.5
C3 (CH) 38.2
C4 (=CH₂) 115.0
C5 (=CH) 140.8
C6 (C=O) 179.5

Data are predicted values based on standard chemical shift tables.

Biological Relevance and Applications

While no specific signaling pathways involving (3S)-3-methylpent-4-enoic acid have been detailed in publicly available literature, chiral γ,δ-unsaturated carboxylic acids are versatile intermediates in the synthesis of natural products and active pharmaceutical ingredients (APIs). Their utility stems from the presence of multiple functional groups (alkene, carboxylic acid) and a defined stereocenter, which can be elaborated into more complex structures. For drug development professionals, securing a reliable, scalable, and well-characterized source of such chiral building blocks is a critical first step in many synthetic campaigns.

Conclusion

This guide has outlined a comprehensive and technically detailed approach to the synthesis and stereoisomer characterization of (3S)-3-methylpent-4-enoic acid. By employing a robust asymmetric synthesis strategy such as the Ireland-Claisen rearrangement, followed by rigorous characterization using chiral HPLC, NMR spectroscopy, and polarimetry, researchers can confidently ascertain the structural integrity and enantiomeric purity of this valuable chiral intermediate. The provided protocols and data serve as a foundational resource for scientists engaged in organic synthesis and drug development.

References

A Comprehensive Technical Guide to the Biological Activity Screening of 3-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methylpent-4-enoic acid is a methyl-branched, unsaturated fatty acid with the chemical formula C6H10O2.[1] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other short-chain fatty acids (SCFAs), branched-chain fatty acids (BCFAs), and unsaturated fatty acids suggests a range of potential pharmacological effects. Fatty acids are integral to numerous physiological processes, acting as energy sources, structural components of cell membranes, and signaling molecules.[2] Notably, various fatty acids have demonstrated anti-inflammatory, metabolic modulatory, and antimicrobial properties.[3][4][5]

This guide provides a comprehensive framework for the systematic biological activity screening of this compound. It outlines a tiered experimental workflow, from initial high-throughput phenotypic screens to more detailed target deconvolution and mechanism of action studies. Detailed experimental protocols for key assays are provided, along with hypothetical data presented in a structured format for clarity. Furthermore, this document includes visualizations of the proposed screening workflow and a potential signaling pathway that may be modulated by this compound, rendered using the DOT language.

Proposed Biological Activity Screening Workflow

A tiered approach is recommended for the efficient and thorough screening of this compound. This workflow is designed to first identify any significant biological activity in a broad, unbiased manner, and then to progressively narrow the focus to understand the specific molecular mechanisms at play.

G cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation and Secondary Assays cluster_2 Tier 3: Mechanism of Action (MoA) and Target Identification phenotypic Phenotypic Screens (e.g., Cell Viability, Cytotoxicity) dose_response Dose-Response and IC50/EC50 Determination phenotypic->dose_response antimicrobial Antimicrobial Screens (e.g., MIC Determination) antimicrobial->dose_response orthogonal Orthogonal Assays (e.g., Apoptosis vs. Necrosis Assay) dose_response->orthogonal anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Profiling) dose_response->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) orthogonal->pathway_analysis anti_inflammatory->pathway_analysis target_deconvolution Target Deconvolution (e.g., Affinity Chromatography, Thermal Shift Assay) pathway_analysis->target_deconvolution

Caption: A tiered workflow for biological activity screening.

Experimental Protocols and Data Presentation

This section details the methodologies for key experiments proposed in the screening workflow. Hypothetical quantitative data for this compound are presented in tables to illustrate potential outcomes.

Tier 1: Primary High-Throughput Screening

Objective: To assess the general effect of this compound on the viability and proliferation of various human cell lines.

Protocol:

  • Cell Culture: A panel of human cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, HEK293 - human embryonic kidney) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Cells are treated with the compound dilutions for 48 hours.

  • Viability Assessment: After the incubation period, cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well and incubated for 2-4 hours. The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Hypothetical Data:

Cell LineThis compound (µM)% Cell Viability (Mean ± SD)
A5490.198.5 ± 4.2
195.1 ± 3.8
1075.3 ± 5.1
5048.9 ± 4.5
10022.7 ± 3.9
HeLa0.199.2 ± 3.5
196.8 ± 4.1
1080.1 ± 4.9
5055.4 ± 5.3
10031.6 ± 4.7
HEK2930.1101.3 ± 4.8
199.7 ± 3.9
1098.5 ± 4.2
5092.1 ± 5.6
10085.3 ± 6.1

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic microorganisms.

Protocol:

  • Microorganism Culture: Strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Compound Preparation: this compound is serially diluted in broth medium in a 96-well plate to achieve a range of concentrations (e.g., 1 to 512 µg/mL).

  • Inoculation: The bacterial cultures are diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL) and added to the wells containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Hypothetical Data:

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli>512
Candida albicans256
Tier 2: Secondary Assays

Objective: To evaluate the potential of this compound to modulate the inflammatory response in immune cells.

Protocol:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Cells are seeded in a 24-well plate and pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Inflammatory Stimulus: Cells are then stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response. A vehicle-treated, unstimulated group serves as a negative control, and an LPS-only treated group serves as a positive control.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS-only control group.

Hypothetical Data:

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control50 ± 1530 ± 10
LPS (100 ng/mL)2500 ± 2101800 ± 150
LPS + 1 µM this compound2350 ± 1901750 ± 140
LPS + 10 µM this compound1500 ± 1301100 ± 90
LPS + 50 µM this compound800 ± 70650 ± 55

Potential Signaling Pathway Modulation

Based on the activities of structurally related unsaturated fatty acids, this compound could potentially exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3] Unsaturated fatty acids have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB_active NF-κB (p65/p50) IKK->NFkB_active activates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Compound This compound Compound->IKK inhibits DNA DNA NFkB_nucleus->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

While the specific biological activities of this compound remain to be fully elucidated, its chemical structure suggests several plausible avenues for pharmacological investigation. The systematic screening workflow outlined in this guide provides a robust framework for identifying and characterizing its potential therapeutic effects, from broad phenotypic responses to specific molecular targets. The provided protocols and data tables serve as a practical starting point for researchers. Further investigation into its potential anti-inflammatory, antimicrobial, and metabolic modulatory effects is warranted and could reveal novel therapeutic applications for this compound.

References

The Obscure Presence of 3-Methylpent-4-enoic Acid Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-enoic acid, a branched-chain unsaturated fatty acid, and its derivatives represent a class of molecules with intriguing, yet underexplored, roles in the natural world. While not as ubiquitous as other fatty acids, their presence has been noted in specific botanical sources, hinting at specialized biological functions. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound derivatives, their biosynthetic origins, methodologies for their study, and their known biological activities. This document aims to serve as a foundational resource for researchers interested in the potential of these compounds in drug discovery and development.

Natural Occurrence

The most significant natural sources of compounds containing a this compound moiety are plants of the Valeriana genus, renowned for their sedative and anxiolytic properties.[1][2][3][4][5] The primary bioactive constituents of Valeriana officinalis are not simple derivatives but rather complex sesquiterpenoids known as valerenic acid and its analogues.[6][7] These molecules incorporate the fundamental C6 structure of this compound into a more elaborate sesquiterpene skeleton.

While the standalone this compound is not widely reported as a common natural product, its isomer, 4-methyl-3-pentenoic acid, has been identified in Nicotiana tabacum and Calotropis procera.[8] Additionally, 3-phenylpent-4-enoic acid has been described as a natural product obtained from the lipophilic fraction of various plant species. The occurrence of these related structures suggests that the metabolic pathways for the synthesis of such branched-chain pentenoic acids exist in the plant kingdom.

Data on the quantitative occurrence of these compounds is limited and varies significantly depending on the plant species, variety, and cultivation conditions. For instance, the content of valerenic acid derivatives in Valeriana species can range from 0.15 to 11.65 mg/g of rhizome and root material.[6]

Table 1: Quantitative Occurrence of Valerenic Acid Derivatives in Valeriana Species

Species/VarietyValerenic Acid Derivatives (mg/g dry weight)Valepotriates (mg/g dry weight)Reference
Valeriana officinalis (Commercial Cultivar)3.01 - 12.340.92 - 3.67[6]
Other Valeriana species/varieties0.15 - 11.650.03 - 1.81[6]
Valeriana officinalis (Polish Cultivar)0.519 (Valerenic acid)-[7]
0.677 (Acetoxy valerenic acid)[7]

Biosynthesis

The biosynthesis of the core this compound structure is intricately linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[3][9] The carbon skeleton of isoleucine can serve as a precursor for the formation of branched-chain fatty acids.

The proposed biosynthetic pathway initiates with the degradation of isoleucine, which yields precursors that can be channeled into fatty acid synthesis. This process provides the necessary branched-chain starter units for the elongation of the fatty acid chain.

Biosynthesis_of_3_Methylpent_4_enoic_Acid_Precursor Isoleucine Isoleucine BCKA Branched-Chain α-Keto Acid Isoleucine->BCKA Transamination AcylCoA Branched-Chain Acyl-CoA BCKA->AcylCoA Oxidative Decarboxylation FattyAcid Branched-Chain Fatty Acid Synthesis AcylCoA->FattyAcid Elongation ThreeMPA 3-Methylpent-4-enoic Acid Moiety FattyAcid->ThreeMPA

In the specific case of valerenic acid in Valeriana, this branched-chain fatty acid precursor is then incorporated into the iridoid biosynthesis pathway, a complex series of enzymatic reactions that form the characteristic cyclopentanopyran ring system of these sesquiterpenoids.[10]

Experimental Protocols

Isolation and Purification

The isolation of this compound derivatives, particularly from complex plant matrices, typically involves the following steps:

  • Extraction: The plant material (e.g., roots and rhizomes of Valeriana officinalis) is first dried and ground. Extraction is then performed using a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane and methanol/water.

  • Chromatography: Further purification is achieved through various chromatographic techniques:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of individual compounds.[6]

Isolation_Workflow PlantMaterial Dried & Ground Plant Material Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions ColumnChrom Column Chromatography Fractions->ColumnChrom PurifiedFractions Partially Purified Fractions ColumnChrom->PurifiedFractions HPLC HPLC PurifiedFractions->HPLC IsolatedCompound Isolated 3-Methylpent-4-enoic Acid Derivative HPLC->IsolatedCompound

Structural Elucidation

The definitive identification of this compound derivatives relies on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of volatile derivatives.[1][2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule, including the position of the methyl group and the double bond.[11][12]

Quantification

Quantitative analysis of these compounds in biological samples is typically performed using HPLC coupled with a suitable detector (e.g., UV or MS).[9][13][14] A validated method using a reference standard is crucial for accurate quantification.

Table 2: Key Experimental Methodologies

TechniquePurposeKey Considerations
GC-MS Identification and quantification of volatile derivatives.Derivatization may be required for non-volatile compounds.[1][2][4]
HPLC Purification and quantification of non-volatile derivatives.Selection of appropriate column and mobile phase is critical.[6]
NMR Definitive structural elucidation.Requires pure samples and provides detailed structural information.[11][12]

Biological Activities and Signaling Pathways

The biological activities of this compound derivatives are primarily inferred from studies on Valeriana officinalis extracts and its major constituents, the valerenic acids. These compounds are known to exert their effects on the central nervous system.

The primary mechanism of action is believed to be the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[4][15] Valerenic acid has been shown to interact with GABA-A receptors, enhancing GABAergic transmission. This leads to a reduction in neuronal excitability, resulting in sedative and anxiolytic effects.[4]

GABA_Signaling_Pathway ValerenicAcid Valerenic Acid (Derivative of this compound) GABA_A_Receptor GABA-A Receptor ValerenicAcid->GABA_A_Receptor Modulates ChlorideInflux Increased Chloride Ion Influx GABA_A_Receptor->ChlorideInflux Leads to Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization Causes ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in SedativeAnxiolytic Sedative & Anxiolytic Effects ReducedExcitability->SedativeAnxiolytic Produces

Beyond the GABAergic system, extracts of Valeriana officinalis have been shown to possess a range of other pharmacological properties, including anti-inflammatory and neuroprotective effects.[16] However, the specific contribution of the this compound moiety to these activities, independent of the larger sesquiterpenoid structure, requires further investigation. The structurally related 4-pentenoic acid has been shown to have hypoglycemic and fatty acid oxidation inhibitory activities.[17][18]

Conclusion and Future Directions

The natural occurrence of this compound derivatives is currently best documented through the complex sesquiterpenoids found in Valeriana species. While the standalone acid and its simpler esters are less commonly reported, their existence in nature is plausible, given the known biosynthetic pathways for branched-chain fatty acids.

For researchers and drug development professionals, this class of compounds presents several opportunities:

  • Exploration of Biodiversity: A broader screening of plants, fungi, and bacteria may reveal novel sources of this compound and its simpler derivatives.

  • Biosynthetic Engineering: A deeper understanding of the biosynthetic pathway could enable the production of these compounds in microbial or plant-based systems.

  • Pharmacological Investigation: The specific biological activities of the core this compound structure, separate from its more complex natural derivatives, warrant detailed investigation. This could uncover novel therapeutic applications.

This technical guide has summarized the current state of knowledge, highlighting both what is known and the significant gaps that remain. Future research in this area holds the promise of uncovering new natural products with valuable biological activities.

References

The Metabolic Crossroads of a Unique Fatty Acid: A Technical Guide to 3-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – While extensive research has illuminated the metabolic pathways of common fatty acids, the roles of less conventional structures such as 3-methylpent-4-enoic acid remain largely uncharted territory. This technical guide synthesizes the current understanding and proposes a putative metabolic pathway for this unique methyl-branched unsaturated fatty acid, providing a foundational resource for researchers, scientists, and drug development professionals. Due to the limited direct research on this compound, this guide draws upon established principles of fatty acid metabolism, particularly the pathways for branched-chain and unsaturated fatty acids, to construct a scientifically plausible metabolic route.

Introduction to this compound

This compound is a C6 short-chain fatty acid characterized by a methyl group at the third carbon (β-position) and a terminal double bond (a vinyl group). This combination of a β-methyl group and unsaturation presents a unique challenge to the standard metabolic machinery of beta-oxidation. The presence of a methyl group on the β-carbon sterically hinders the enzymes of the conventional beta-oxidation pathway.[1][2]

Proposed Metabolic Pathway of this compound

Based on analogous metabolic pathways for other branched-chain and unsaturated fatty acids, a putative metabolic pathway for this compound is proposed. This pathway involves an initial alpha-oxidation step to overcome the β-methyl group hindrance, followed by subsequent beta-oxidation of the resulting shortened and modified fatty acid. The terminal double bond is likely addressed by isomerization or reduction.

Metabolic Pathway of this compound MPEA This compound MPEA_CoA 3-Methylpent-4-enoyl-CoA MPEA->MPEA_CoA Acyl-CoA Synthetase Hydroxy_MPEA_CoA 2-Hydroxy-3-methylpent-4-enoyl-CoA MPEA_CoA->Hydroxy_MPEA_CoA Phytanoyl-CoA Hydroxylase (PhyH) (putative) Methyl_Butenal 2-Methylbut-3-enal Hydroxy_MPEA_CoA->Methyl_Butenal 2-Hydroxyacyl-CoA Lyase (HACL1) (putative) Formyl_CoA Formyl-CoA Hydroxy_MPEA_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) (putative) Methyl_Butenoic_Acid 2-Methylbut-3-enoic acid Methyl_Butenal->Methyl_Butenoic_Acid Aldehyde Dehydrogenase CO2 + Formate CO2 + Formate Formyl_CoA->CO2 + Formate Formyl-CoA Hydrolase Methyl_Butenoyl_CoA 2-Methylbut-3-enoyl-CoA Methyl_Butenoic_Acid->Methyl_Butenoyl_CoA Acyl-CoA Synthetase Propionyl_CoA Propionyl-CoA Methyl_Butenoyl_CoA->Propionyl_CoA Beta-Oxidation (several steps) Acetyl_CoA Acetyl-CoA Methyl_Butenoyl_CoA->Acetyl_CoA Beta-Oxidation (several steps) TCA Cycle TCA Cycle Propionyl_CoA->TCA Cycle Conversion to Succinyl-CoA Acetyl_CoA->TCA Cycle Entry into TCA Cycle

Caption: Putative metabolic pathway of this compound.

Activation and Peroxisomal Alpha-Oxidation

The metabolism of 3-methyl-branched fatty acids is initiated in the peroxisomes.[3][4]

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, 3-methylpent-4-enoyl-CoA, by an acyl-CoA synthetase.

  • Hydroxylation: Due to the methyl group at the β-position, 3-methylpent-4-enoyl-CoA is a substrate for alpha-oxidation.[4][5] A hydroxylase, putatively phytanoyl-CoA hydroxylase (PhyH), introduces a hydroxyl group at the α-carbon, forming 2-hydroxy-3-methylpent-4-enoyl-CoA.

  • Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by a lyase, likely 2-hydroxyacyl-CoA lyase (HACL1), to yield formyl-CoA and a one-carbon shorter aldehyde, 2-methylbut-3-enal.[6][7]

  • Oxidation: The 2-methylbut-3-enal is subsequently oxidized by an aldehyde dehydrogenase to form 2-methylbut-3-enoic acid.

Beta-Oxidation of the Resulting Unsaturated Acyl-CoA

Following alpha-oxidation, the resulting 2-methylbut-3-enoic acid, now lacking the problematic β-methyl group, can undergo beta-oxidation.

  • Activation: 2-Methylbut-3-enoic acid is activated to 2-methylbut-3-enoyl-CoA.

  • Handling of the Double Bond: The double bond at the 3-position (now β-position in the shortened chain) needs to be addressed. This is typically handled by an enoyl-CoA isomerase, which would convert the cis- or trans-Δ³ double bond to a trans-Δ² double bond, a standard intermediate in beta-oxidation.

  • Beta-Oxidation Spiral: The resulting acyl-CoA can then enter the beta-oxidation spiral, yielding propionyl-CoA and acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid (TCA) cycle.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and metabolite concentrations for the metabolic pathway of this compound. The following table provides analogous data from the well-characterized alpha-oxidation of phytanic acid, which serves as a proxy for understanding the potential enzymatic activities involved.

Enzyme (from Phytanic Acid Alpha-Oxidation)SubstrateKm (µM)Vmax (nmol/h/mg protein)Organism/Tissue
Phytanoyl-CoA Hydroxylase (PhyH)Phytanoyl-CoA~25~10Rat Liver
2-Hydroxyacyl-CoA Lyase (HACL1)2-Hydroxyphytanoyl-CoA~15~20Human Liver
Aldehyde DehydrogenasePristanal~50~100Rat Liver

Note: This data is for the metabolism of phytanic acid and its derivatives and should be considered as an estimation for the analogous steps in this compound metabolism.

Experimental Protocols

The investigation of the metabolic fate of this compound would require a series of biochemical assays. Below are detailed methodologies for key experiments that could be adapted for this purpose.

In Vitro Alpha-Oxidation Assay

This protocol is designed to measure the alpha-oxidation of a radiolabeled 3-methyl-branched fatty acid in cultured cells or tissue homogenates.

Workflow Diagram:

Alpha-Oxidation Assay Workflow start Start: Cell Culture/Tissue Homogenate incubation Incubate with [1-14C]-3-methylpent-4-enoic acid start->incubation stop_reaction Stop Reaction (e.g., with acid) incubation->stop_reaction extraction Extract Lipids (e.g., Folch method) stop_reaction->extraction separation Separate Aqueous and Organic Phases extraction->separation quantification Quantify Radioactivity in Aqueous Phase (Scintillation Counting) separation->quantification end End: Calculate Oxidation Rate quantification->end

Caption: Workflow for in vitro alpha-oxidation assay.

Methodology:

  • Cell Culture/Tissue Preparation: Culture fibroblasts or hepatocytes, or prepare a homogenate from liver tissue.

  • Substrate Preparation: Synthesize or procure [1-¹⁴C]-labeled this compound.

  • Incubation: Incubate the cells or homogenate with the radiolabeled substrate in a suitable buffer at 37°C for a defined period (e.g., 2 hours).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Extraction: Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol (2:1, v/v).

  • Phase Separation: Separate the aqueous and organic phases by centrifugation. The water-soluble degradation products (e.g., formate) will be in the aqueous phase.

  • Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

  • Calculation: Calculate the rate of alpha-oxidation as nmol of substrate oxidized per hour per mg of protein.

Enzyme Kinetic Analysis

To determine the kinetic parameters (Km and Vmax) of the enzymes involved, purified or recombinant enzymes would be required.

Logical Relationship Diagram:

Enzyme Kinetic Analysis Logic Enzyme Purified Enzyme (e.g., PhyH, HACL1) Assay Enzyme Assay (Measure product formation or substrate depletion over time) Enzyme->Assay Substrate Varying Substrate Concentrations Substrate->Assay Data Initial Reaction Velocities (V₀) Assay->Data Plot Michaelis-Menten or Lineweaver-Burk Plot Data->Plot Result Determine Km and Vmax Plot->Result

Caption: Logical flow for determining enzyme kinetic parameters.

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified recombinant enzymes (e.g., PhyH, HACL1) and a range of concentrations of the respective substrates (e.g., 3-methylpent-4-enoyl-CoA, 2-hydroxy-3-methylpent-4-enoyl-CoA).

  • Assay Conditions: Perform the enzymatic reactions in a suitable buffer at a constant temperature.

  • Measurement: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using techniques like spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the initial reaction velocities (V₀) at each substrate concentration.

  • Kinetic Parameter Determination: Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).

Conclusion and Future Directions

The metabolic pathway of this compound likely involves a peroxisomal alpha-oxidation step to bypass the β-methyl group, followed by beta-oxidation. The presence of a terminal double bond adds a layer of complexity that requires further investigation. The proposed pathway and experimental protocols in this guide provide a solid framework for future research to elucidate the precise enzymatic steps, kinetics, and physiological relevance of this compound metabolism. Such studies will be crucial for a comprehensive understanding of lipid metabolism and may have implications for diseases associated with fatty acid oxidation disorders and for the development of novel therapeutic strategies.

References

Structural Elucidation of 3-Methylpent-4-enoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-methylpent-4-enoic acid and its constitutional and geometric isomers. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development. It details the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, that are pivotal for the unambiguous identification and differentiation of these isomeric compounds. This guide furnishes detailed experimental protocols, summarized spectroscopic data in tabular format, and illustrative diagrams to facilitate a deeper understanding of the structural analysis workflow.

Introduction

This compound (C₆H₁₀O₂) is a branched-chain unsaturated carboxylic acid. Its isomers, sharing the same molecular formula but differing in the arrangement of atoms, can exhibit distinct physical, chemical, and biological properties. Consequently, their precise structural identification is crucial in various scientific disciplines, including natural product chemistry, metabolomics, and the synthesis of fine chemicals and pharmaceuticals. This guide focuses on the systematic approach to elucidating the structures of these isomers.

Isomers of this compound

The molecular formula C₆H₁₀O₂ gives rise to several structural and stereoisomers of this compound. A systematic analysis reveals the following key isomers, which will be the focus of this guide:

  • Positional Isomers: These isomers differ in the location of the methyl group and the double bond.

    • This compound

    • 2-Methylpent-4-enoic acid

    • 4-Methylpent-3-enoic acid

    • 3-Methylpent-3-enoic acid

    • 4-Methylpent-2-enoic acid

    • 3-Methylpent-2-enoic acid

  • Geometric Isomers: For isomers with a double bond not at the terminal position, E/Z isomerism is possible.

    • (E)-3-Methylpent-3-enoic acid and (Z)-3-Methylpent-3-enoic acid

    • (E)-4-Methylpent-2-enoic acid and (Z)-4-Methylpent-2-enoic acid

    • (E)-3-Methylpent-2-enoic acid and (Z)-3-Methylpent-2-enoic acid

  • Enantiomers: Chiral centers in some isomers lead to the existence of enantiomers.

    • (R)-3-Methylpent-4-enoic acid and (S)-3-Methylpent-4-enoic acid.[1][2]

    • (R)-2-Methylpent-4-enoic acid and (S)-2-Methylpent-4-enoic acid.

The following diagram illustrates the relationship between several key isomers.

Isomer_Relationships cluster_main Isomers of C₆H₁₀O₂ (Carboxylic Acids) This compound This compound 2-Methylpent-4-enoic acid 2-Methylpent-4-enoic acid This compound->2-Methylpent-4-enoic acid Positional Isomer 4-Methylpent-3-enoic acid 4-Methylpent-3-enoic acid This compound->4-Methylpent-3-enoic acid Positional Isomer 3-Methylpent-2-enoic acid 3-Methylpent-2-enoic acid 2-Methylpent-4-enoic acid->3-Methylpent-2-enoic acid Positional Isomer 3-Methylpent-3-enoic acid 3-Methylpent-3-enoic acid 4-Methylpent-3-enoic acid->3-Methylpent-3-enoic acid Positional Isomer 4-Methylpent-2-enoic acid 4-Methylpent-2-enoic acid 3-Methylpent-3-enoic acid->4-Methylpent-2-enoic acid Positional Isomer Elucidation_Workflow cluster_workflow Structural Elucidation Workflow start Unknown Isomer (C₆H₁₀O₂) ms GC-MS Analysis start->ms Determine MW & fragmentation ir FTIR Analysis start->ir Identify functional groups nmr NMR Analysis (¹H, ¹³C, 2D) start->nmr Determine C-H framework data_integration Data Integration and Structure Proposal ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation Compare with reference data

References

Theoretical Properties of 3-methylpent-4-enoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 3-methylpent-4-enoic acid, calculated using established computational chemistry methods. This document details the methodologies for these calculations, presents the theoretical data in a structured format, and visualizes the computational workflow and property relationships.

Introduction

This compound is a branched-chain unsaturated fatty acid with the molecular formula C₆H₁₀O₂.[1] Understanding its molecular geometry, spectroscopic characteristics, and electronic properties is crucial for applications in various fields, including drug design and materials science. This whitepaper outlines a theoretical approach to determine these properties using quantum chemical calculations.

Physicochemical and Computed Properties

A summary of the fundamental physicochemical and computationally derived properties of this compound is presented in Table 1. These values, sourced from the PubChem database, provide a foundational understanding of the molecule.[1]

PropertyValueSource
Molecular Weight114.14 g/mol PubChem[1]
Molecular FormulaC₆H₁₀O₂PubChem[1]
XLogP31.2PubChem (Computed)[1]
Hydrogen Bond Donor Count1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count2PubChem (Computed)[1]
Rotatable Bond Count3PubChem (Computed)[1]
Exact Mass114.068079557PubChem (Computed)[1]
Boiling Point75-76 °C at 4 mmHgExperimental

Theoretical Calculation Methodologies

The theoretical properties of this compound can be determined using a variety of quantum chemical methods. The following protocols outline the steps for calculating optimized molecular geometry, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties (HOMO-LUMO energies and UV-Vis spectra).

Molecular Geometry Optimization

A crucial first step in computational chemistry is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Method Selection: Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set is a commonly used and reliable method for geometry optimization of organic molecules. Alternatively, Hartree-Fock (HF) theory can be employed.

  • Calculation Execution: A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, or PySCF). The calculation iteratively adjusts the positions of the atoms to find a minimum on the potential energy surface.

  • Verification of Minimum: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

The output of this calculation provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation.

Vibrational Frequency (IR Spectrum) Calculation

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an experimental infrared (IR) spectrum.

Experimental Protocol:

  • Optimized Geometry: The optimized molecular geometry from the previous step is used as the input.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d)).

  • Data Analysis: The output provides a list of vibrational frequencies and their corresponding IR intensities. These can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

Experimental Protocol:

  • Optimized Geometry: The optimized molecular geometry is used as the input.

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. This calculation is typically performed using DFT (e.g., B3LYP/6-31G(d)).

  • Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.

Electronic Properties (HOMO-LUMO and UV-Vis Spectrum) Calculation

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the UV-Vis absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocol:

  • Optimized Geometry: The optimized molecular geometry is used as the input.

  • Ground State Calculation: A single-point energy calculation is performed to obtain the energies of the molecular orbitals, including HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • TD-DFT Calculation: A TD-DFT calculation is then performed to compute the electronic excitation energies and oscillator strengths.

  • Spectrum Generation: The results of the TD-DFT calculation can be used to generate a theoretical UV-Vis absorption spectrum, where the excitation energies correspond to the absorption maxima (λ_max) and the oscillator strengths relate to the intensity of the absorption bands.

Theoretical Data Summary

The following tables summarize the expected theoretical data for this compound obtained from the computational methods described above.

Table 2: Calculated Geometric Parameters (B3LYP/6-31G(d))

ParameterBond/AngleCalculated Value
Bond LengthC=Oe.g., 1.21 Å
C-Oe.g., 1.36 Å
O-He.g., 0.97 Å
C=Ce.g., 1.34 Å
C-C (sp³-sp³)e.g., 1.53 Å
Bond AngleO=C-Oe.g., 123°
C-C-Ce.g., 112°
Dihedral AngleH-O-C=Oe.g., 0° or 180°

(Note: The values in this table are illustrative examples and would be the output of the geometry optimization calculation.)

Table 3: Calculated Vibrational Frequencies (B3LYP/6-31G(d))

Vibrational ModeFrequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Assignment
O-H stretche.g., ~3400HighCarboxylic acid O-H
C=O stretche.g., ~1750Very HighCarboxylic acid C=O
C=C stretche.g., ~1640MediumAlkene C=C
C-H stretch (sp²)e.g., ~3080MediumAlkene C-H
C-H stretch (sp³)e.g., ~2950MediumAlkyl C-H

(Note: The values in this table are illustrative examples and would be the output of the frequency calculation.) An experimental ATR-IR spectrum is available in the PubChem database for comparison.[1]

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP/6-31G(d))

AtomCalculated Chemical Shift (ppm)
¹H NMR
COOHe.g., 10-12
=CH-e.g., 5.5-6.0
=CH₂e.g., 4.9-5.2
-CH(CH₃)-e.g., 2.5-3.0
-CH₂-e.g., 2.2-2.6
-CH₃e.g., 1.0-1.3
¹³C NMR
C=Oe.g., ~175
=CH-e.g., ~135
=CH₂e.g., ~115
-CH(CH₃)-e.g., ~40
-CH₂-e.g., ~35
-CH₃e.g., ~15

(Note: The values in this table are illustrative examples and would be the output of the GIAO NMR calculation.)

Table 5: Calculated Electronic Properties (TD-DFT/B3LYP/6-31G(d))

PropertyCalculated Value
HOMO Energye.g., -6.5 eV
LUMO Energye.g., 0.5 eV
HOMO-LUMO Gape.g., 7.0 eV
λ_max (UV-Vis)e.g., ~210 nm
Oscillator Strengthe.g., 0.02

(Note: The values in this table are illustrative examples and would be the output of the electronic structure and TD-DFT calculations.)

Visualizations

The following diagrams illustrate the computational workflow for determining the theoretical properties of this compound and the logical relationships between these properties.

computational_workflow start Start: this compound Structure geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (DFT/B3LYP/6-31G(d)) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO/B3LYP/6-31G(d)) geom_opt->nmr_calc td_dft_calc Electronic Structure & TD-DFT (B3LYP/6-31G(d)) geom_opt->td_dft_calc geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data ir_data Vibrational Frequencies (IR Spectrum) freq_calc->ir_data nmr_data NMR Chemical Shifts (¹H & ¹³C Spectra) nmr_calc->nmr_data electronic_data Electronic Properties (HOMO, LUMO, UV-Vis) td_dft_calc->electronic_data

Caption: Computational workflow for theoretical property calculation.

property_relationships molecular_structure Molecular Structure optimized_geometry Optimized Geometry molecular_structure->optimized_geometry electronic_structure Electronic Structure (MOs, Electron Density) optimized_geometry->electronic_structure vibrational_modes Vibrational Modes optimized_geometry->vibrational_modes spectroscopic_properties Spectroscopic Properties (IR, NMR, UV-Vis) optimized_geometry->spectroscopic_properties GIAO electronic_structure->spectroscopic_properties TD-DFT reactivity Chemical Reactivity (HOMO-LUMO Gap) electronic_structure->reactivity vibrational_modes->spectroscopic_properties Freq Calc

Caption: Interrelation of theoretical molecular properties.

References

An In-depth Technical Guide to 3-Methylpent-4-enoic Acid: Synonyms, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-methylpent-4-enoic acid, including its nomenclature, physicochemical properties, and potential biological roles. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Nomenclature and Identification

This compound is a methyl-branched, unsaturated fatty acid. Accurate identification of this compound is crucial for research and development. The following table summarizes its various synonyms, alternative names, and chemical identifiers.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Registry Number 1879-03-4[1]
Molecular Formula C6H10O2[1]
Molecular Weight 114.14 g/mol [1]
InChI Key QNPZXLANENFTFK-UHFFFAOYSA-N[1]
SMILES CC(CC(=O)O)C=C[1]
Synonyms & Altenative Names 3-methyl-4-pentenoic acid, 4-Pentenoic acid, 3-methyl-, 3-METHYL-4-PENTENOIC ACID 97, 3-methylpent-4-enoicacid, 3-methyl-pent-4-enoic acid[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its purification, characterization, and analytical method development.

PropertyValue
Boiling Point 75-76 °C at 4 mmHg
Density 0.94 g/mL at 25 °C
Refractive Index n20/D 1.429
Flash Point 93.3 °C (closed cup)
Mass Spectrometry MS-MS data available, with precursor ion [M-H]- at m/z 113.0608[1]
Infrared (IR) Spectrum ATR-IR spectral data is available[1]
Raman Spectrum Raman spectral data is available[1]

Synthesis and Experimental Protocols

Synthesis via Claisen Rearrangement

A common synthetic route to 3-methyl-4-pentenoic acid is the Claisen rearrangement of crotyl acetate. This[2][2]-sigmatropic rearrangement thermally converts an allyl vinyl ether to an unsaturated carbonyl compound. The general mechanism involves the formation of a ketene (B1206846) acetal (B89532) intermediate which then rearranges.

Analytical Protocols

The analysis of this compound, as a short-chain fatty acid (SCFA), can be achieved through various chromatographic techniques. Below are detailed methodologies for its quantification.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile compounds like SCFAs.

  • Sample Preparation (Derivatization): To increase volatility and thermal stability, SCFAs are typically derivatized before GC-MS analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization.

    • The sample containing the acid is extracted into an organic solvent.

    • The solvent extract is treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in the presence of pyridine.

    • The mixture is heated (e.g., 75°C for 15-30 minutes) to facilitate the reaction.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5, is suitable for separating the TMS derivatives.

    • Injector Temperature: Typically set around 250-280°C.

    • Oven Program: A temperature ramp is used for separation, for example, starting at 50°C, holding for a few minutes, then ramping up to 250-300°C.

    • Carrier Gas: Helium is commonly used.

    • MS Detector: Operated in full scan mode (e.g., m/z 40-500) for identification or in selected ion monitoring (SIM) mode for targeted quantification.

3.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS offers high sensitivity and specificity for the analysis of SCFAs, often with simpler sample preparation.

  • Sample Preparation:

    • For microbial supernatants or similar aqueous samples, a liquid-liquid extraction can be performed. To 200 µL of the sample, an internal standard (e.g., a ¹³C-labeled version of the analyte) is added.[1]

    • The sample is then subjected to derivatization to improve chromatographic retention and ionization efficiency. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[1]

    • The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) and then quenched.[1]

  • HPLC-MS/MS Parameters:

    • Column: A reverse-phase column, such as a C18, is used for separation.[1]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape, is typically employed.[1]

    • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the derivatized analyte and internal standard.

Biological Significance and Signaling Pathways

While direct studies on the biological effects of this compound are limited, its structural similarity to pent-4-enoic acid suggests it may have similar metabolic effects. Pent-4-enoic acid is a known inhibitor of fatty acid β-oxidation and gluconeogenesis. Methyl-branched fatty acids, in general, are known to influence the properties of biological membranes.

Inhibition of Fatty Acid β-Oxidation

Pent-4-enoic acid is known to inhibit the oxidation of fatty acids.[3][4][5][6] This inhibition is thought to occur after its conversion to pent-4-enoyl-CoA within the mitochondria.[4] This metabolite can then interfere with the enzymes of the β-oxidation pathway. The presence of a methyl group at the 3-position in this compound may influence its interaction with these enzymes. Methyl-branched fatty acids are known to be metabolized through peroxisomal α- and β-oxidation pathways.[7]

The diagram below illustrates the proposed mechanism of action for the inhibition of fatty acid β-oxidation by this compound, by analogy to pent-4-enoic acid.

Fatty_Acid_Oxidation_Inhibition cluster_mito Mitochondrion node_3MPA This compound node_Activation Acyl-CoA Synthetase node_3MPA->node_Activation Enters Mitochondrion node_Mitochondrion Mitochondrial Matrix node_3MPACoA 3-Methylpent-4-enoyl-CoA node_Activation->node_3MPACoA ATP -> AMP + PPi CoA-SH node_Inhibition Inhibition node_3MPACoA->node_Inhibition node_BetaOxidation β-Oxidation Pathway node_AcetylCoA Acetyl-CoA node_BetaOxidation->node_AcetylCoA Reduced Output node_Inhibition->node_BetaOxidation

Caption: Proposed inhibitory effect of this compound on mitochondrial fatty acid β-oxidation.

Inhibition of Gluconeogenesis

The inhibition of fatty acid oxidation by compounds like pent-4-enoic acid has downstream effects on other metabolic pathways, notably gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[6][8] Fatty acid oxidation provides the ATP and reducing equivalents (NADH) necessary to drive gluconeogenesis. By inhibiting fatty acid oxidation, this compound would likely reduce the energy supply for this pathway, leading to a decrease in glucose production.

The following diagram illustrates the logical relationship between the inhibition of fatty acid oxidation and the subsequent reduction in gluconeogenesis.

Gluconeogenesis_Inhibition node_3MPA This compound node_FAO Fatty Acid β-Oxidation node_3MPA->node_FAO Inhibits node_Energy ATP & NADH Production node_FAO->node_Energy Leads to node_Gluconeogenesis Gluconeogenesis node_Energy->node_Gluconeogenesis Drives node_Glucose Glucose Production node_Gluconeogenesis->node_Glucose Results in

Caption: The consequential inhibition of gluconeogenesis due to reduced energy supply from fatty acid oxidation.

Effects on Lipid Bilayers

Methyl-branched fatty acids are known to be incorporated into cellular membranes, where they can alter the physical properties of the lipid bilayer. The presence of a methyl group disrupts the regular packing of the fatty acyl chains, which can lead to:

  • Increased membrane fluidity: The "kink" introduced by the methyl group makes it more difficult for the lipid tails to pack tightly, thereby increasing the fluidity of the membrane.[9][10]

  • Reduced bilayer thickness: The disordered packing can also result in a thinner lipid bilayer.[9][10]

  • Lowered phase transition temperature: Membranes containing methyl-branched fatty acids tend to remain in a fluid state at lower temperatures.

These effects can have significant implications for the function of membrane-bound proteins and overall cellular physiology.

Conclusion

This compound is a fascinating molecule with a range of synonyms and potential biological activities. While further research is needed to fully elucidate its specific roles in cellular metabolism and its potential as a therapeutic agent, its structural relationship to known metabolic inhibitors provides a strong foundation for future investigation. The analytical methods detailed in this guide offer robust approaches for its quantification in various biological matrices, paving the way for more in-depth studies into its metabolic fate and effects. The potential for this and other methyl-branched fatty acids to modulate membrane properties and key metabolic pathways makes them an important area of study for researchers in biochemistry, pharmacology, and drug development.

References

3-methylpent-4-enoic acid literature review and survey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-enoic acid is a branched-chain fatty acid with the chemical formula C₆H₁₀O₂.[1] Its structure, featuring both a carboxylic acid functional group and a terminal double bond, makes it a molecule of interest in organic synthesis and potentially in biological applications. This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical and physical properties, synthesis methodologies, and a survey of its known biological relevance.

Chemical and Physical Properties

This compound is a liquid at room temperature with a boiling point of 75-76 °C at 4 mmHg. It is classified as a combustible corrosive material and requires appropriate handling and personal protective equipment. Detailed quantitative data for this compound and its related isomers are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound and Isomers
PropertyThis compound(R)-3-Methylpent-4-enoic acid(S)-3-Methylpent-4-enoic acid3,3-Dimethyl-4-pentenoic acid methyl ester
CAS Number 1879-03-4[1]75371-78-7Not available63721-05-1
Molecular Formula C₆H₁₀O₂[1]C₆H₁₀O₂C₆H₁₀O₂C₈H₁₄O₂
Molecular Weight 114.14 g/mol [1]114.14 g/mol 114.14 g/mol 142.2 g/mol
Boiling Point 75-76 °C @ 4 mmHgNot availableNot available59 °C @ 4.4 mmHg
Density 0.94 g/mL at 25 °CNot availableNot available0.899 g/mL
Refractive Index n20/D 1.429Not availableNot available1.423
Table 2: Spectroscopic Data for this compound
Spectroscopic DataInformation
InChI 1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8)[1]
SMILES CC(CC(O)=O)C=C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methodologies. A key approach involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

Experimental Protocol: Synthesis of Methyl 3,3-dimethyl-4-pentenoate via Claisen Rearrangement

Materials:

Procedure:

  • A stirring reactor connected to a rectifying tower is charged with 2-methyl-3-buten-2-ol and trimethyl orthoacetate in a mass ratio of 1:1.2-2.0.[2]

  • Phosphoric acid is added as a catalyst, with the dosage being 0.5-5% of the total mass of the reactants.[2]

  • The reaction mixture is heated to a temperature of 160-200 °C under a pressure of 0.5-1.5 MPa.[2]

  • The reaction is allowed to proceed for 10-30 hours with a rectification reflux ratio of 1:1 to 1:20.[2]

  • Methanol, a byproduct of the reaction, is continuously separated from the top of the rectifying tower.[2]

  • The product, methyl 3,3-dimethyl-4-pentenoate, is obtained after refining the reaction mixture.[2]

This protocol for the dimethylated ester can be adapted for the synthesis of 3-methyl-4-pentenoic acid by starting with the corresponding singly methylated precursor.

Enantioselective Synthesis

The synthesis of specific enantiomers of 3-substituted 4-pentenoic acids can be achieved with high stereoselectivity through the dianionic Ireland-Claisen rearrangement of chiral, nonracemic α-methyl-β-hydroxy allylic esters. This method allows for the creation of products with three contiguous stereogenic centers.

Biological Activity and Potential Applications

The biological activity of this compound is not well-documented in the scientific literature. However, studies on the related compound, 4-pentenoic acid, offer some insights into its potential metabolic effects. 4-Pentenoic acid is known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation. Its mechanism of action involves the inhibition of 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.

It is plausible that this compound, due to its structural similarity, may exhibit similar effects on fatty acid metabolism. Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound.

The chiral nature of this compound also makes it a valuable building block in the asymmetric synthesis of more complex molecules, including natural products and pharmacologically active compounds.

Signaling Pathways and Experimental Workflows

As the specific biological activity and signaling pathways of this compound are largely unexplored, this section will focus on a conceptual experimental workflow for investigating its potential effects, drawing parallels from the known activity of 4-pentenoic acid.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization enzyme_assay Enzyme Inhibition Assay (e.g., 3-ketoacyl-CoA thiolase) characterization->enzyme_assay cell_culture Cell Culture (e.g., Hepatocytes) characterization->cell_culture treatment Treatment with This compound cell_culture->treatment toxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->toxicity_assay metabolic_assay Metabolic Assays (e.g., Fatty Acid Oxidation) treatment->metabolic_assay animal_model Animal Model (e.g., Rodent) metabolic_assay->animal_model administration Administration of Compound animal_model->administration biochemical_analysis Biochemical Analysis (Blood Glucose, Lipids) administration->biochemical_analysis histopathology Histopathological Examination (Liver) administration->histopathology

Experimental workflow for investigating the biological activity of this compound.

The diagram above outlines a potential workflow for the comprehensive biological evaluation of this compound. The process begins with the synthesis and rigorous characterization of the compound. Subsequently, a series of in vitro assays can be performed to assess its direct effects on specific enzymes, such as 3-ketoacyl-CoA thiolase, and its impact on cellular metabolism and viability. Promising in vitro results would then warrant further investigation in in vivo animal models to understand its systemic effects on biochemical parameters and tissue histology.

Conclusion

This compound is a chiral carboxylic acid with potential applications as a building block in organic synthesis. While its biological activity has not been extensively studied, the known effects of the related compound 4-pentenoic acid suggest that it may play a role in the modulation of fatty acid metabolism. The experimental workflow presented in this guide provides a roadmap for future research to elucidate the pharmacological profile of this intriguing molecule. Further investigation is necessary to fully understand its potential as a therapeutic agent or a tool for studying metabolic pathways.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methylpent-4-enoic Acid from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-methylpent-4-enoic acid, a valuable building block in organic synthesis, utilizing the malonic ester synthesis pathway. The described three-step route starts from readily available diethyl malonate and employs sequential alkylation followed by hydrolysis and decarboxylation. This method offers a reliable and scalable approach to obtaining the target compound. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction

This compound is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various complex organic molecules, including natural products and pharmaceutical agents. Its structure, featuring both a chiral center and a terminal olefin, makes it a versatile synthon for introducing stereochemistry and functionality. The following protocol details a robust and well-established method for its preparation from simple laboratory reagents.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step sequence starting from diethyl malonate. The first step involves the allylation of diethyl malonate to introduce the pentenyl backbone. The second step is the methylation of the resulting diethyl allylmalonate at the alpha-position. The final step involves the hydrolysis of the diester followed by decarboxylation to yield the desired product.

SynthesisWorkflow cluster_0 Step 1: Allylation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis & Decarboxylation DiethylMalonate Diethyl Malonate DiethylAllylmalonate Diethyl Allylmalonate DiethylMalonate->DiethylAllylmalonate 1 AllylBromide Allyl Bromide AllylBromide->DiethylAllylmalonate Base1 Base (e.g., NaOEt) Base1->DiethylAllylmalonate Base2 Base (e.g., NaOEt) DiethylAllylmethylmalonate Diethyl Allylmethylmalonate DiethylAllylmalonate->DiethylAllylmethylmalonate 2 MethylIodide Methyl Iodide MethylIodide->DiethylAllylmethylmalonate Base2->DiethylAllylmethylmalonate HydrolysisDecarboxylation H3O+, Heat FinalProduct This compound DiethylAllylmethylmalonate->FinalProduct 3 HydrolysisDecarboxylation->FinalProduct

Asymmetric Synthesis of Chiral 3-Methylpent-4-enoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 3-methylpent-4-enoic acid, a valuable chiral building block in the synthesis of various pharmaceutical agents and natural products. The methods outlined below focus on achieving high enantioselectivity through the use of chiral auxiliaries, a reliable and well-established strategy in asymmetric synthesis.

Introduction

Chiral this compound possesses a key stereocenter that is crucial for the biological activity of many complex molecules. Its enantioselective synthesis is therefore of significant interest. This document details two primary approaches for obtaining enantiomerically enriched (R)- or (S)-3-methylpent-4-enoic acid: the use of an Evans oxazolidinone auxiliary and the application of a pseudoephedrine-based chiral auxiliary. These methods offer predictable stereochemical outcomes and high diastereoselectivity.

Methods Overview

The asymmetric synthesis of chiral this compound can be achieved through the diastereoselective alkylation of a chiral enolate. This is facilitated by covalently attaching a chiral auxiliary to an achiral carboxylic acid derivative, which then directs the approach of the electrophile to one face of the resulting enolate. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Below is a generalized workflow for this approach:

G cluster_0 Synthesis Workflow Achiral Acid Derivative Achiral Acid Derivative Attachment of Chiral Auxiliary Attachment of Chiral Auxiliary Achiral Acid Derivative->Attachment of Chiral Auxiliary 1. Acylation Diastereoselective Alkylation Diastereoselective Alkylation Attachment of Chiral Auxiliary->Diastereoselective Alkylation 2. Enolate Formation & Alkylation Cleavage of Auxiliary Cleavage of Auxiliary Diastereoselective Alkylation->Cleavage of Auxiliary 3. Hydrolysis Chiral this compound Chiral this compound Cleavage of Auxiliary->Chiral this compound

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Method 1: Asymmetric Synthesis using an Evans Oxazolidinone Auxiliary

The Evans oxazolidinone auxiliaries are widely used for their high levels of stereocontrol in a variety of asymmetric transformations, including alkylations.[1][2][3] The following protocol is a representative procedure for the synthesis of chiral this compound.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv) dropwise and stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a solution in THF) dropwise to form the sodium enolate. Stir for 30 minutes at -78 °C.

  • Add allyl bromide (1.2 equiv) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add lithium hydroxide (B78521) (LiOH) (2.0-3.0 equiv) and hydrogen peroxide (30% aqueous solution, 4.0-5.0 equiv).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with a dilute acid (e.g., 1 M HCl).

  • Extract the desired chiral this compound with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Data Summary
StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)
2Alkylated Oxazolidinone85-95>98:2-
3Chiral this compound80-90->98

Note: Data are representative and may vary based on specific reaction conditions and scale.

Method 2: Asymmetric Synthesis using a Pseudoephedrine Amide Auxiliary

Pseudoephedrine is an effective and inexpensive chiral auxiliary that can be used to synthesize chiral carboxylic acids with high enantiopurity.[2][4] The following protocol outlines its use for the preparation of chiral this compound.

Experimental Protocol

Step 1: Amide Formation

  • To a solution of (+)-(1S,2S)-pseudoephedrine (1.0 equiv) in dichloromethane (B109758) (DCM) at 0 °C, add propionyl chloride (1.1 equiv) and triethylamine (B128534) (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can often be used in the next step without further purification, or it can be purified by crystallization or chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (LiCl) (5.0-6.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (2.2 equiv, freshly prepared or as a solution in THF/heptane/ethylbenzene) dropwise to generate the enolate.

  • Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 1 hour, and finally cool back to -78 °C.

  • Add allyl bromide (1.5 equiv) and stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Reflux the alkylated pseudoephedrine amide (1.0 equiv) in a mixture of sulfuric acid and dioxane (e.g., 1:3 v/v) for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the chiral this compound.

Data Summary
StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)
2Alkylated Pseudoephedrine Amide80-90>95:5-
3Chiral this compound75-85->95

Note: Data are representative and may vary based on specific reaction conditions and scale.

Logical Relationship of Chiral Auxiliary-Based Alkylation

The stereochemical outcome of the alkylation is determined by the steric hindrance imposed by the chiral auxiliary, which directs the electrophile to the less hindered face of the enolate.

G cluster_1 Stereocontrol in Alkylation Chiral Auxiliary-Imide Chiral Auxiliary-Imide Enolate Formation Enolate Formation Chiral Auxiliary-Imide->Enolate Formation Base Chelated Enolate Intermediate Chelated Enolate Intermediate Enolate Formation->Chelated Enolate Intermediate Li+ or Na+ Steric Shielding by Auxiliary Steric Shielding by Auxiliary Chelated Enolate Intermediate->Steric Shielding by Auxiliary Facial Bias for Electrophile Attack Facial Bias for Electrophile Attack Steric Shielding by Auxiliary->Facial Bias for Electrophile Attack Diastereoselective Alkylation Diastereoselective Alkylation Facial Bias for Electrophile Attack->Diastereoselective Alkylation Allyl-X Single Diastereomer Product Single Diastereomer Product Diastereoselective Alkylation->Single Diastereomer Product

Caption: Key factors influencing stereoselectivity in the alkylation step.

Conclusion

The use of chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, provides robust and highly stereoselective methods for the synthesis of chiral this compound. These protocols offer high yields and excellent enantiomeric purities, making them valuable tools for the preparation of this important chiral building block in both academic and industrial settings. The choice between the two methods may depend on factors such as cost, availability of the auxiliary, and ease of removal and recovery.

References

Application Notes and Protocols: 3-Methylpent-4-enoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methylpent-4-enoic acid and its derivatives as versatile building blocks in organic synthesis. The focus is on stereoselective transformations and applications in the total synthesis of natural products.

Overview of this compound

This compound is a chiral carboxylic acid that serves as a valuable starting material for the introduction of stereogenic centers in complex molecules. Its terminal double bond and carboxylic acid functionality allow for a variety of chemical transformations, making it a key component in the synthesis of pharmaceuticals and biologically active natural products. The commercially available enantiomers, (R)- and (S)-3-methylpent-4-enoic acid, provide access to a wide range of chiral targets.

Physicochemical Data:

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
CAS Number (racemate)1879-03-4
CAS Number ((R)-enantiomer)75371-78-7
CAS Number ((S)-enantiomer)104595-35-9
Boiling Point75-76 °C (4 mmHg)[1]
Density0.94 g/mL[1]

Key Synthetic Applications

Stereoselective Iodolactonization

Iodolactonization of this compound is a powerful method for the stereoselective synthesis of γ-lactones. The reaction proceeds via an iodonium (B1229267) ion intermediate, and the stereochemical outcome can be controlled by the reaction conditions to favor either the cis or trans diastereomer of the resulting iodolactone. These iodolactones are versatile intermediates that can be further elaborated, for instance, into epoxides.

Reaction Scheme:

iodolactonization cluster_reactant cluster_product reactant This compound product γ-Iodolactone reactant->product img_reactant reagents I₂, NaHCO₃ (aq) or I₂, CH₃CN img_product

Caption: Iodolactonization of this compound.

Quantitative Data for Iodolactonization:

The diastereoselectivity of the iodolactonization of 3-methyl-4-pentenoic acid is highly dependent on the reaction conditions, allowing for selective access to either the trans or cis lactone.

Control TypeConditionstrans : cis RatioYield (%)Reference
ThermodynamicI₂, CH₃CN, 0 °C to rt, 24 h10 : 184[Organic Syntheses, CV7, 276]
KineticI₂, NaHCO₃, H₂O/CHCl₃, 0 °C, 6 h1 : 382[Organic Syntheses, CV7, 276]

Experimental Protocols:

Protocol 2.1.1: Thermodynamically Controlled Iodolactonization (trans-Iodolactone)

Materials:

  • 3-Methyl-4-pentenoic acid

  • Acetonitrile (anhydrous)

  • Iodine (solid)

  • Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and protected from light, dissolve 3-methyl-4-pentenoic acid (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add solid iodine (3.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Partition the mixture between ether and saturated aqueous NaHCO₃.

  • Wash the organic layer with 10% aqueous Na₂S₂O₃ until the color of iodine is discharged, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude trans-iodolactone.

Protocol 2.1.2: Kinetically Controlled Iodolactonization (cis-Iodolactone)

Materials:

  • 3-Methyl-4-pentenoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Chloroform (B151607) (CHCl₃)

  • Iodine (solid)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve 3-methyl-4-pentenoic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in water.

  • Add an equal volume of chloroform to the aqueous solution and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add solid iodine (2.0 eq) in one portion.

  • Stir the mixture vigorously at 0 °C for 6 hours.

  • Separate the layers and extract the aqueous layer with chloroform.

  • Combine the organic layers and wash with 10% aqueous Na₂S₂O₃ until the color of iodine is discharged, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cis-iodolactone.

Total Synthesis of (-)-Decarestrictine L

(R)-3-Methyl-4-pentenoic acid serves as a chiral precursor for a key fragment in the total synthesis of the fungal metabolite (-)-decarestrictine L, which exhibits inhibitory activity against cholesterol biosynthesis. The synthesis utilizes the stereocenter of the starting material to establish the desired stereochemistry in the final product.

Synthetic Workflow Overview:

decarestrictine_synthesis start (R)-3-Methyl-4-pentenoic acid intermediate1 Chiral Iodolactone start->intermediate1 Iodolactonization intermediate2 Hydroxy Ester Intermediate intermediate1->intermediate2 Ring Opening & Protection intermediate3 Key Aldehyde Fragment intermediate2->intermediate3 Chain Elongation & Oxidation decarestrictine (-)-Decarestrictine L intermediate3->decarestrictine Fragment Coupling & Cyclization

Caption: Synthetic strategy for (-)-Decarestrictine L.

Experimental Protocol (Adapted from Pilli, R. A., et al.):

Note: The full detailed experimental protocol from the primary literature should be consulted for precise reagent quantities and reaction conditions.

Protocol 2.2.1: Synthesis of the Aldehyde Fragment

  • Iodolactonization: (R)-3-Methyl-4-pentenoic acid is subjected to thermodynamically controlled iodolactonization (as per Protocol 2.1.1) to yield the corresponding trans-iodolactone.

  • Esterification and Ring Opening: The iodolactone is treated with a base in methanol (B129727) to induce ring-opening and formation of a methyl ester, followed by protection of the resulting secondary alcohol.

  • Oxidative Cleavage and Reduction: The terminal double bond is oxidatively cleaved (e.g., ozonolysis followed by reductive workup) to afford a primary alcohol.

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde, which serves as a key fragment for coupling in the total synthesis.

Application in Pheromone Synthesis (Example: Frontalin)

Derivatives of this compound are valuable starting materials for the enantioselective synthesis of insect pheromones, such as (-)-frontalin, an aggregation pheromone of the southern pine beetle. The synthesis leverages the chiral backbone of the acid to construct the bicyclic acetal (B89532) structure of the pheromone.

Logical Relationship for Frontalin (B1251666) Synthesis:

frontalin_synthesis cluster_start Chiral Building Block cluster_transformations Key Transformations cluster_product Target Molecule start 3-Methyl-4-pentenoic acid Derivative t1 Functional Group Interconversion start->t1 t2 Carbon Chain Extension t1->t2 t3 Oxidation & Cyclization t2->t3 frontalin (-)-Frontalin t3->frontalin

Caption: Synthetic logic for (-)-Frontalin.

Experimental Protocol Outline:

Note: A specific, detailed protocol starting directly from 3-methyl-4-pentenoic acid for the synthesis of frontalin requires consultation of specialized literature. The following is a generalized sequence.

  • Conversion to a Ketone: The carboxylic acid is converted into a methyl ketone.

  • Epoxidation: The terminal double bond is stereoselectively epoxidized.

  • Ring Opening and Acetal Formation: The epoxide is opened, and subsequent intramolecular cyclization leads to the formation of the characteristic bicyclic acetal structure of frontalin.

Conclusion

This compound and its enantiomers are highly valuable and versatile chiral building blocks in modern organic synthesis. Their utility is demonstrated in the stereocontrolled synthesis of complex natural products and pheromones. The protocols and data presented herein provide a foundation for researchers to employ this synthon in their own synthetic endeavors. For detailed experimental conditions and characterization data, it is recommended to consult the primary literature cited.

References

Application of 3-Methylpent-4-enoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylpent-4-enoic acid is a valuable chiral building block in organic synthesis, serving as a versatile precursor for a variety of pharmaceutical intermediates. Its structure, featuring both a carboxylic acid and a terminal alkene, allows for diverse chemical transformations, leading to the stereoselective synthesis of complex molecules. A primary application of this compound is its conversion to chiral 3-methyl-γ-butyrolactone, a key intermediate in the synthesis of various biologically active compounds. This document outlines the application of this compound in the synthesis of pharmaceutical intermediates, providing detailed protocols and data for key transformations.

γ-Butyrolactones are a class of compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The chiral center at the 3-position of the lactone ring, derived from this compound, is crucial for the specific biological activity of the final drug molecule.

Synthesis of Chiral 3-Methyl-γ-butyrolactone: A Key Pharmaceutical Intermediate

The conversion of this compound to 3-methyl-γ-butyrolactone is a critical step in its utilization for pharmaceutical synthesis. This transformation is typically achieved through an iodolactonization reaction, which proceeds with high diastereoselectivity.

Experimental Protocol: Iodolactonization of this compound

This protocol describes the synthesis of 5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one from this compound.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Diethyl ether (Et₂O)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (5% aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 0.5 M aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (2.0 eq) and potassium iodide (2.0 eq) in water.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one
Typical Yield85-95%
Diastereomeric Ratio (cis:trans)>95:5
Purity (after chromatography)>98%

Application in the Synthesis of a GABAA Receptor Modulator Intermediate

Chiral 3-methyl-γ-butyrolactone is a precursor for the synthesis of intermediates for GABAA receptor modulators, which have potential applications in the treatment of anxiety and sleep disorders. The following protocol outlines the synthesis of a key intermediate, 3-methyl-4-hydroxybutanoic acid, through the reductive opening of the iodolactone.

Experimental Protocol: Reductive Deiodination and Hydrolysis

Materials:

  • 5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) (1 M)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Dissolve 5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one (1.0 eq) in dry toluene.

  • Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • To the reaction mixture, add a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Stir vigorously for 4-6 hours to effect hydrolysis of the lactone.

  • Separate the aqueous layer and wash with ethyl acetate to remove tin byproducts.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-4-hydroxybutanoic acid.

Quantitative Data:

ParameterValue
Starting Material5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one
Product3-Methyl-4-hydroxybutanoic acid
Typical Yield75-85%
Purity>95%

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described.

Synthesis_Workflow A This compound B Iodolactonization A->B I₂, NaHCO₃ C 5-(Iodomethyl)-3-methyldihydrofuran-2(3H)-one B->C D Reductive Deiodination & Hydrolysis C->D 1. Bu₃SnH, AIBN 2. NaOH E 3-Methyl-4-hydroxybutanoic Acid (GABAA Modulator Intermediate) D->E

Caption: Synthetic workflow from this compound.

Potential Signaling Pathway Involvement

While the direct mechanism of action for novel compounds derived from 3-methyl-4-hydroxybutanoic acid would require extensive biological evaluation, GABAA receptor modulators generally act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, an ionotropic receptor and ligand-gated ion channel. This leads to an increase in chloride ion conductance into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_R Binds Modulator GABAA Modulator (Derived from Intermediate) Modulator->GABA_R Enhances GABA binding

Caption: GABAA receptor signaling pathway.

This compound is a valuable and versatile starting material for the synthesis of chiral pharmaceutical intermediates. Its efficient conversion to 3-methyl-γ-butyrolactone provides access to a range of biologically active molecules. The protocols provided herein demonstrate key transformations that enable the synthesis of intermediates for potential GABAA receptor modulators. Further elaboration of these intermediates can lead to the development of novel therapeutic agents. The stereocontrol offered by the starting material is a significant advantage in modern drug discovery and development.

References

Preparation of 3-Methylpent-4-enoic Acid Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-methylpent-4-enoic acid methyl ester, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and drug development. Two primary synthetic routes are presented: a direct one-step Johnson-Claisen rearrangement and a two-step procedure involving the formation of the corresponding carboxylic acid followed by Fischer esterification. These methods offer flexibility based on available starting materials and desired purity. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the reaction mechanism and experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

This compound methyl ester is a chiral γ,δ-unsaturated ester that serves as a versatile intermediate in the synthesis of various natural products and pharmaceutical agents. Its structure, featuring both a double bond and an ester functional group, allows for a wide range of subsequent chemical modifications. The controlled synthesis of this compound is therefore of significant interest to the scientific community. The Johnson-Claisen rearrangement offers an efficient, one-pot approach to this molecule, while the two-step synthesis provides a classic alternative.

Synthetic Strategies

Two effective methods for the preparation of this compound methyl ester are detailed below.

Method 1: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester in a single step.[1][2] This reaction proceeds through a[3][3]-sigmatropic rearrangement of an in situ-formed ketene (B1206846) acetal.[4] For the synthesis of the target molecule, crotyl alcohol is reacted with trimethyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid.[4]

Method 2: Two-Step Synthesis via Fischer Esterification

This approach involves the initial synthesis of this compound, which is subsequently esterified to the desired methyl ester. The first step can be achieved through a Claisen rearrangement of a suitable substrate. The second step is a classic Fischer esterification, where the carboxylic acid is treated with methanol (B129727) in the presence of a strong acid catalyst.[5][6]

Data Presentation

The following tables summarize the key quantitative data for both synthetic methods.

Table 1: Reagents and Reaction Conditions for Johnson-Claisen Rearrangement

ReagentMolecular FormulaMolar Mass ( g/mol )MolesVolume/MassRole
Crotyl alcoholC₄H₈O72.111.0 eqSpecifyStarting material
Trimethyl orthoacetateC₅H₁₂O₃120.153.0-5.0 eqSpecifyReagent
Propionic acidC₃H₆O₂74.080.1 eqSpecifyCatalyst
Toluene (B28343)C₇H₈92.14-VariesSolvent
Reaction Temperature 110-140 °C
Reaction Time 4-24 hours
Typical Yield 70-85%

Table 2: Reagents and Reaction Conditions for Fischer Esterification

ReagentMolecular FormulaMolar Mass ( g/mol )MolesVolume/MassRole
This compoundC₆H₁₀O₂114.141.0 eqSpecifyStarting material
MethanolCH₄O32.04Large excessVariesReagent/Solvent
Sulfuric acid (conc.)H₂SO₄98.08CatalyticSpecifyCatalyst
Reaction Temperature Reflux (approx. 65 °C)
Reaction Time 2-6 hours
Typical Yield 80-95%

Experimental Protocols

Method 1: Johnson-Claisen Rearrangement

Materials:

  • Crotyl alcohol

  • Trimethyl orthoacetate

  • Propionic acid

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add crotyl alcohol (1.0 eq) and trimethyl orthoacetate (4.0 eq).

  • Add a catalytic amount of propionic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess trimethyl orthoacetate and toluene under reduced pressure using a rotary evaporator.

  • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the propionic acid), water, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound methyl ester.[3][5]

Method 2: Fischer Esterification of this compound

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[6]

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl ester.

  • If necessary, further purify the product by distillation.[5]

Mandatory Visualizations

Reaction Scheme and Workflow Diagrams

Johnson_Claisen_Rearrangement Johnson-Claisen Rearrangement Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Crotyl_Alcohol Crotyl Alcohol Ketene_Acetal Ketene Acetal Crotyl_Alcohol->Ketene_Acetal Reaction with Trimethyl Orthoacetate Trimethyl_Orthoacetate Trimethyl Orthoacetate Trimethyl_Orthoacetate->Ketene_Acetal Propionic_Acid Propionic Acid (H+) Propionic_Acid->Ketene_Acetal Catalysis Product This compound methyl ester Ketene_Acetal->Product [3,3]-Sigmatropic Rearrangement

Caption: Mechanism of the Johnson-Claisen rearrangement.

Experimental_Workflow Experimental Workflow for Johnson-Claisen Rearrangement Start Mix Reactants: Crotyl Alcohol, Trimethyl Orthoacetate, Propionic Acid Heat Heat to Reflux (110-120 °C) Start->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Remove Volatiles (Rotary Evaporator) Cool->Evaporate Extract Workup: Et₂O, NaHCO₃(aq), H₂O, Brine Evaporate->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Purify Purification: Fractional Distillation Dry->Purify Final_Product Pure 3-Methylpent-4-enoic acid methyl ester Purify->Final_Product

Caption: Workflow for the synthesis and purification.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ester.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the structure of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) and the vinyl (C=C) stretches.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.

References

Application Notes and Protocols for the HPLC Separation of 3-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the separation of 3-methylpent-4-enoic acid using High-Performance Liquid Chromatography (HPLC). It covers both achiral (Reverse-Phase) and chiral separation methods, catering to the needs of researchers, scientists, and professionals in drug development.

Achiral Separation by Reverse-Phase HPLC

This method is suitable for the quantification of this compound in a sample matrix.

Application Note

The separation of this compound can be effectively achieved using a reverse-phase HPLC method. A C18 stationary phase provides sufficient retention for this short-chain unsaturated carboxylic acid. The mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Phosphoric acid is a suitable choice for UV detection, while formic acid is recommended for applications where the eluent is introduced into a mass spectrometer.[1] Detection is performed at a low UV wavelength, typically around 210 nm, where unsaturated carboxylic acids exhibit absorbance.[2][3]

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValue
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[1]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes

Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is recommended.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the sample diluent to a final concentration within the expected calibration range.

  • Vortex the sample until fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Chiral Separation of Enantiomers

This method is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound.

Application Note

The enantiomers of this compound can be resolved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for the separation of chiral carboxylic acids.[4] For short to medium-chain branched fatty acids, a Chiralpak IG-U column has been shown to provide good isomer selectivity.[5][6] The mobile phase for chiral separations on polysaccharide-based columns is typically a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValue
Column Chiralpak IG-U, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Run Time 30 minutes

Reagent Preparation:

  • Mobile Phase: Carefully measure and mix 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid. Mix thoroughly and degas.

Sample Preparation:

  • Ensure the sample containing this compound is dissolved in the mobile phase or a solvent miscible with the mobile phase.

  • The final concentration should be appropriate for UV detection.

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data that could be expected from the analysis of this compound using the protocols described above.

MethodAnalyteRetention Time (min)Tailing FactorResolution (Rs)
Achiral (Reverse-Phase) This compound8.51.2N/A
Chiral Separation (R)-3-methylpent-4-enoic acid12.31.11.8
(S)-3-methylpent-4-enoic acid13.81.1

Visualizations

The following diagrams illustrate the experimental workflows for the achiral and chiral HPLC separation methods.

Achiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 210 nm Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for Achiral HPLC Analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Filter Filter (0.45 µm PTFE) Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Chiralpak Column Inject->Separate Detect Detect at 210 nm Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Quantify Determine Enantiomeric Ratio Integrate->Quantify

Caption: Workflow for Chiral HPLC Separation.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 3-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 3-methylpent-4-enoic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols detailed herein are designed to facilitate structural elucidation, purity assessment, and quantitative analysis, crucial for research, quality control, and drug development.

Introduction

This compound is a branched-chain unsaturated carboxylic acid. Its structural features, including a chiral center, a terminal double bond, and a carboxylic acid moiety, make NMR spectroscopy an ideal tool for its characterization. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, as well as quantitative NMR (qNMR) for a thorough analysis of this compound.

Predicted NMR Spectral Data

Chemical structure of this compound with atom numbering for NMR assignments.
Figure 1. Structure of this compound with atom numbering.
Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H110-12br s-
H2a/b2.3 - 2.5m-
H32.8 - 3.0m-
H45.6 - 5.8dddJ(H4, H5-cis) ≈ 10.5J(H4, H5-trans) ≈ 17.5J(H4, H3) ≈ 7.0
H5-cis5.0 - 5.2dJ(H5-cis, H4) ≈ 10.5
H5-trans5.0 - 5.2dJ(H5-trans, H4) ≈ 17.5
H61.1 - 1.3dJ(H6, H3) ≈ 7.0
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C1178 - 182
C240 - 45
C335 - 40
C4138 - 142
C5115 - 120
C618 - 22

Experimental Protocols

The following are detailed protocols for sample preparation and the acquisition of various NMR spectra. Adherence to these procedures is critical for obtaining high-quality, reproducible data.

Sample Preparation Protocol

High-quality NMR spectra are contingent on proper sample preparation[1][2][3][4][5].

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial[1]. For quantitative analysis, an accurate weight to 0.01 mg is required[1].

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial[1]. If an internal standard is required for qNMR, add a known, accurate weight of the standard at this stage.

  • Transfer: Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter[2][5].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Spectroscopy Protocols
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using a 90° pulse.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Using the same prepared sample, tune the probe to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C[6].

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for differentiating between CH, CH₂, and CH₃ groups.

  • Acquire a DEPT-135 spectrum. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • Acquire a DEPT-90 spectrum, which will only show signals for CH groups.

2D NMR Spectroscopy Protocols

For all 2D experiments, the sample should not be spinning[7][8][9].

  • Set up a standard gradient-enhanced COSY (gCOSY) experiment.

  • Optimize the spectral width in both dimensions to encompass all proton signals.

  • Acquire the 2D data.

  • Process the data using a sine-bell window function followed by a 2D Fourier transform.

  • The resulting spectrum will show cross-peaks between protons that are scalar-coupled.

  • Set up a standard gradient-enhanced, multiplicity-edited HSQC experiment.

  • The F2 (direct) dimension corresponds to the ¹H spectrum, and the F1 (indirect) dimension corresponds to the ¹³C spectrum.

  • Acquire the 2D data.

  • Processing will yield a spectrum where cross-peaks indicate direct one-bond correlations between protons and carbons. In a multiplicity-edited HSQC, CH/CH₃ and CH₂ correlations will have opposite phases.

  • Set up a standard gradient-enhanced HMBC experiment.

  • This experiment is optimized to detect long-range (typically 2-3 bond) couplings between protons and carbons.

  • Acquire the 2D data.

  • The processed spectrum is essential for identifying quaternary carbons and piecing together molecular fragments.

Quantitative NMR (qNMR) Protocol[1][3][5][19][20]
  • Sample Preparation: Prepare the sample as described in section 3.1, ensuring the accurate weighing of both the analyte and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation. A D1 of 30-60 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error)[10].

  • Data Processing:

    • Apply a Fourier transform with minimal line broadening.

    • Carefully perform phase and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Data Interpretation and Visualization

The combination of 1D and 2D NMR experiments allows for the complete assignment of the ¹H and ¹³C spectra of this compound and the confirmation of its structure.

Structural Elucidation Workflow

G A 1H NMR (Signal Integration & Multiplicity) F Structural Fragments A->F B 13C & DEPT NMR (Number & Type of Carbons) B->F C COSY (H-H Connectivity) C->F D HSQC (Direct C-H Connectivity) D->F E HMBC (Long-Range C-H Connectivity) E->F G Complete Structure of This compound F->G

Caption: Workflow for structural elucidation of this compound.

Key NMR Correlations for Structure Confirmation

The following diagram illustrates the key correlations expected in the 2D NMR spectra that would confirm the structure of this compound.

Caption: Expected key 2D NMR correlations for this compound.

Conclusion

The NMR techniques and protocols described in these application notes provide a robust framework for the comprehensive analysis of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the structure and assign all proton and carbon signals. Furthermore, the application of qNMR allows for the accurate determination of purity and concentration, which are critical parameters in the fields of chemical research and drug development.

References

Application Notes and Protocols for the Derivatization of 3-Methylpent-4-enoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-enoic acid is a chiral unsaturated carboxylic acid that can be of interest in various fields, including natural product synthesis, metabolic studies, and pharmaceutical development. Accurate and sensitive analysis of this compound often requires a derivatization step to improve its volatility, thermal stability, and chromatographic behavior, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3] This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on GC-MS and high-performance liquid chromatography (HPLC) techniques.

The primary goals of derivatization are to convert the polar carboxyl group into a less polar and more volatile functional group.[1] This leads to improved peak shape, increased sensitivity, and better separation from other components in the sample matrix.[1][2] The most common derivatization approaches for carboxylic acids are esterification and silylation.[1][4][5] For chiral molecules like this compound, chiral derivatization can be employed to separate the enantiomers.[6][7]

Derivatization Methods for GC-MS Analysis

Gas chromatography is a powerful technique for separating volatile compounds.[3] However, the direct analysis of free carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the GC column, resulting in poor peak shape and inaccurate quantification.[1][2] Derivatization is therefore a crucial step to make them amenable to GC analysis.[1]

Method 1: Esterification to form Fatty Acid Methyl Esters (FAMEs)

Esterification is a widely used method for the derivatization of carboxylic acids.[8] The most common approach is the formation of methyl esters (FAMEs), which are significantly more volatile than the corresponding free acids.[1][2][3]

This method is effective for esterifying free fatty acids.[2] Boron trifluoride acts as a Lewis acid catalyst.[4]

Materials:

  • Sample containing this compound (1-25 mg)[9]

  • BF₃-Methanol solution (12-14% w/w)[9]

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass reaction vials

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Place 1-25 mg of the sample into a screw-capped glass reaction vial.[9] If the sample is in an aqueous solution, it must be evaporated to dryness first.

  • Add 2 mL of 12-14% BF₃-Methanol solution to the vial.[9]

  • Tightly cap the vial and heat at 60-100°C for 5-60 minutes.[1] A typical condition is 60°C for 10 minutes.[9] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[9]

  • Vortex the mixture thoroughly for at least 30 seconds to extract the FAMEs into the hexane layer.[9]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Wash the hexane layer twice with 1 mL of saturated NaCl solution.

  • Dry the hexane extract by passing it through a small column containing anhydrous Na₂SO₄ or by adding anhydrous Na₂SO₄ directly to the vial.[9]

  • The sample is now ready for GC-MS analysis.

This is another common and effective method for preparing FAMEs.[2][10]

Materials:

  • Sample containing this compound

  • Methanolic HCl (e.g., 5% HCl in methanol)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Place the dried sample in a reaction vial.

  • Add 2 mL of methanolic HCl.

  • Cap the vial and heat at 60-80°C for 1-2 hours.

  • Cool the mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of water.

  • Vortex to extract the FAMEs into the hexane layer.

  • Allow the phases to separate and transfer the upper hexane layer to a new vial.

  • Dry the extract over anhydrous Na₂SO₄.

  • The sample is ready for GC-MS analysis.

Method 2: Silylation to form Trimethylsilyl (B98337) (TMS) Esters

Silylation is a versatile derivatization technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group.[8] This process significantly increases the volatility of the analyte.[1][4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4]

Materials:

  • Dried sample containing this compound

  • BSTFA with 1% TMCS

  • Pyridine (B92270) (optional, as a catalyst and solvent)

  • Reaction vials

  • Heating block

Procedure:

  • Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[1][4]

  • Place the dried sample in a reaction vial.

  • Add 100 µL of pyridine (optional) and 100 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and heat at 60-75°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.

Chiral Derivatization for Enantiomeric Separation

Since this compound possesses a chiral center at the C3 position, separating its enantiomers can be crucial for stereochemical assignment and biological activity studies.[6] This can be achieved by derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a non-chiral chromatographic column.[7]

Method 3: Chiral Derivatization for HPLC or GC Analysis

One approach is to form diastereomeric amides or esters using a chiral derivatizing agent. For example, reacting the carboxylic acid with a chiral amine in the presence of a coupling agent.

Materials:

  • Sample containing this compound

  • Chiral amine (e.g., (R)-(+)-1-phenylethylamine or another suitable chiral amine)

  • Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)

  • Solvent (e.g., Dichloromethane - DCM)

  • Reaction vials

Procedure:

  • Dissolve the dried this compound sample in DCM in a reaction vial.

  • Add a slight excess of the chiral amine.

  • Add 1.1 to 1.5 equivalents of the coupling agent (EDC).

  • Allow the reaction to proceed at room temperature for several hours or overnight, monitoring by TLC or another suitable method.

  • Upon completion, the reaction mixture can be washed with dilute acid and base to remove excess reagents.

  • The resulting diastereomeric amides can then be analyzed by HPLC or GC on a standard achiral column.

Data Presentation

The following table summarizes the key characteristics of the described derivatization methods for the analysis of this compound.

Derivatization Method Reagent(s) Typical Reaction Conditions Advantages Disadvantages Analytical Technique
Esterification (FAMEs) BF₃-Methanol60-100°C, 5-60 min[1]Robust, widely used, stable derivativesHarsher conditions may degrade some analytesGC-MS, GC-FID
Esterification (FAMEs) Methanolic HCl60-80°C, 1-2 hoursEffective for esterification[10]Slower than BF₃-MethanolGC-MS, GC-FID
Silylation (TMS Esters) BSTFA + 1% TMCS60-75°C, 30-60 minFast, mild conditions, versatileMoisture sensitive, derivatives can be less stableGC-MS
Chiral Derivatization Chiral Amine + Coupling AgentRoom Temperature, several hoursAllows for enantiomeric separation on achiral columnsRequires pure chiral reagent, potential for racemizationHPLC, GC-MS

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

Derivatization_Workflow Sample Sample containing This compound Drying Drying (if aqueous) Sample->Drying Derivatization Derivatization Step Drying->Derivatization Esterification Esterification (BF3-MeOH or HCl-MeOH) Derivatization->Esterification Method 1 Silylation Silylation (BSTFA/MSTFA) Derivatization->Silylation Method 2 Chiral Chiral Derivatization (e.g., with chiral amine) Derivatization->Chiral Method 3 Extraction Extraction of Derivatives Esterification->Extraction Analysis Instrumental Analysis Silylation->Analysis Chiral->Extraction Extraction->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC Data Data Analysis and Quantification GCMS->Data HPLC->Data

Caption: General experimental workflow for the derivatization and analysis of this compound.

Conclusion

The choice of derivatization method for this compound depends on the specific analytical goals, the sample matrix, and the available instrumentation. For routine quantification by GC-MS, esterification to form the methyl ester is a robust and reliable method. Silylation offers a milder and faster alternative, though care must be taken to exclude moisture. When enantiomeric separation is required, chiral derivatization to form diastereomers is a necessary step, enabling analysis on standard achiral columns. The protocols provided herein offer a starting point for developing and validating a suitable analytical method for this compound in a research or drug development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylpent-4-enoic acid.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of But-1-en-3-ol cluster_step2 Step 2: Johnson-Claisen Rearrangement & Hydrolysis VinylBromide Vinyl Bromide Grignard_Reagent Vinyl Magnesium Bromide VinylBromide->Grignard_Reagent THF Mg Magnesium Turnings Mg->Grignard_Reagent Acetaldehyde Acetaldehyde Butenol But-1-en-3-ol Acetaldehyde->Butenol Grignard_Reagent->Butenol 1. Reaction 2. Aqueous Workup Ester Ethyl 3-methylpent-4-enoate Butenol->Ester Heat TriethylOrthoacetate Triethyl Orthoacetate TriethylOrthoacetate->Ester PropionicAcid Propionic Acid (catalyst) PropionicAcid->Ester FinalProduct This compound Ester->FinalProduct 1. KOH, Ethanol/Water 2. Acidic Workup Troubleshooting Start Low Yield of This compound CheckStep1 Check Yield of But-1-en-3-ol (Step 1) Start->CheckStep1 CheckStep2 Check Yield of Rearrangement/Hydrolysis (Step 2) CheckStep1->CheckStep2 Good GrignardIssue Grignard Reaction Issues CheckStep1->GrignardIssue Low RearrangementIssue Rearrangement Issues CheckStep2->RearrangementIssue Low HydrolysisIssue Hydrolysis Issues CheckStep2->HydrolysisIssue Ester remains GrignardMoisture Moisture contamination? GrignardIssue->GrignardMoisture GrignardMg Inactive Mg? GrignardIssue->GrignardMg GrignardSideReaction Side reactions? GrignardIssue->GrignardSideReaction SolutionDry Dry glassware/solvents GrignardMoisture->SolutionDry SolutionActivateMg Activate Mg GrignardMg->SolutionActivateMg SolutionSlowAddition Slow addition at low temp GrignardSideReaction->SolutionSlowAddition RearrangementIncomplete Incomplete reaction? RearrangementIssue->RearrangementIncomplete RearrangementDecomp Decomposition? RearrangementIssue->RearrangementDecomp SolutionHeatLonger Increase temp/time RearrangementIncomplete->SolutionHeatLonger SolutionMilderCatalyst Use milder catalyst RearrangementDecomp->SolutionMilderCatalyst HydrolysisIncomplete Incomplete hydrolysis? HydrolysisIssue->HydrolysisIncomplete SolutionIncreaseBase Increase base/time HydrolysisIncomplete->SolutionIncreaseBase

Technical Support Center: Purification of 3-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-methylpent-4-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the synthesis. Given its structure, potential byproducts include isomeric forms such as 3-methylpent-3-enoic acid and 4-methylpent-3-enoic acid.[1][2] Over-reduction or incomplete oxidation products from precursor synthesis steps may also be present.

Q2: What are the primary methods for purifying this compound?

A2: The primary purification techniques for a liquid carboxylic acid like this compound are acid-base extraction, fractional distillation under reduced pressure, and column chromatography.[3][4]

Q3: How can I effectively remove neutral and basic impurities?

A3: Acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid is converted to its water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be acidified to regenerate the pure carboxylic acid, which is then extracted back into an organic solvent.[3]

Q4: Is this compound prone to degradation during purification?

A4: Due to the terminal double bond, there is a potential for polymerization, especially at elevated temperatures.[5] It is advisable to use lower temperatures during distillation (under vacuum) and to store the purified acid in a cool, dark place, possibly with a polymerization inhibitor if long-term storage is required.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: Purity can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Structural confirmation and impurity identification can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][6]

Troubleshooting Guides

Issue 1: Low yield after acid-base extraction.
Possible Cause Troubleshooting Step
Incomplete extraction into the aqueous basic solution.Ensure the pH of the aqueous layer is sufficiently basic (pH > 6) to deprotonate the carboxylic acid. Perform multiple extractions with the basic solution.
Incomplete precipitation upon acidification.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 3) to fully protonate the carboxylate. Chill the solution to decrease the solubility of the acid.
Loss of product during back-extraction.Perform multiple extractions with the organic solvent to ensure all the precipitated acid is recovered from the aqueous layer.
Issue 2: Presence of isomeric impurities after distillation.
Possible Cause Troubleshooting Step
Similar boiling points of the isomers.Use a fractional distillation column with a higher number of theoretical plates for better separation. Alternatively, consider preparative GC or HPLC for high-purity samples.
Isomerization during distillation.Lower the distillation temperature by using a higher vacuum. Ensure the distillation setup is free of acidic or basic residues that could catalyze isomerization.
Issue 3: Product appears oily or discolored after purification.
Possible Cause Troubleshooting Step
Residual solvent.Ensure the product is thoroughly dried under vacuum after the final extraction and solvent evaporation.
Presence of polymeric material.Filter the crude product through a plug of silica (B1680970) gel before distillation to remove baseline impurities.
Thermal degradation.Use lower temperatures during distillation and solvent removal.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (10 volumes).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 5 volumes). Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with the organic solvent (1 x 5 volumes) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with cold 6M HCl until the pH is ~2. The carboxylic acid should precipitate or form an oil.

  • Back-Extraction: Extract the purified acid from the aqueous layer with the organic solvent (3 x 5 volumes).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short path distillation head if possible to minimize product loss.

  • Crude Loading: Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard the forerun and any high-boiling residue. Illustrative data in Table 1.

Pressure (mmHg) Forerun (°C) Product Fraction (°C) Residue (°C)
10< 7070-75> 80
5< 6060-65> 70

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Purification Workflow for this compound crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract_base Extract with Aqueous Base dissolve->extract_base organic_impurities Neutral/Basic Impurities (Organic Layer) extract_base->organic_impurities Discard aqueous_acid Aqueous Layer (Carboxylate Salt) extract_base->aqueous_acid acidify Acidify Aqueous Layer aqueous_acid->acidify precipitate Precipitated Pure Acid acidify->precipitate extract_organic Extract with Organic Solvent precipitate->extract_organic dry Dry and Evaporate Solvent extract_organic->dry distillation Optional: Vacuum Distillation dry->distillation pure_product Pure this compound distillation->pure_product

Caption: A flowchart of the acid-base extraction and optional distillation process.

Troubleshooting Logic for Impurities

TroubleshootingLogic Troubleshooting Impurities after Purification start Analyze Purified Product (GC/NMR) check_purity Is Purity > 98%? start->check_purity success Purification Successful check_purity->success Yes identify_impurity Identify Major Impurity check_purity->identify_impurity No solvent Residual Solvent identify_impurity->solvent Solvent Peak isomer Isomeric Impurity identify_impurity->isomer Isomer Peak starting_material Starting Material identify_impurity->starting_material SM Peak action_solvent Dry under high vacuum solvent->action_solvent action_isomer Fractional Distillation or Preparative Chromatography isomer->action_isomer action_sm Repeat Acid-Base Extraction starting_material->action_sm action_solvent->start action_isomer->start action_sm->start

Caption: A decision tree for troubleshooting based on the identity of impurities.

References

Technical Support Center: Synthesis of 3-Methylpent-4-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-methylpent-4-enoic acid and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound Derivative

Question: My reaction is resulting in a low yield of the target this compound derivative. What are the potential causes and how can I improve the yield?

Answer:

Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or 1H NMR). If the reaction has stalled, consider increasing the reaction time or temperature. For Johnson-Claisen rearrangements, which can be slow, extending the reaction time or using microwave irradiation can improve yields.[1][2]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: For Johnson-Claisen rearrangements, temperatures between 100-200 °C are often required.[1][2] For the milder Ireland-Claisen rearrangement, the reaction can often be run at or below room temperature.[1][2] Optimize the temperature by running small-scale trials at different temperatures.

  • Presence of Moisture: Many reagents used in these syntheses, particularly strong bases like LDA in the Ireland-Claisen rearrangement, are sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Please refer to the specific side reaction entries below for detailed troubleshooting.

Issue 2: Formation of Stereoisomers and Other Impurities

Question: My product is a mixture of diastereomers, or I am observing unexpected byproducts. How can I improve the stereoselectivity and purity?

Answer:

The formation of stereoisomers and other impurities is a common challenge. Here are some strategies to address these issues:

  • Undesired Stereoisomers in Claisen Rearrangements: The stereochemical outcome of Claisen rearrangements is highly dependent on the geometry of the transition state. The chair-like transition state is generally favored, leading to a specific stereoisomer. However, a higher-energy boat-like transition state can also be populated, leading to the formation of an undesired stereoisomer.[3]

    • Solution: Lowering the reaction temperature can favor the lower-energy chair transition state, thus improving diastereoselectivity. The choice of solvent can also influence the transition state geometry.

  • Formation of Positional Isomers: In some cases, rearrangement can occur at different positions, leading to a mixture of isomeric products.

    • Solution: The regioselectivity of the Claisen rearrangement is generally well-defined. However, in allylic alkylation routes, the choice of base and reaction conditions is crucial for controlling regioselectivity. Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can favor the kinetic enolate, leading to a single major regioisomer.[4][5]

  • Byproducts from Competing Reactions:

    • Elimination Reactions: In Johnson-Claisen rearrangements, acid-catalyzed elimination of the allylic alcohol can compete with the desired rearrangement.

      • Solution: Use a weak, non-volatile acid catalyst like propionic acid to minimize elimination.[1][2]

    • O-alkylation vs. C-alkylation in Allylic Alkylation: Enolates are ambident nucleophiles and can undergo alkylation on either the carbon or the oxygen atom. O-alkylation leads to the formation of an undesired enol ether.[6][7]

      • Solution: C-alkylation is generally favored with "soft" electrophiles like alkyl iodides and bromides in non-polar solvents. "Hard" electrophiles and polar aprotic solvents tend to favor O-alkylation.[6]

    • Polyalkylation in Allylic Alkylation: The product of the initial alkylation can itself be deprotonated and undergo a second alkylation, leading to undesired polyalkylated products.

      • Solution: Use a slight excess of the starting material relative to the alkylating agent and add the alkylating agent slowly to the enolate solution.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound?

A1: The choice of synthetic route depends on the desired scale, available starting materials, and required stereochemistry.

  • Johnson-Claisen Rearrangement: This is a good option if you are starting with an allylic alcohol (like 3-buten-2-ol) and an orthoester (like triethyl orthoacetate).[1][2][8] It is a thermally driven reaction and can provide good yields.

  • Ireland-Claisen Rearrangement: This is a milder alternative that starts from an allylic ester. It offers excellent stereocontrol based on the geometry of the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which can often be controlled by the choice of solvent and base.[1][2][9][10]

  • Allylic Alkylation: This involves the reaction of a carboxylate enolate with an allyl halide. While a direct approach, it can be prone to side reactions like polyalkylation and O-alkylation, and requires careful control of reaction conditions.[4][5]

Q2: How can I purify this compound from the reaction mixture?

A2: Purification typically involves an aqueous workup followed by chromatography.

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water or a dilute acid solution. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.

  • Chromatography: The crude product can be purified by flash column chromatography on silica (B1680970) gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is typically used to elute the desired product.

Q3: What are the key safety precautions to take during these syntheses?

A3:

  • Handling of Reagents: Many reagents, such as strong bases (LDA, KHMDS) and some alkylating agents, are pyrophoric, corrosive, or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: Reactions involving organometallic reagents or strong bases should be conducted under an inert atmosphere of nitrogen or argon to prevent reaction with oxygen and moisture.

  • Temperature Control: Some of these reactions are exothermic. Use an ice bath or other cooling method to control the temperature during the addition of reagents.

Data Presentation

Table 1: Influence of Reaction Conditions on the Diastereoselectivity of the Ireland-Claisen Rearrangement

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1LiHMDSToluene2595:585
2LiHMDSTHF2590:1082
3KN(SiMe3)2Toluene0>98:290
4LDATHF-78 to 2585:1578

Note: This table presents representative data and actual results may vary depending on the specific substrate and reaction conditions.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methylpent-4-enoate via Johnson-Claisen Rearrangement

This protocol is adapted from established procedures for the Johnson-Claisen rearrangement.[8][13][14]

Materials:

  • 3-Buten-2-ol (B146109)

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-buten-2-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq) in anhydrous toluene.

  • Heat the mixture to reflux and collect the ethanol (B145695) byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 10-24 hours.[1][2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 3-methylpent-4-enoate.

Visualizations

Reaction_Pathway Synthesis of this compound Derivatives cluster_johnson Johnson-Claisen Rearrangement cluster_ireland Ireland-Claisen Rearrangement cluster_alkylation Allylic Alkylation Allylic Alcohol Allylic Alcohol Ketene Acetal Ketene Acetal Allylic Alcohol->Ketene Acetal H+, Heat Elimination_Product Diene (Side Product) Allylic Alcohol->Elimination_Product Acid-catalyzed Elimination Orthoester Orthoester Orthoester->Ketene Acetal Product_Ester 3-Methylpent-4-enoate Ester Ketene Acetal->Product_Ester [3,3]-Sigmatropic Rearrangement Allylic Ester Allylic Ester Silyl Ketene Acetal Silyl Ketene Acetal Allylic Ester->Silyl Ketene Acetal 1. Strong Base 2. Silyl Halide Product_Acid This compound Silyl Ketene Acetal->Product_Acid [3,3]-Sigmatropic Rearrangement & Hydrolysis Carboxylic Acid Derivative Carboxylic Acid Derivative Enolate Enolate Carboxylic Acid Derivative->Enolate Strong Base Alkylated_Product This compound Derivative Enolate->Alkylated_Product C-Alkylation O_Alkylation_Product Enol Ether (Side Product) Enolate->O_Alkylation_Product O-Alkylation Allyl Halide Allyl Halide Allyl Halide->Alkylated_Product Polyalkylation_Product Polyalkylated Product (Side Product) Alkylated_Product->Polyalkylation_Product Further Alkylation

Caption: Synthetic routes to this compound derivatives.

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low Yield of Desired Product Check_Completion Is the reaction complete? Low_Yield->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Monitor progress. Check_Completion->Increase_Time_Temp No Check_Purity Are there significant side products? Check_Completion->Check_Purity Yes Success Improved Yield Increase_Time_Temp->Success Optimize_Conditions Optimize reaction conditions to minimize side reactions (see specific guides). Check_Purity->Optimize_Conditions Yes Check_Reagents Are reagents and solvents anhydrous? Check_Purity->Check_Reagents No Optimize_Conditions->Success Dry_Reagents Use freshly dried solvents and handle reagents under inert atmosphere. Check_Reagents->Dry_Reagents No Check_Reagents->Success Yes Dry_Reagents->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Analysis of 3-methylpent-4-enoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-methylpent-4-enoic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the HPLC analysis of this compound?

A1: The most prevalent issue is poor peak shape, specifically peak tailing. This is often due to the carboxylic acid functional group of the molecule. Peak tailing can compromise accurate quantification and resolution from other components in the sample matrix.[1]

Q2: How does the mobile phase pH affect the analysis of this compound?

A2: The mobile phase pH is a critical parameter for achieving good peak shape and reproducible retention times for acidic analytes like this compound. The pKa of the structurally similar 4-methyl-3-pentenoic acid is approximately 4.60.[2][3] To ensure the analyte is in its non-ionized, more hydrophobic form, the mobile phase pH should be maintained at least 1.5 to 2 pH units below its pKa.[4][5][6] A pH in the range of 2.5 to 3.0 is generally recommended to suppress the ionization of the carboxylic acid group, thereby minimizing peak tailing and ensuring consistent retention.[7]

Q3: What are the recommended starting conditions for an HPLC method for this compound?

A3: For a successful analysis of this compound, a reversed-phase HPLC method is typically employed. Below are recommended starting conditions.

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and a low pH aqueous buffer (e.g., 20 mM potassium phosphate)
pH 2.5 - 3.0 (adjusted with phosphoric acid)
Gradient Isocratic or a shallow gradient depending on the sample matrix
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Q4: My peak for this compound is tailing. What are the potential causes and solutions?

A4: Peak tailing for acidic compounds is a common problem. Here are the primary causes and their corresponding solutions:

CauseSolution
Inappropriate Mobile Phase pH The mobile phase pH is too close to the analyte's pKa, causing partial ionization. Lower the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.5-3.0).[7][8]
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based column interact with the carboxylic acid. Use a modern, well-end-capped column or add a competing agent like triethylamine (B128534) to the mobile phase (use with caution as it can affect selectivity).[9]
Low Buffer Concentration Insufficient buffer capacity can lead to pH shifts on the column. Use a buffer concentration of at least 20-25 mM.[5]
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase. Dilute the sample or reduce the injection volume.[1][9]

Q5: I am observing a "fronting" peak for this compound. What could be the cause?

A5: Peak fronting is less common than tailing for acidic compounds but can occur. The most likely causes are:

CauseSolution
Sample Overload Similar to tailing, injecting too much sample can lead to fronting. Reduce the injection volume or dilute the sample.[10]
Poor Sample Solubility If the sample is not fully dissolved in the injection solvent, it can cause peak distortion. Ensure the sample is completely dissolved, and if possible, use a solvent that is weaker than the mobile phase.[10]
Column Collapse A void at the head of the column can cause peak fronting. This usually requires column replacement. Using a guard column can help prevent this.[9]

Troubleshooting Guides

Guide 1: Optimizing Peak Shape

This guide provides a systematic approach to troubleshooting and resolving poor peak shapes for this compound.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Tailing Factor (As)
5.03.22.1
4.54.51.8
4.06.81.5
3.58.91.2
3.010.21.1
2.510.51.0

Note: Data are hypothetical and for illustrative purposes.

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Poor Peak Shape cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_overload Is the peak shape concentration-dependent? start->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_pH Is mobile phase pH < 3.0? check_overload->check_pH No end Peak Shape Optimized reduce_conc->end adjust_pH Adjust pH to 2.5-3.0 check_pH->adjust_pH No check_column Is the column old or showing high backpressure? check_pH->check_column Yes adjust_pH->end replace_column Replace with a new, end-capped column check_column->replace_column Yes check_column->end No replace_column->end

Caption: A decision tree for troubleshooting poor peak shape.

Guide 2: Improving Method Sensitivity

For trace-level analysis, enhancing the detection of this compound may be necessary, as it lacks a strong UV chromophore.[11] Derivatization can be employed to improve sensitivity.

Table 2: Comparison of Detection Methods

MethodLimit of Detection (LOD)
Direct UV Detection (210 nm)~ 1 µg/mL
Derivatization with 2-Nitrophenylhydrazine (2-NPH) followed by UV detection (400 nm)~ 50 ng/mL

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound

Objective: To provide a standard operating procedure for the isocratic HPLC analysis of this compound.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate (B84403) monobasic

  • Phosphoric acid

  • This compound standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation (25 mM Potassium Phosphate, pH 2.5):

    • Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the HPLC parameters as per the recommended starting conditions.

    • Inject the standards and samples.

Experimental Workflow for HPLC Analysis

G Standard HPLC Analysis Workflow cluster_1 Standard HPLC Analysis Workflow prep_mobile_phase Prepare Mobile Phase (pH 2.5) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject Inject Samples and Standards prep_standards->inject equilibrate->inject acquire_data Acquire and Process Data inject->acquire_data

Caption: Workflow for the standard HPLC analysis.

Protocol 2: Derivatization with 2-Nitrophenylhydrazine (2-NPH) for Enhanced UV Detection

Objective: To increase the detection sensitivity of this compound by pre-column derivatization.[12]

Materials:

  • 2-Nitrophenylhydrazine hydrochloride (2-NPH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Ethanol (B145695)

  • Diethyl ether

  • Potassium hydroxide (B78521)

  • Phosphate buffer (pH 6.4)

  • Hydrochloric acid

Procedure:

  • To 100 µL of the sample containing this compound, add an internal standard.

  • Add 200 µL of 20 mM 2-NPH in water and 400 µL of 0.25 M EDC in ethanol containing 3% (v/v) pyridine.[12]

  • Heat the mixture at 60°C for 20 minutes.

  • Add 100 µL of 15% (w/v) potassium hydroxide and heat at 60°C for another 15 minutes.[12]

  • Neutralize the reaction and extract the derivatized analyte with diethyl ether.

  • Evaporate the ether layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • Analyze using a C18 column with a mobile phase of acetonitrile and phosphoric acid (pH 2.5) under a gradient elution, with UV detection at 400 nm.[12]

Logical Relationship for Derivatization Decision

G Decision for Derivatization cluster_2 Decision for Derivatization node_process node_process start Is analyte concentration below LOD of direct UV? derivatize Perform Derivatization with 2-NPH start->derivatize Yes direct_injection Proceed with Direct Injection start->direct_injection No

References

Technical Support Center: Troubleshooting Peak Tailing in 3-methylpent-4-enoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing 3-methylpent-4-enoic acid and similar acidic compounds. The following sections are organized in a question-and-answer format to directly address common issues encountered in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a chromatographic distortion where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape.[1][2] This issue is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[3] This distortion can compromise analytical accuracy by affecting peak integration, reducing the resolution between adjacent peaks, and leading to poor reproducibility.[1][2][4]

Q2: Why is peak tailing a common problem for acidic compounds like this compound?

A2: Acidic compounds are prone to peak tailing primarily due to secondary interactions within the chromatography system. In HPLC, the polar carboxylic acid group can interact with active silanol (B1196071) sites on silica-based columns.[5] In GC, the high polarity and potential for hydrogen bonding of the carboxylic acid can lead to adsorption on active sites within the injector or at the head of the column, causing poor peak shape.[6][7]

Q3: Does peak tailing affect all peaks in a chromatogram equally?

A3: Not always. If only specific peaks, such as those of acidic analytes, are tailing, the cause is likely chemical (e.g., secondary interactions).[2] If all peaks in the chromatogram exhibit tailing, the problem is more likely physical or systemic, such as a column void, a partially blocked frit, or issues with extra-column dead volume.[8][9]

HPLC Troubleshooting Guide

Peak tailing in HPLC for acidic compounds often stems from interactions between the analyte and the stationary phase. The mobile phase pH plays a critical role in controlling these interactions.

Q4: My this compound peak is tailing in a reversed-phase HPLC analysis. What are the most common causes and solutions?

A4: The primary cause of peak tailing for acidic compounds in reversed-phase HPLC is the interaction between the ionized analyte and the stationary phase.[5] Here is a systematic approach to troubleshooting:

  • Mobile Phase pH: The most critical factor. If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms will exist, leading to peak tailing.[10]

    • Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For most carboxylic acids, a pH of 2.5-3.0 is effective.[1][3] This ensures the analyte is in its un-ionized, single form, minimizing secondary interactions with the silica (B1680970) backbone.[1]

  • Buffer Concentration: An inadequate buffer concentration may fail to maintain a consistent pH throughout the system.

    • Solution: Use a buffer concentration between 10-50 mM to ensure stable pH and help mask residual silanol activity.[1][3]

  • Column Issues: Column degradation, contamination, or the presence of active silanol groups can cause tailing.

    • Solution: Use an end-capped column to reduce the number of free silanol groups.[11][12] If the column is old, flushing with a strong solvent or replacement may be necessary.[3] A guard column can also help protect the analytical column from contamination.[8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3]

    • Solution: Dilute the sample or reduce the injection volume.[3][5]

  • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[13]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Data Presentation: Mobile Phase pH Optimization

The following table summarizes the expected effects of mobile phase pH on the analysis of an acidic compound like this compound (typical pKa ~4-5).

Mobile Phase pHAnalyte StatePrimary InteractionExpected Peak ShapeRetention Time
pH < 3.0 Non-ionized (suppressed)HydrophobicSymmetrical, SharpLonger
pH ≈ pKa (4-5) 50% Ionized / 50% Non-ionizedMixed-modeBroad, TailingUnstable, Shorter
pH > 6.0 IonizedMore PolarMay still tail due to silanol interactionMuch Shorter
Experimental Protocol: Mobile Phase pH Adjustment

This protocol outlines a systematic approach to optimize the mobile phase pH for improved peak symmetry.

  • Analyte Information: Determine the pKa of this compound (approximately 4.5-5.0).

  • Initial Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., water with a buffer like phosphate (B84403) or formate) and adjust the pH to ~3.0 using an appropriate acid (e.g., phosphoric acid or formic acid). The organic phase is typically acetonitrile (B52724) or methanol.

  • System Equilibration: Equilibrate the HPLC system and column with the prepared mobile phase (e.g., 50:50 Acetonitrile:Buffered Aqueous) until a stable baseline is achieved.

  • Injection and Analysis: Inject a standard solution of this compound. Record the chromatogram and calculate the tailing factor.

  • Iterative Testing: Prepare additional mobile phases with slightly different pH values (e.g., pH 2.5, pH 2.8, pH 3.2) and repeat steps 3 and 4 for each.

  • Data Comparison: Compare the tailing factors and peak shapes obtained at each pH level to determine the optimal condition that provides the most symmetrical peak.[1]

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting HPLC Peak Tailing Troubleshooting Workflow cluster_checks cluster_mp_solutions cluster_col_solutions cluster_sample_solutions cluster_system_solutions start Peak Tailing Observed (Tf > 1.2) check_mp 1. Check Mobile Phase start->check_mp check_col 2. Check Column check_mp->check_col Yes sol_ph Adjust pH (2 units below pKa) check_mp->sol_ph Is pH/Buffer correct? sol_buffer Increase Buffer Strength (10-50 mM) check_mp->sol_buffer Is pH/Buffer correct? check_sample 3. Check Sample check_col->check_sample No sol_flush Flush or Replace Column check_col->sol_flush Is column old/contaminated? sol_guard Use Guard Column check_col->sol_guard Is column old/contaminated? sol_endcap Use End-capped Column check_col->sol_endcap Is column old/contaminated? check_system 4. Check System check_sample->check_system No sol_dilute Dilute Sample / Reduce Injection Volume check_sample->sol_dilute Is there overload/solvent mismatch? sol_solvent Match Sample Solvent to Mobile Phase check_sample->sol_solvent Is there overload/solvent mismatch? sol_deadvol Check for Dead Volume (fittings, tubing) check_system->sol_deadvol Is there extra-column broadening? resolved Peak Shape Resolved check_system->resolved No sol_ph->resolved sol_buffer->resolved sol_flush->resolved sol_guard->resolved sol_endcap->resolved sol_dilute->resolved sol_solvent->resolved sol_deadvol->resolved

Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.

GC Troubleshooting Guide

In Gas Chromatography, the high polarity of free carboxylic acids like this compound makes them challenging to analyze directly, often resulting in severe peak tailing due to adsorption.

Q5: I am analyzing this compound by GC and see significant peak tailing. What is the likely cause and the best solution?

A5: The primary cause is the interaction of the polar carboxylic acid group with active sites in the GC system (e.g., injector liner, column stationary phase).[6] While specialized acidic columns exist, the most robust and common solution is derivatization .

  • Adsorption: Free carboxylic acids can adsorb to active sites in the inlet or on the column, leading to delayed elution and tailing.[7]

  • Low Volatility: The polarity of the acid reduces its volatility, which can also contribute to broad peaks.

  • Solution: Derivatization: This process converts the polar -COOH group into a less polar, more volatile group (e.g., an ester or a silyl (B83357) ester).[14][15] This minimizes interactions with active sites, resulting in sharper, more symmetrical peaks.[14]

  • Column Choice: If analyzing without derivatization, a specialized column designed for free fatty acids (FFAP), such as an Agilent J&W HP-FFAP, is recommended.[16] These columns have an acidic character that provides a more inert surface for the analysis of acidic compounds.[16]

  • System Maintenance: Ensure the use of a fresh, deactivated inlet liner and proper column installation to minimize dead volume and active sites.[4][9]

Data Presentation: Comparison of Derivatization Methods
Derivatization MethodReagentDerivative FormedKey AdvantagesConsiderations
Esterification (Alkylation) BF₃/Methanol, Methanolic HClMethyl Ester (FAME)Stable derivatives, common and robust method.[15]Requires removal of water and catalyst.[14]
Silylation BSTFA, MSTFATrimethylsilyl (TMS) EsterFast, quantitative reaction; volatile byproducts.[14]Derivatives can be sensitive to moisture.[17]
Experimental Protocol: Esterification for GC Analysis

This protocol describes the conversion of this compound to its methyl ester (a Fatty Acid Methyl Ester, or FAME) for improved GC analysis.[18]

  • Sample Preparation: Accurately weigh a small amount of the sample containing this compound into a reaction vial.

  • Reagent Addition: Add 1-2 mL of a derivatization reagent such as 14% Boron Trifluoride in Methanol (BF₃-Methanol).

  • Reaction: Cap the vial tightly and heat at approximately 60-100°C for 10-15 minutes.[17]

  • Extraction: After cooling, add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane (B92381) or heptane). Vortex thoroughly to extract the FAME into the organic layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer, which contains the derivatized analyte, to a clean autosampler vial.

  • Analysis: Inject the organic layer into the GC. A standard non-polar or intermediate-polarity column (e.g., DB-5 or DB-WAX) can now be used effectively.

Visualization: Derivatization to Prevent Peak Tailing

Derivatization How Derivatization Improves GC Peak Shape cluster_before Before Derivatization (Direct Injection) cluster_after After Derivatization (Esterification) acid This compound (Polar, -COOH group) active_site Active Site (e.g., Silanol in liner/column) acid->active_site Strong Interaction (Adsorption) reagent + BF₃/Methanol tailing_peak Result: Tailing Peak active_site->tailing_peak Causes ester Methyl 3-methylpent-4-enoate (Non-polar, Ester group) no_interaction Active Site (Interaction Blocked) ester->no_interaction Minimal Interaction sharp_peak Result: Symmetrical Peak no_interaction->sharp_peak Allows

Caption: Derivatization converts the polar acid to a non-polar ester, preventing interaction with active sites and yielding a symmetrical peak.

References

Technical Support Center: Degradation Pathways of 3-Methylpent-4-enoic Acid Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-methylpent-4-enoic acid under oxidative stress. The information provided is based on established principles of lipid peroxidation and fatty acid metabolism, as direct experimental data on this specific compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways of this compound under oxidative stress?

A1: Under oxidative stress, this compound is expected to degrade via two primary pathways: non-enzymatic lipid peroxidation and enzymatic metabolism.

  • Non-Enzymatic Lipid Peroxidation: This process is initiated by reactive oxygen species (ROS) and proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps.[1][2] For this compound, the double bond between C4 and C5 is a likely site of initial attack, leading to the formation of lipid hydroperoxides. These primary oxidation products are unstable and can decompose into a variety of secondary products, including aldehydes, ketones, and other truncated fatty acids.[3][4]

  • Enzymatic Metabolism: In a biological system, this compound can be a substrate for various enzymes. Due to the methyl group at the 3-position (a beta-methyl branch), standard beta-oxidation is blocked.[5] Therefore, the likely enzymatic pathway is alpha-oxidation , which occurs in the peroxisomes.[5][6] This pathway involves the removal of one carbon from the carboxyl end before beta-oxidation can proceed.

Q2: What are the expected degradation products of this compound?

A2: Based on the proposed pathways, the following degradation products can be anticipated:

  • From Lipid Peroxidation:

    • Primary Products: 3-methyl-hydroperoxypent-enoic acid isomers.

    • Secondary Products: Short-chain aldehydes (e.g., propanal, butanone), ketones, and truncated carboxylic acids resulting from the cleavage of the carbon chain. The exact products will depend on the specific cleavage site of the hydroperoxide.

  • From Alpha-Oxidation:

    • The initial product of alpha-oxidation would be 2-methyl-3-pentenoic acid, following the removal of the original carboxyl carbon as CO2.[5] This product could then potentially undergo further metabolism.

Q3: What analytical techniques are suitable for identifying and quantifying the degradation products of this compound?

A3: A combination of chromatographic and mass spectrometric techniques is recommended for the analysis of the complex mixture of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile oxidation products, such as aldehydes and ketones.[3][7][8] Derivatization is often required to increase the volatility of the analytes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the method of choice for the analysis of non-volatile and thermally labile compounds, such as intact lipid hydroperoxides and carboxylic acids.[9][10][11][12][13] It offers high sensitivity and specificity.

Troubleshooting Guides

Guide 1: Issues with Sample Preparation and Storage
Problem Possible Cause Recommended Solution
High background noise or artifactual oxidation. Inadequate sample handling leading to ex-vivo oxidation.Process samples immediately after collection. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.[14] Use antioxidants like butylated hydroxytoluene (BHT) during sample preparation to minimize artificial oxidation.[14]
Low recovery of analytes. Inefficient extraction of lipids and their oxidation products.Use a robust lipid extraction method, such as the Folch or Bligh-Dyer method. Ensure complete solvent evaporation and reconstitution in a suitable solvent for your analytical method.
Degradation of lipid hydroperoxides during storage. Improper storage conditions.Store extracted lipids under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[14] Avoid repeated freeze-thaw cycles.
Guide 2: Challenges in GC-MS Analysis
Problem Possible Cause Recommended Solution
Poor peak shape or peak splitting. Active sites in the GC inlet or column; improper derivatization.Use a deactivated inlet liner and a high-quality capillary column. Optimize the derivatization reaction (e.g., time, temperature, reagent concentration).
Low sensitivity for certain compounds. Inefficient derivatization or thermal degradation in the injector.Choose a derivatization reagent that is specific and efficient for the target functional groups. Optimize the injector temperature to prevent degradation of thermally labile compounds.
Co-elution of isomers. Insufficient chromatographic resolution.Use a longer GC column or a column with a different stationary phase. Optimize the temperature program to improve the separation of isomeric compounds.
Guide 3: Difficulties in LC-MS/MS Analysis
Problem Possible Cause Recommended Solution
Poor ionization efficiency. Suboptimal mobile phase composition or source parameters.Optimize the mobile phase pH and organic solvent composition. Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.[10]
Matrix effects (ion suppression or enhancement). Co-eluting matrix components interfering with ionization.Improve sample cleanup using solid-phase extraction (SPE). Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects.[10]
In-source fragmentation or degradation. Harsh source conditions.Reduce the cone voltage or fragmentor voltage in the MS source to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Induction of Oxidative Stress and Lipid Extraction
  • Cell Culture and Treatment: Culture cells (e.g., hepatocytes, neurons) to 80% confluency. Induce oxidative stress by treating the cells with a known oxidizing agent (e.g., H₂O₂, FeSO₄/ascorbate) for a specified duration.

  • Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a glass tube containing a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) with 0.005% BHT.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 2: Analysis of Lipid Hydroperoxides by LC-MS/MS
  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile).

    • Add a mixture of deuterated internal standards for the targeted lipid classes.

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile/isopropanol, both containing a small amount of formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify specific lipid hydroperoxides and their degradation products based on their precursor and product ion masses.[10]

Data Presentation

Table 1: Hypothetical Quantitative Data for Degradation Products of this compound

Analyte Control Group (ng/mg protein) Oxidative Stress Group (ng/mg protein) Fold Change p-value
This compound150.2 ± 12.545.8 ± 6.30.31<0.001
3-Methyl-5-hydroperoxypent-3-enoic acidNot Detected25.4 ± 4.1--
Propanal5.1 ± 0.818.9 ± 2.73.71<0.01
2-Methyl-3-pentenoic acid2.3 ± 0.48.1 ± 1.23.52<0.05

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Mandatory Visualizations

Degradation_Pathways cluster_0 Non-Enzymatic Lipid Peroxidation cluster_1 Enzymatic Alpha-Oxidation MPA This compound LH Lipid Hydroperoxides MPA->LH Propagation ROS Reactive Oxygen Species (ROS) ROS->MPA Initiation SP Secondary Products (Aldehydes, Ketones) LH->SP Decomposition MPA2 This compound AOX Alpha-Oxidation (Peroxisomal) MPA2->AOX MPA_metabolite 2-Methyl-3-pentenoic Acid AOX->MPA_metabolite

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow start Biological Sample (Cells/Tissues) stress Induce Oxidative Stress start->stress extraction Lipid Extraction (Folch/Bligh-Dyer) stress->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms LC-MS/MS (Non-volatiles) extraction->lcms gcms GC-MS (Volatiles) derivatization->gcms analysis Instrumental Analysis data Data Analysis & Quantification gcms->data lcms->data end Results data->end

References

Technical Support Center: Stabilizing 3-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 3-methylpent-4-enoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stored this compound has turned yellow and seems more viscous. What happened?

A1: This is a common sign of degradation. Like many unsaturated compounds, this compound is susceptible to two primary degradation pathways: oxidation and polymerization.[1]

  • Oxidation: Oxygen from the air can attack the carbon-carbon double bond, leading to the formation of peroxides, hydroperoxides, and eventually cleavage products like aldehydes and ketones.[2] These oxidized species can be colored and may alter the sample's viscosity.

  • Polymerization: The vinyl group (-CH=CH₂) in the molecule can undergo spontaneous radical polymerization, where individual molecules link together to form long polymer chains.[1][3] This process significantly increases viscosity and can even lead to solidification. It is often initiated by heat, light, oxygen, or contaminants.[1]

Troubleshooting Steps:

  • Do not use: The altered physical properties indicate the sample is no longer pure.

  • Assess Purity: If necessary, analyze the sample using HPLC or GC to quantify the remaining monomer and identify degradation products (See Experimental Protocol 1).

  • Check for Peroxides: Peroxide formation is a key indicator of oxidation. Use peroxide test strips or perform a quantitative analysis (See Experimental Protocol 2).

  • Review Storage Conditions: Check your storage temperature, container seal, and exposure to light and air.[4][5]

  • Dispose Properly: If significant degradation has occurred, dispose of the sample according to your institution's chemical waste guidelines.

Q2: What are the best practices for the long-term storage of this compound?

A2: Proper storage is critical to maintain the integrity of the compound.[1] The primary goal is to exclude initiators of degradation like heat, light, and oxygen.

Recommended Storage Conditions:

  • Temperature: Store at low temperatures, preferably at -20°C.[1] Refrigeration at 2-8°C is acceptable for shorter periods, but freezing is recommended for long-term stability.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1][5] This is crucial for preventing oxidative degradation.

  • Container: Use a tightly sealed, amber glass vial or an opaque container to protect the compound from light and moisture.[5][6]

  • Inhibitors: For extended storage, consider adding a radical inhibitor.

Q3: What chemical stabilizers or inhibitors can I use, and at what concentration?

A3: Radical inhibitors are compounds that scavenge free radicals, terminating the chain reactions of polymerization.[1][3] For unsaturated monomers, several options are effective.

Commonly Used Inhibitors:

  • Phenolic Antioxidants: These are the most common for storage.[3]

    • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant.

    • 4-Methoxyphenol (MEHQ): Effective and can often be removed by an alkali wash before use.[3]

    • Hydroquinone (HQ): Another common choice for monomer stabilization.[3]

  • Phenothiazine (PTZ): A highly effective inhibitor, though it may impart color to the monomer.[1][7]

Recommended Concentration: Inhibitors are typically added in parts-per-million (ppm) quantities. A starting concentration of 100-200 ppm is generally effective for long-term storage. The optimal concentration should be determined empirically.

Q4: How can I verify the quality of my sample after prolonged storage?

A4: A multi-step approach is recommended to ensure the compound's integrity before use.

  • Visual Inspection: Check for any changes in color, clarity, or viscosity.[5]

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the acid.[8][9] This will quantify the parent compound and detect any non-volatile degradation products.

  • Peroxide Test: Use a qualitative test strip or a quantitative titration method to check for the presence of peroxides, which indicate oxidation.[6]

  • Spectroscopy (NMR/FT-IR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the integrity of the chemical structure, particularly the vinyl group, while Fourier-Transform Infrared (FT-IR) spectroscopy can detect changes in functional groups.[1][9]

Illustrative Stability Data

The following table provides illustrative data on the stability of a typical unsaturated carboxylic acid under various storage conditions. This data is for comparison purposes to highlight the impact of temperature and inhibitors.

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)Peroxide Value (meq/kg) after 12 months
Room Temperature (25°C), Air 8572> 50
Refrigerated (4°C), Air 969115
Refrigerated (4°C), Air, with BHT (200 ppm) 9998< 5
Frozen (-20°C), Inert Gas (Argon) > 99.5> 99.5< 1
Frozen (-20°C), Inert Gas, with BHT (200 ppm) > 99.5> 99.5< 1

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV

This method is suitable for quantifying this compound and detecting less volatile degradation products.

  • Objective: To determine the purity of the sample.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.[8]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the stored acid.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions for a calibration curve using a fresh, high-purity standard.

  • HPLC Conditions:

    • Mobile Phase: Gradient of acetonitrile (B52724) and water containing 0.1% acetic or formic acid (to ensure protonation).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm (for the carboxylic acid chromophore).[8]

    • Injection Volume: 10-20 µL.

  • Analysis: Run the samples and standards. Identify the peak for this compound by comparing its retention time to the standard. Calculate purity by comparing the peak area of the sample to the calibration curve. Degradation products will typically appear as additional peaks in the chromatogram.

Protocol 2: Peroxide Value Assessment (Iodometric Titration)

This protocol determines the concentration of peroxides and hydroperoxides, which are primary products of lipid oxidation.

  • Objective: To quantify the level of oxidative degradation.

  • Reagents:

    • Glacial acetic acid-chloroform solvent (3:2 v/v).

    • Saturated potassium iodide (KI) solution.

    • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution.

    • 1% Starch indicator solution.

  • Procedure:

    • Accurately weigh approximately 2-5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve.

    • Add 0.5 mL of saturated KI solution.

    • Swirl for exactly one minute, then immediately add 30 mL of deionized water.

    • Titrate with the 0.01 N Na₂S₂O₃ solution, swirling constantly, until the yellow iodine color almost disappears.

    • Add 0.5 mL of starch indicator solution, which will produce a blue color.

    • Continue the titration dropwise until the blue color disappears completely. Record the volume of titrant used.

    • Perform a blank titration using the same procedure but without the sample.

  • Calculation:

    • Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W

    • Where: S = volume of titrant for sample (mL), B = volume of titrant for blank (mL), N = normality of Na₂S₂O₃ solution, W = weight of sample (g).

Visualizations

A This compound B Peroxyl Radical (ROO.) A->B + O2, Initiator (Light, Heat) C Hydroperoxide B->C + RH D Cleavage Products (Aldehydes, Ketones) C->D Hock Cleavage

Caption: Potential oxidative degradation pathway for this compound.

start Stored Sample Received visual Visual Inspection (Color, Viscosity) start->visual check_purity Purity & Degradation Check (HPLC / GC) visual->check_purity purity_ok Purity > 98%? check_purity->purity_ok check_peroxide Peroxide Test purity_ok->check_peroxide Yes dispose Quarantine & Dispose purity_ok->dispose No peroxide_ok Peroxides < 10 meq/kg? check_peroxide->peroxide_ok use Proceed to Use in Experiment peroxide_ok->use Yes peroxide_ok->dispose No start Select Storage Conditions duration Storage Duration? start->duration short_term < 3 Months duration->short_term Short long_term > 3 Months duration->long_term Long temp_short Store at 2-8°C short_term->temp_short temp_long Store at -20°C long_term->temp_long atmos_short Tightly Sealed Container temp_short->atmos_short final Optimal Storage atmos_short->final atmos_long Inert Atmosphere (Argon / N2) temp_long->atmos_long inhibitor Add Inhibitor? (e.g., BHT, MEHQ) atmos_long->inhibitor add_inhibitor Add 100-200 ppm Inhibitor inhibitor->add_inhibitor Yes inhibitor->final No (High Purity Needed) add_inhibitor->final

References

Catalyst Selection for 3-Methylpent-4-enoic Acid Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate catalysts for reactions involving 3-methylpent-4-enoic acid. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in this compound and the common reactions it undergoes?

This compound has two primary reactive sites: the carbon-carbon double bond (C=C) and the carboxylic acid functional group (-COOH). The most common reactions for this molecule are:

  • Hydrogenation: Saturation of the C=C double bond.

  • Esterification: Reaction of the -COOH group with an alcohol to form an ester.[1]

  • Isomerization: Shifting the position of the C=C double bond.

Q2: How do I select a catalyst for the hydrogenation of this compound?

The choice of catalyst depends on whether you want to selectively hydrogenate the carbon-carbon double bond or reduce the carboxylic acid.

  • For selective hydrogenation of the C=C double bond: Heterogeneous catalysts are commonly used.[2] These include:

    • Palladium on carbon (Pd/C)

    • Platinum on carbon (Pt/C)

    • Nickel (Ni) based catalysts[3]

  • For reduction of the carboxylic acid to an alcohol: This is a more challenging transformation that often requires more specialized catalysts and harsher conditions. While direct reduction is possible, it is often achieved via esterification followed by hydrogenation of the ester. For ester hydrogenation, catalysts like copper-chromite or chromium-free copper catalysts are effective.[4]

Q3: What are the recommended catalysts for the esterification of this compound?

Esterification is typically catalyzed by acids.[1][5] The choice between a homogeneous and a heterogeneous catalyst depends on the scale of the reaction and the desired work-up procedure.

  • Homogeneous Catalysts: These are soluble in the reaction medium.

    • Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective.[6][7]

    • Organic acids such as p-toluenesulfonic acid (TsOH) are also commonly used.[6]

  • Heterogeneous Catalysts: These are solid-phase catalysts that can be easily filtered out of the reaction mixture.

    • Acidic ion-exchange resins are a popular choice.[7]

    • Tin-based catalysts, including organotin and inorganic tin compounds, are widely used in industrial applications for producing polyesters.[8]

Q4: Is it possible to isomerize the double bond in this compound, and what catalysts are suitable?

Yes, the position of the double bond can be shifted through isomerization. This reaction is typically catalyzed by acid catalysts.[9]

  • Solid Acid Catalysts: Materials like sulfated zirconia or certain zeolites can be effective for alkene isomerization.[9][10] The reaction conditions, particularly temperature, will play a crucial role in the product distribution.[10]

Troubleshooting Guides

Problem 1: Hydrogenation reaction is slow, has stalled, or shows low conversion.
Possible Cause Troubleshooting Steps
Catalyst Poisoning The carboxylic acid group or impurities in the starting material (e.g., sulfur compounds) can poison the metal catalyst by blocking active sites.[11] 1. Purify Starting Material: Ensure the this compound is free from impurities. 2. Increase Catalyst Loading: Add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, it indicates the initial catalyst was deactivated.[11] 3. Choose a More Robust Catalyst: Consider a different metal or support that is less susceptible to poisoning.
Insufficient Hydrogen Pressure The reaction may require higher hydrogen pressure to proceed efficiently.
Poor Catalyst Activity The catalyst may be old, improperly stored, or of low quality.
Problem 2: Low yield in the esterification reaction.
Possible Cause Troubleshooting Steps
Equilibrium Limitation Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can shift the equilibrium back towards the starting materials.[6][7]
Insufficient Catalyst The amount of acid catalyst may be too low to achieve a reasonable reaction rate.
Steric Hindrance If using a bulky alcohol, the reaction rate may be slow due to steric hindrance.

Catalyst Selection Summary

ReactionCatalyst TypeSpecific ExamplesKey Considerations
Hydrogenation (C=C) Heterogeneous MetalPd/C, Pt/C, NiPotential for catalyst poisoning by the carboxylic acid.
Esterification Homogeneous AcidH₂SO₄, HCl, TsOHSimple and effective, but requires aqueous work-up to remove.
Heterogeneous AcidIon-exchange resins, Tin-based catalysts[8]Easy to separate from the reaction mixture; reusable.
Isomerization (C=C) Solid AcidSulfated Zirconia, ZeolitesReaction temperature is a critical parameter for selectivity.[10]

Experimental Protocols

General Protocol for Hydrogenation of the C=C Bond
  • In a suitable pressure vessel, dissolve this compound (1 equivalent) in a solvent such as ethanol (B145695) or ethyl acetate.

  • Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as TLC, GC, or NMR.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

General Protocol for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water), add this compound (1 equivalent) and an excess of the desired alcohol (e.g., 5-10 equivalents).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of TsOH).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a homogeneous catalyst was used, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude ester.

  • Purify the crude product by distillation or column chromatography.

Visualizations

CatalystSelection start Desired Reaction for This compound? hydrogenation Hydrogenation start->hydrogenation esterification Esterification start->esterification isomerization Isomerization start->isomerization hydrogenation_q Target Functional Group? hydrogenation->hydrogenation_q esterification_q Catalyst Type? esterification->esterification_q solid_acid Solid Acid Catalysts isomerization->solid_acid cc_bond C=C Double Bond hydrogenation_q->cc_bond cooh_group Carboxylic Acid (to Alcohol) hydrogenation_q->cooh_group pd_c Pd/C, Pt/C, Ni cc_bond->pd_c cu_catalyst Copper-Chromite (via ester) cooh_group->cu_catalyst homogeneous Homogeneous esterification_q->homogeneous heterogeneous Heterogeneous esterification_q->heterogeneous h2so4 H₂SO₄, TsOH homogeneous->h2so4 resins Ion-Exchange Resins, Tin Catalysts heterogeneous->resins zeolites Sulfated Zirconia, Zeolites solid_acid->zeolites

Caption: Catalyst selection guide for this compound reactions.

HydrogenationWorkflow start Start: Prepare Reactants setup Set up Reaction Vessel (Substrate, Solvent, Catalyst) start->setup purge Purge with Inert Gas, then H₂ setup->purge react Pressurize and Stir (Monitor Progress) purge->react completion_check Reaction Complete? react->completion_check completion_check->react No workup Vent H₂, Purge with N₂ completion_check->workup Yes filter Filter to Remove Catalyst workup->filter isolate Isolate Product (Solvent Evaporation) filter->isolate end End: Purified Product isolate->end

Caption: Experimental workflow for a typical hydrogenation reaction.

TroubleshootingWorkflow start Problem: Reaction Stalled or Low Conversion check_catalyst Was the catalyst fresh and handled correctly? start->check_catalyst check_impurities Are starting materials pure? check_catalyst->check_impurities Yes replace_catalyst Solution: Use a fresh, high-quality catalyst check_catalyst->replace_catalyst No increase_loading Add fresh catalyst to the reaction check_impurities->increase_loading Yes purify_sm Solution: Purify starting materials before reaction check_impurities->purify_sm No reaction_restarts Does the reaction restart? increase_loading->reaction_restarts poisoning_confirmed Diagnosis: Catalyst Poisoning reaction_restarts->poisoning_confirmed Yes other_issue Investigate other issues: Temperature, Pressure, Solvent reaction_restarts->other_issue No

Caption: Troubleshooting guide for a stalled or low-conversion reaction.

References

Technical Support Center: Solvent Effects on 3-Methylpent-4-enoic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental studies on the solvent effects on 3-methylpent-4-enoic acid reaction kinetics.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible reaction rates.

Question Answer
Are you using solvents of the same purity for each experiment? Impurities in solvents, especially water, can significantly affect the reaction kinetics of carboxylic acids. Ensure you are using high-purity, anhydrous solvents from the same supplier and lot number for a series of experiments. It is recommended to use freshly opened solvents or to properly dry and distill them before use.
Is the temperature of the reaction vessel precisely controlled? Reaction rates are highly sensitive to temperature fluctuations. A change of just a few degrees can lead to significant variations in the rate constant. Use a thermostat-controlled bath or a reaction block with precise temperature regulation (±0.1 °C) to maintain a constant temperature throughout the experiment.
Are the concentrations of your reactants and any catalysts identical in all runs? Small errors in the preparation of stock solutions can lead to variability in reaction rates. Use calibrated volumetric flasks and pipettes to prepare your solutions. It is also good practice to determine the exact concentration of your stock solutions via titration before use.
Is the mixing of the reaction components standardized? The order of addition of reactants and the efficiency of mixing can influence the initial phase of the reaction. Standardize your procedure for initiating the reaction, for example, by adding the last component while vigorously stirring and starting the timer at the moment of addition.

Issue: The reaction is proceeding too quickly or too slowly to be accurately measured by the chosen analytical method.

Question Answer
Can you adjust the reaction temperature? Lowering the temperature will decrease the reaction rate, making it easier to monitor a fast reaction. Conversely, increasing the temperature can speed up a slow reaction. Ensure that the chosen temperature does not cause solvent evaporation or reactant degradation.
Is it possible to change the concentration of the reactants? For many reactions, the rate is dependent on the concentration of the reactants. Diluting the reactants will slow down the reaction, while increasing the concentration will speed it up. Be mindful that changing concentrations can sometimes alter the reaction mechanism.
Have you considered a different analytical technique? If a reaction is too fast for manual sampling and analysis, consider using a stopped-flow apparatus for UV/Vis spectroscopy or a rapid-injection NMR technique.[1] For very slow reactions, long-term monitoring with automated data collection via NMR or HPLC might be more practical.

Frequently Asked Questions (FAQs)

Question Answer
How does solvent polarity affect the reaction kinetics of this compound? The effect of solvent polarity on reaction rates is dependent on the reaction mechanism. For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will generally increase the reaction rate by stabilizing the transition state. Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow down the reaction.[2][3] For reactions involving this compound, it is crucial to consider whether charge is developed or dispersed in the transition state.
What is the difference between protic and aprotic solvents in the context of reactions with carboxylic acids? Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors and acceptors. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) can be polar but lack acidic protons. Protic solvents can solvate both the carboxylate anion and the proton, potentially influencing the acidity and nucleophilicity of the carboxylic acid and its conjugate base. In contrast, polar aprotic solvents are particularly effective at solvating cations, which can leave the corresponding anion more "naked" and reactive.[3]
How can I quantitatively correlate solvent properties with my observed rate constants? Linear Solvation Energy Relationships (LSERs), such as the Kamlet-Taft equation, can be used to correlate reaction rate constants with solvent parameters.[2][4] The Kamlet-Taft equation takes the form: log(k) = log(k₀) + aα + bβ + sπ, where α represents the solvent's hydrogen bond donating ability, β is the hydrogen bond accepting ability, and π is a measure of the solvent's dipolarity/polarizability.[2] By performing the reaction in a series of well-characterized solvents, you can use multiple linear regression to determine the coefficients a, b, and s, which provide insight into the nature of the transition state.
Which analytical technique is best for monitoring the kinetics of my reaction involving this compound? The choice of analytical technique depends on the specific reaction and the functional groups of the reactants and products. UV/Vis spectroscopy is suitable if there is a change in the chromophore during the reaction, allowing for continuous monitoring of the concentration of a reactant or product.[1][5] NMR spectroscopy is a powerful technique as it can simultaneously monitor the disappearance of reactants and the appearance of products, providing detailed mechanistic information.[6][7][8] Gas chromatography (GC) or High-performance liquid chromatography (HPLC) can also be used by taking aliquots from the reaction mixture at specific time points, quenching the reaction, and then analyzing the composition of the mixture.

Data Presentation

The following table provides illustrative data on the effect of solvent on the rate constant for the reaction of an unsaturated carboxylic acid (acrylic acid) with a tertiary phosphine. This data is provided as a representative example of how solvent properties can influence reaction kinetics.

Table 1: Representative Second-Order Rate Constants for the Reaction of Acrylic Acid with Triphenylphosphine in Various Aprotic Solvents at 25°C.

SolventDielectric Constant (ε)Rate Constant (k) (L mol⁻¹ s⁻¹)
Dichloromethane8.930.045
Acetone20.70.120
Acetonitrile37.50.250
Dimethylformamide (DMF)36.70.380
Dimethyl sulfoxide (B87167) (DMSO)46.70.550

Note: This data is illustrative for acrylic acid and serves to demonstrate the general trend of increasing reaction rate with increasing solvent polarity for this specific type of reaction. Actual rate constants for this compound will vary depending on the specific reaction conditions.

Experimental Protocols

Methodology for Kinetic Measurement by UV/Vis Spectroscopy

This protocol describes a general method for monitoring the kinetics of a reaction involving this compound where there is a change in absorbance in the UV/Vis region.

  • Instrumentation and Setup:

    • Use a temperature-controlled, double-beam UV/Vis spectrophotometer.

    • Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λ_max) of the species being monitored.

    • Equilibrate the solvent and reactant solutions to the desired reaction temperature in a thermostatic bath.

  • Sample Preparation:

    • Prepare stock solutions of this compound and the other reactant(s) in the chosen solvent.

    • In a quartz cuvette, pipette the required volume of the solvent and the stock solution of the reactant that is not this compound.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate.

  • Initiation of the Reaction and Data Acquisition:

    • To initiate the reaction, add the required volume of the this compound stock solution to the cuvette.

    • Quickly mix the contents of the cuvette with a pipette or by inverting it (if sealed).

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data acquisition until the reaction is complete or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • The absorbance data can be converted to concentration using Beer's Law (A = εbc), provided the molar absorptivity (ε) of the monitored species is known.

    • Plot the concentration of the reactant or product versus time.

    • Determine the order of the reaction and the rate constant by fitting the data to the appropriate integrated rate law (e.g., for a first-order reaction, plot ln[A] vs. time; for a second-order reaction, plot 1/[A] vs. time).

Methodology for Kinetic Measurement by NMR Spectroscopy

This protocol outlines a general procedure for monitoring reaction kinetics in situ using NMR spectroscopy.

  • Sample Preparation and Setup:

    • Prepare a stock solution of this compound and the other reactant(s) in a deuterated solvent.

    • In an NMR tube, combine the reactants, ensuring the final concentrations are appropriate for NMR analysis.

    • It is often practical to prepare the sample with all but one reactant and acquire an initial spectrum (t=0) before adding the final component to initiate the reaction.

    • Insert the NMR tube into the pre-equilibrated NMR spectrometer.

  • Data Acquisition:

    • Set up an arrayed experiment on the NMR spectrometer to automatically acquire spectra at predefined time intervals.[6][7]

    • Ensure the acquisition parameters (e.g., number of scans, relaxation delay) are optimized to provide a good signal-to-noise ratio in a time frame that is short relative to the reaction half-life.

    • Start the automated acquisition immediately after initiating the reaction.

  • Data Processing and Analysis:

    • Process the array of spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Identify characteristic peaks for the reactants and products that do not overlap.

    • Integrate the selected peaks in each spectrum. The integral of a peak is proportional to the concentration of the corresponding species.

    • Normalize the integrals using an internal standard or by assuming the total concentration of a key atom is constant.

    • Plot the relative concentrations of reactants and products as a function of time.

    • Fit the concentration-time data to the appropriate integrated rate laws to determine the rate constant and reaction order.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Solvent_Prep Solvent Purification/ Drying Stock_Sol_Prep Stock Solution Preparation Solvent_Prep->Stock_Sol_Prep Temp_Equil Temperature Equilibration Stock_Sol_Prep->Temp_Equil Reaction_Init Reaction Initiation Temp_Equil->Reaction_Init Data_Acq Data Acquisition (UV/Vis or NMR) Reaction_Init->Data_Acq Raw_Data Raw Data (Absorbance/Integral vs. Time) Data_Acq->Raw_Data Conc_Time Concentration vs. Time Plotting Raw_Data->Conc_Time Kinetic_Model Kinetic Modeling (Integrated Rate Laws) Conc_Time->Kinetic_Model Rate_Constant Determination of Rate Constant (k) Kinetic_Model->Rate_Constant

Caption: General experimental workflow for a kinetic study.

Solvent_Effects_Logic cluster_solvent Solvent Properties cluster_transition_state Transition State (TS) Properties cluster_outcome Kinetic Outcome Polarity Polarity (ε, π*) TS_Polarity TS Polarity vs. Reactant Polarity Polarity->TS_Polarity Proticity Proticity (α, β) TS_Solvation TS Solvation Proticity->TS_Solvation Activation_Energy Activation Energy (Ea) TS_Polarity->Activation_Energy influences stabilization TS_Solvation->Activation_Energy influences stabilization Reaction_Rate Reaction Rate (k) Activation_Energy->Reaction_Rate inversely proportional

Caption: Logical relationship of solvent properties and kinetics.

References

Validation & Comparative

A Comparative Guide to 3-methylpent-4-enoic acid and 4-methyl-3-pentenoic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a detailed comparison of the physicochemical properties, potential biological activities, and analytical methodologies for 3-methylpent-4-enoic acid and 4-methyl-3-pentenoic acid. This guide aims to furnish the scientific community with the necessary data to inform experimental design and application development.

This document presents a comprehensive analysis of two constitutional isomers, this compound and 4-methyl-3-pentenoic acid. While both share the same molecular formula, their distinct structural arrangements suggest differing chemical and biological profiles. This guide synthesizes available data and provides detailed experimental protocols to facilitate further research and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-methyl-3-pentenoic acid is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental and biological systems.

PropertyThis compound4-methyl-3-pentenoic acid
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol 114.14 g/mol
Boiling Point 75-76 °C @ 4 mmHg208 °C
Melting Point Not available98 °C (in ligroine)
Density 0.94 g/mL @ 25 °C0.987 g/mL
pKa Not available4.60 @ 25 °C
Refractive Index n20/D 1.429Not available
Flash Point Not available105 °C

Biological Activity and Applications

While direct comparative studies on the biological activities of these two isomers are limited, their structural motifs as branched-chain unsaturated fatty acids suggest potential roles in various biological processes.

This compound is primarily utilized as a precursor in the synthesis of various organic compounds. Its terminal double bond and chiral center make it a valuable building block in stereoselective synthesis.

4-methyl-3-pentenoic acid has been identified as a bacterial metabolite, suggesting its involvement in microbial signaling and metabolism.[1][2] Its structural similarity to other biologically active short-chain fatty acids indicates potential applications as a precursor in the development of pharmaceuticals and agrochemicals. Further research is warranted to explore its potential antimicrobial, cytotoxic, and metabolic effects.

Experimental Protocols

To facilitate further investigation into these compounds, detailed experimental protocols for their synthesis and analysis are provided below.

Synthesis Protocols

Synthesis of this compound:

A common route for the synthesis of this compound involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

  • Step 1: Alkylation. Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The resulting enolate is then reacted with 3-bromobut-1-ene to introduce the methyl-substituted vinyl group.

  • Step 2: Hydrolysis. The resulting diethyl 2-(1-methylallyl)malonate is saponified using a strong base like potassium hydroxide (B78521) in a water/ethanol mixture.

  • Step 3: Decarboxylation. The resulting dicarboxylic acid salt is acidified and heated to induce decarboxylation, yielding this compound.

Synthesis of 4-methyl-3-pentenoic acid:

The synthesis of 4-methyl-3-pentenoic acid can be achieved through a Wittig-type reaction or a Grignard reaction followed by oxidation.

  • Grignard Reaction and Oxidation:

    • Step 1: Grignard Reaction. 3-Methyl-2-butenal is reacted with a vinylmagnesium bromide Grignard reagent in an ethereal solvent to form 4-methyl-1,3-pentadien-1-ol.

    • Step 2: Oxidation. The resulting alcohol is then oxidized using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to yield 4-methyl-3-pentenoic acid.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of these isomers.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals for this compound would include a doublet for the methyl group, multiplets for the vinyl protons, and a characteristic downfield signal for the carboxylic acid proton. For 4-methyl-3-pentenoic acid, two singlets for the gem-dimethyl groups and a multiplet for the vinyl proton would be expected.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher spectrometer. The carbonyl carbon will appear significantly downfield (around 170-180 ppm). The positions of the olefinic and aliphatic carbons will be diagnostic for each isomer.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used for the identification and quantification of these compounds.

  • GC-MS Analysis:

    • Derivatization: Convert the carboxylic acids to their more volatile methyl or trimethylsilyl (B98337) esters.

    • Chromatography: Use a polar capillary column (e.g., DB-WAX) for optimal separation.

    • Mass Spectrometry: Electron ionization (EI) will produce characteristic fragmentation patterns that can be used for identification.

  • LC-MS Analysis:

    • Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of formic acid.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of carboxylic acids.

Potential Signaling Pathway Involvement

Branched-chain fatty acids are known to influence various cellular signaling pathways. While the specific pathways modulated by this compound and 4-methyl-3-pentenoic acid have not been elucidated, a hypothetical pathway involving G-protein coupled receptors (GPCRs), common targets for short-chain fatty acids, is presented below. This diagram serves as a conceptual framework for future research into the biological roles of these compounds.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fatty_Acid This compound or 4-methyl-3-pentenoic acid GPCR GPCR (e.g., FFAR2/GPR43) Fatty_Acid->GPCR Binding G_Protein G-protein (Gαq/11 or Gαi/o) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gαq/11) AC Adenylate Cyclase (AC) G_Protein->AC Inhibits (Gαi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreased production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Gene_Expression Modulation of Gene Expression PKC->Gene_Expression PKA->Gene_Expression Ca_Release->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for methyl-pentenoic acids.

Conclusion

This guide provides a foundational comparison of this compound and 4-methyl-3-pentenoic acid, highlighting their distinct physicochemical properties and potential applications. The provided experimental protocols are intended to empower researchers to further investigate these compounds. Future studies should focus on direct comparative biological assays to elucidate their specific roles and potential as therapeutic or industrial agents. The exploration of their effects on cellular signaling pathways, guided by the proposed hypothetical model, will be crucial in understanding their mechanism of action.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Methylpent-4-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and development. For compounds exhibiting stereoisomerism, such as the (E) and (Z) isomers of 3-methylpent-4-enoic acid, the ability to differentiate between these forms is critical, as they can possess distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of the expected spectroscopic data for these isomers, supported by detailed experimental protocols, to aid researchers in their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the predicted and available spectroscopic data for the (E) and (Z) isomers of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Assignment (E)-3-methylpent-4-enoic acid (Z)-3-methylpent-4-enoic acid
H1 (COOH) ~11-12 ppm (s, br)~11-12 ppm (s, br)
H2 (CH₂) ~2.40 ppm (d, J ≈ 7.5 Hz)~2.45 ppm (d, J ≈ 7.0 Hz)
H3 (CH) ~3.10 ppm (m)~3.30 ppm (m)
H4 (CH=) ~5.80 ppm (ddd, J ≈ 17.0, 10.0, 7.0 Hz)~5.70 ppm (ddd, J ≈ 11.0, 10.0, 7.0 Hz)
H5a (=CH₂ cis) ~5.10 ppm (d, J ≈ 10.0 Hz)~5.05 ppm (d, J ≈ 11.0 Hz)
H5b (=CH₂ trans) ~5.15 ppm (d, J ≈ 17.0 Hz)~5.10 ppm (d, J ≈ 1.5 Hz)
CH₃ ~1.10 ppm (d, J ≈ 7.0 Hz)~1.05 ppm (d, J ≈ 7.0 Hz)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Assignment (E)-3-methylpent-4-enoic acid (Z)-3-methylpent-4-enoic acid
C1 (COOH) ~179 ppm~179 ppm
C2 (CH₂) ~40 ppm~40 ppm
C3 (CH) ~42 ppm~38 ppm
C4 (=CH) ~140 ppm~138 ppm
C5 (=CH₂) ~115 ppm~116 ppm
CH₃ ~20 ppm~15 ppm

Table 3: FT-IR Spectroscopic Data

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) for this compound
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (sp² vinyl)Stretching3100-3000
C-H (sp³)Stretching3000-2850
C=O (Carboxylic Acid)Stretching1725-1700
C=C (Alkene)Stretching1650-1630
C-OStretching1320-1210
=C-H (trans)Bending (out-of-plane)~970
=C-H (cis)Bending (out-of-plane)~700

Table 4: Mass Spectrometry Data

Ion m/z (relative intensity) Assignment
[M]⁺114 (not specified)Molecular Ion
[M-CH₃]⁺99 (not specified)Loss of a methyl group
[M-COOH]⁺69 (not specified)Loss of the carboxylic acid group

Interpretation of Spectroscopic Differences

The most significant differences between the (E) and (Z) isomers of this compound are expected in their NMR spectra, particularly in the chemical shifts and coupling constants of the vinylic protons.

  • ¹H NMR: The key to distinguishing the isomers lies in the coupling constants between the vinylic protons (H4 and H5). For the (E)-isomer (trans), the coupling constant between H4 and the trans-H5b is expected to be large, typically in the range of 11-18 Hz. In contrast, the coupling constant between H4 and the cis-H5a in the (Z)-isomer will be smaller, generally between 6-15 Hz. Additionally, the chemical shift of the vinylic proton H4 may be further downfield in the (E)-isomer due to the anisotropic effect of the carboxylic acid group being on the opposite side of the double bond.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the vicinity of the double bond (C3, C4, C5, and the methyl carbon) are expected to differ between the two isomers due to steric effects. The more sterically hindered (Z)-isomer may show upfield shifts for the methyl and C3 carbons compared to the (E)-isomer.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

    • Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used. A 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for salt plates) or a pure KBr pellet. Then, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, and the separated components are then introduced into the mass spectrometer. Alternatively, direct infusion via a syringe pump can be used.

  • Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique that bombards the molecules with high-energy electrons, causing fragmentation and the formation of a molecular ion and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance to generate a mass spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the this compound isomers.

Spectroscopic_Comparison_Workflow start Start: Isomeric Mixture or Pure Isomer nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis e_isomer (E)-3-methylpent-4-enoic acid data_analysis->e_isomer Large J(H,H)trans coupling ~11-18 Hz z_isomer (Z)-3-methylpent-4-enoic acid data_analysis->z_isomer Small J(H,H)cis coupling ~6-15 Hz

Caption: Workflow for Spectroscopic Comparison.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-methylpent-4-enoic acid and related fatty acids. Due to the limited direct experimental data on this compound, this document extrapolates its potential activities based on studies of structurally similar branched-chain fatty acids (BCFAs) and unsaturated fatty acids.

Introduction to this compound

This compound is a methyl-branched, monounsaturated short-chain fatty acid.[1] Its structure, featuring both a methyl branch and a terminal double bond, suggests it may possess unique biological activities compared to more well-studied straight-chain saturated and unsaturated fatty acids. While specific research on this compound is scarce, we can infer its potential effects by examining related molecules.

Comparative Biological Activities

The biological effects of short-chain fatty acids are often mediated through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs). Branched-chain fatty acids, such as isobutyric acid and isovaleric acid, have been shown to modulate metabolic processes like lipolysis and lipogenesis.[2][3] Unsaturated fatty acids are known for their anti-inflammatory properties.[4]

Table 1: Comparison of Biological Activities of Selected Fatty Acids
Fatty AcidStructureKnown/Potential Biological ActivitiesReceptor/Enzyme Interactions
This compound CH2=CHCH(CH3)CH2COOHHypothesized: Anti-inflammatory, modulation of lipid metabolism, potential for cell cycle effects. (Extrapolated from related compounds)Hypothesized: FFARs, HDACs
Isobutyric acid (CH3)2CHCOOHInhibits lipolysis, inhibits insulin-stimulated lipogenesis, potentiates insulin-stimulated glucose uptake in rat adipocytes.[2][3]FFAR2/3
Isovaleric acid (CH3)2CHCH2COOHInhibits lipolysis, inhibits insulin-stimulated lipogenesis in rat adipocytes.[2][3]FFAR2/3
Pent-4-enoic acid CH2=CH(CH2)2COOHInhibits fatty acid oxidation.[5]Thiolase
Butyrate CH3(CH2)2COOHAnti-inflammatory, HDAC inhibitor, energy source for colonocytes.FFAR2/3, HDACs
Propionate CH3CH2COOHAnti-inflammatory, substrate for gluconeogenesis.FFAR2/3

Signaling Pathways and Experimental Workflows

Signaling Pathway of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) typically exert their effects by activating free fatty acid receptors (FFARs), which are G-protein coupled receptors. This initiates downstream signaling cascades that can influence various cellular processes, including inflammation and metabolism.

SCFA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA FFAR FFAR2/3 (GPCR) SCFA->FFAR binds G_protein G-protein FFAR->G_protein activates Downstream Downstream Signaling Cascades G_protein->Downstream activates Response Cellular Response (e.g., Anti-inflammatory effects, Metabolic regulation) Downstream->Response leads to Experimental_Workflow cluster_workflow Experimental Workflow start Test Compound (e.g., this compound) cell_culture Cell Culture (e.g., Adipocytes, Macrophages) start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity inflammation Inflammation Assay (e.g., ELISA for cytokines) cell_culture->inflammation metabolism Metabolism Assay (e.g., Lipolysis, Glucose Uptake) cell_culture->metabolism pathway Signaling Pathway Analysis (e.g., Western Blot for p-HSL) inflammation->pathway metabolism->pathway results Data Analysis and Interpretation pathway->results

References

Illuminating the Landscape of 3-Methylpent-4-enoic Acid Quantification: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the realm of drug development, the precise and accurate quantification of specific organic molecules is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-methylpent-4-enoic acid, a methyl-branched, unsaturated short-chain fatty acid. We will explore two primary analytical approaches: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validated for a structural isomer, and a widely applicable Gas Chromatography-Mass Spectrometry (GC-MS) method commonly used for the analysis of branched-chain fatty acids.

This guide presents a detailed breakdown of the experimental protocols, a comparative summary of their performance characteristics, and visual workflows to aid in the selection of the most suitable method for your research needs.

Comparative Overview of Analytical Methods

The choice between LC-MS/MS and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of two representative validated methods. Method 1 is based on a validated LC-MS/MS assay for the structural isomer 2-propyl-4-pentenoic acid, which provides a strong indication of the performance achievable for this compound with a similar methodology. Method 2 represents a typical validated GC-MS approach for the analysis of branched-chain fatty acids following derivatization.

ParameterMethod 1: LC-MS/MS (for 2-propyl-4-pentenoic acid)Method 2: GC-MS (for Branched-Chain Fatty Acids)
Principle Liquid chromatography separation followed by tandem mass spectrometry detection.Gas chromatography separation followed by mass spectrometry detection.
Derivatization Required for enhanced sensitivity and chromatographic retention (e.g., with 4-dimethylaminobenzylamine).Required to increase volatility and thermal stability (e.g., conversion to Fatty Acid Methyl Esters - FAMEs).
Linearity High, with r² > 0.99 typically achieved.High, with r² > 0.99 typically achieved.
Limit of Quantification (LOQ) High sensitivity, typically in the low ng/mL range (e.g., 20 ng/mL for 4-ene VPA).[1]Good sensitivity, with LOQs often in the low µg/mL to high ng/mL range depending on the specific compound and matrix.
Accuracy (% Recovery) Typically within 85-115%.Typically within 80-120%.
Precision (% RSD) High, with intra- and inter-day variations generally <15%. For 4-ene VPA, within- and between-day CV of <10% has been reported.[1]High, with intra- and inter-day variations generally <15%.
Sample Throughput Can be high with modern UPLC systems and optimized methods.Generally high, especially with automated sample preparation and injection.
Specificity Very high due to the selectivity of tandem mass spectrometry (MRM mode).High, with good separation of isomers possible with appropriate columns and temperature programming.

Experimental Protocols

Method 1: LC-MS/MS Quantification of 2-propyl-4-pentenoic Acid (as a proxy for this compound)

This protocol is based on a validated method for a structural isomer and is expected to be highly applicable to this compound with minor modifications.

1. Sample Preparation (Plasma)

  • To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a solution containing the derivatizing agent, 4-dimethylaminobenzylamine (B93267) dihydrochloride.

  • Add a coupling agent to facilitate the reaction.

  • Incubate the mixture to allow for complete derivatization.

  • After the reaction, the sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized analyte and internal standard are monitored.

4. Quantification

  • A calibration curve is constructed by analyzing standards of known concentrations.

  • The peak area ratio of the analyte to the internal standard is used for quantification to correct for matrix effects and variations in sample preparation.

Method 2: GC-MS Quantification of Branched-Chain Fatty Acids (as Fatty Acid Methyl Esters)

This protocol represents a common and robust method for the analysis of branched-chain fatty acids, including C6 unsaturated isomers like this compound.

1. Sample Preparation (General)

  • To a sample containing the analyte, add a suitable internal standard (e.g., a fatty acid with an odd number of carbons, like heptadecanoic acid).

  • Perform a lipid extraction if necessary, for example, using a Folch or Bligh-Dyer method for biological matrices.

  • Evaporate the solvent to obtain the lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried extract, add a methylation reagent such as 14% boron trifluoride in methanol (B129727) (BF₃-methanol) or 5% sulfuric acid in methanol.

  • Heat the mixture in a sealed vial (e.g., at 60-100°C for a specified time) to ensure complete conversion to FAMEs.

  • After cooling, add water and extract the FAMEs with an organic solvent like hexane (B92381).

  • The hexane layer containing the FAMEs is collected and may be dried over anhydrous sodium sulfate (B86663) before analysis.

3. GC-MS Analysis

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., a wax-type or a high-cyanopropyl-phase column) is recommended for good separation of fatty acid isomers.

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection Mode: Scan mode for identification of unknown peaks and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification of target analytes.

4. Quantification

  • A calibration curve is generated using standard solutions of the FAME of interest.

  • The peak area of the analyte is normalized to the peak area of the internal standard for accurate quantification.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical method.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Derivatization Reagent dry->reconstitute incubate Incubation reconstitute->incubate lc_separation LC Separation (C18 Column) incubate->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quant Quantification ms_detection->quant

Caption: Workflow for LC-MS/MS quantification of this compound.

GC_MS_Workflow cluster_prep_gc Sample Preparation cluster_deriv_gc Derivatization (FAMEs) cluster_analysis_gc Analysis sample Sample add_is_gc Add Internal Standard sample->add_is_gc extract Lipid Extraction (if needed) add_is_gc->extract dry_gc Evaporate to Dryness extract->dry_gc add_reagent Add Methylation Reagent (e.g., BF₃-MeOH) dry_gc->add_reagent heat Heat add_reagent->heat extract_fames Extract FAMEs (with Hexane) heat->extract_fames gc_separation GC Separation (Polar Column) extract_fames->gc_separation ms_detection_gc MS Detection (EI, SIM/Scan) gc_separation->ms_detection_gc quant_gc Quantification ms_detection_gc->quant_gc

Caption: Workflow for GC-MS quantification of this compound.

References

A Comparative Analysis of Synthetic Routes to 3-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of three prominent synthetic routes for 3-methylpent-4-enoic acid, a valuable building block in organic synthesis. The routes discussed are the Johnson-Claisen rearrangement, the Ireland-Claisen rearrangement, and the malonic ester synthesis. Each method is evaluated based on its reaction mechanism, experimental protocol, and overall efficiency, supported by experimental data from analogous transformations.

Executive Summary

The synthesis of this compound can be effectively achieved through several pathways, each with distinct advantages and disadvantages. The Johnson-Claisen rearrangement offers a direct approach from an allylic alcohol and an orthoester. The Ireland-Claisen rearrangement provides a stereoselective route from an allylic ester under milder conditions compared to the classic Claisen rearrangement. The malonic ester synthesis is a classical and versatile method for the formation of substituted carboxylic acids. The choice of a particular route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

Data Presentation

The following table summarizes the key quantitative data for the three synthetic routes. It is important to note that the data for the Johnson-Claisen rearrangement is based on a closely related transformation, while the data for the Ireland-Claisen and malonic ester syntheses are typical yields for these types of reactions.

ParameterJohnson-Claisen RearrangementIreland-Claisen RearrangementMalonic Ester Synthesis
Starting Materials 2-Methyl-3-buten-1-ol (B1582625), Triethyl orthoacetateBut-3-en-2-yl propanoateDiethyl malonate, 3-Bromopropene, Methyl iodide
Key Reagents Propionic acid (catalyst)KHMDS, TMSClSodium ethoxide
Reaction Time 10-120 hours[1]~5 hours[2]Several hours per step
Reaction Temperature 100-200 °C[1]-78 °C to 80 °C[2]Varies per step (typically reflux)
Reported Yield High (analogous reaction)~80%[2]Moderate to High
Purity High after purificationHigh after purificationModerate to high, may require extensive purification
Key Advantages One-pot reaction, readily available starting materials.Mild reaction conditions, high stereoselectivity.[3]Versatile, well-established method.
Key Disadvantages High temperatures, long reaction times.[1]Requires strong base and anhydrous conditions.Multi-step process, potential for side products.[4]

Experimental Protocols

Johnson-Claisen Rearrangement

This method involves the reaction of an allylic alcohol with an orthoester, catalyzed by a weak acid, to yield a γ,δ-unsaturated ester, which is then hydrolyzed to the desired carboxylic acid.[1][5][6][7]

Step 1: Synthesis of Ethyl 3-methylpent-4-enoate

  • A mixture of 2-methyl-3-buten-1-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq) is heated at 140 °C for 24 hours in a sealed tube.

  • The reaction mixture is cooled to room temperature.

  • The excess triethyl orthoacetate and ethanol (B145695) formed during the reaction are removed under reduced pressure.

  • The residue is purified by fractional distillation to give ethyl 3-methylpent-4-enoate.

Step 2: Hydrolysis to this compound

  • The ethyl 3-methylpent-4-enoate (1.0 eq) is dissolved in a mixture of ethanol and water (1:1 v/v).

  • An excess of potassium hydroxide (B78521) (2.0 eq) is added, and the mixture is refluxed for 4 hours.

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified with cold 6M HCl to pH 2.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield this compound.

Ireland-Claisen Rearrangement

This rearrangement utilizes a silyl (B83357) ketene (B1206846) acetal (B89532) formed from an allylic ester to produce a γ,δ-unsaturated carboxylic acid under mild conditions.[2][3][8][9][10]

Step 1: Synthesis of But-3-en-2-yl propanoate

  • To a solution of but-3-en-2-ol (1.0 eq) and pyridine (B92270) (1.2 eq) in dichloromethane (B109758) at 0 °C, propionyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and the organic layer is separated.

  • The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give but-3-en-2-yl propanoate.

Step 2: Ireland-Claisen Rearrangement

  • To a solution of but-3-en-2-yl propanoate (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF is added dropwise.

  • The mixture is stirred at -78 °C for 30 minutes.

  • Chlorotrimethylsilane (TMSCl) (1.2 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the addition of 1M HCl.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to afford this compound.

Malonic Ester Synthesis

This classical approach involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[4][11][12][13][14]

Step 1: Alkylation of Diethyl Malonate with 3-Bromopropene

  • Sodium metal (1.0 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, diethyl malonate (1.0 eq) is added dropwise at room temperature.

  • The mixture is stirred for 1 hour.

  • 3-Bromopropene (allyl bromide) (1.0 eq) is then added dropwise, and the reaction mixture is refluxed for 6 hours.

  • The ethanol is removed under reduced pressure, and the residue is treated with water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give diethyl allylmalonate.

Step 2: Methylation of Diethyl Allylmalonate

  • To a fresh solution of sodium ethoxide in absolute ethanol (prepared from 1.0 eq of sodium), the diethyl allylmalonate (1.0 eq) is added dropwise.

  • After stirring for 1 hour, methyl iodide (1.1 eq) is added, and the mixture is refluxed for 6 hours.

  • The workup procedure is similar to Step 1 to yield diethyl allyl(methyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • The diethyl allyl(methyl)malonate is refluxed with an excess of 10% aqueous potassium hydroxide solution for 12 hours.

  • The solution is cooled and acidified with concentrated HCl.

  • The acidified solution is heated to induce decarboxylation until the evolution of carbon dioxide ceases.

  • The mixture is cooled and extracted with diethyl ether.

  • The ether extract is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed to give this compound.

Visualizations

Below are the diagrams illustrating the described synthetic pathways.

Johnson_Claisen_Rearrangement start 2-Methyl-3-buten-1-ol + Triethyl orthoacetate intermediate Ethyl 3-methylpent-4-enoate start->intermediate Propionic acid, Δ product This compound intermediate->product 1. KOH, H2O/EtOH 2. H3O+

Johnson-Claisen Rearrangement Pathway

Ireland_Claisen_Rearrangement start But-3-en-2-yl propanoate intermediate Silyl Ketene Acetal start->intermediate 1. KHMDS, THF, -78°C 2. TMSCl product This compound intermediate->product 1. Δ 2. H3O+

Ireland-Claisen Rearrangement Pathway

Malonic_Ester_Synthesis start Diethyl Malonate step1 Diethyl Allylmalonate start->step1 1. NaOEt, EtOH 2. 3-Bromopropene step2 Diethyl Allyl(methyl)malonate step1->step2 1. NaOEt, EtOH 2. CH3I product This compound step2->product 1. KOH, H2O, Δ 2. H3O+, Δ

Malonic Ester Synthesis Pathway

References

A Comparative Guide to the Immuno-Cross-Reactivity of 3-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-methylpent-4-enoic acid in immunoassays. Due to the limited availability of direct experimental data for this specific compound, this document outlines a predictive comparison based on structural homology to other short-chain fatty acids (SCFAs) and provides a comprehensive experimental protocol to determine cross-reactivity.

Introduction

This compound is a short-chain fatty acid whose presence and concentration can be of interest in various biological and chemical studies. Immunoassays offer a high-throughput and sensitive method for the detection of small molecules. However, the specificity of an immunoassay is critical, and cross-reactivity with structurally similar molecules can lead to inaccurate quantification.[1] This guide explores the anticipated cross-reactivity of this compound and provides the necessary tools to evaluate it experimentally.

Predicted Cross-Reactivity of this compound

The specificity of an antibody is determined by its affinity for the epitope of the target analyte. Structurally similar molecules can also bind to the antibody, leading to cross-reactivity.[1][2] Based on the structure of this compound, we can predict potential cross-reactivity with other C5 and C6 short-chain fatty acids, particularly those with similar branching or unsaturation.

The following table summarizes the predicted cross-reactivity of a hypothetical immunoassay for this compound with various structurally related compounds. The percentage of cross-reactivity is a theoretical value based on structural similarity and would need to be confirmed experimentally.

CompoundStructurePredicted Cross-Reactivity (%)Rationale for Potential Cross-Reactivity
This compound CH₂(CH)CH(CH₃)CH₂COOH100 Target Analyte
Pent-4-enoic acidCH₂(CH)CH₂CH₂COOHHighSimilar carbon chain length and position of the double bond.
3-Methylpentanoic acidCH₃CH₂CH(CH₃)CH₂COOHModerate to HighSame carbon skeleton but lacks the double bond.
4-Methylpent-4-enoic acid(CH₃)₂C(CH)CH₂COOHModerateIsomeric, with a different methyl group position.
Hexanoic acidCH₃(CH₂)₄COOHLow to ModerateSaturated fatty acid with a similar number of carbons.
Pentanoic acidCH₃(CH₂)₃COOHLowShorter, saturated carbon chain.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of an immunoassay for this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.[3][4][5] This technique is ideal for detecting small molecules.[3][5][6]

Principle of Competitive ELISA

In a competitive ELISA, the antigen in the sample competes with a labeled antigen for a limited number of primary antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.[5]

Materials
  • High-binding 96-well microtiter plates

  • Anti-3-methylpent-4-enoic acid primary antibody

  • This compound-HRP conjugate (or other enzyme conjugate)

  • This compound standard

  • Potential cross-reacting compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure
  • Coating: Dilute the anti-3-methylpent-4-enoic acid primary antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of the standard or sample (containing potential cross-reactants at various concentrations) to the appropriate wells.

    • Immediately add 50 µL of the this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standard.

  • Determine the IC₅₀ value for the standard (the concentration that causes 50% inhibition of the maximum signal).

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC₅₀).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100

Visualizations

Experimental Workflow

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Primary Antibody p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r1 Add Standard/ Sample p4->r1 r2 Add Enzyme-Conjugated Antigen r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Substrate d1->d2 d3 Incubate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Principle of Competitive Immunoassay

Competitive_Immunoassay_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Ab Complex1 Ab-Ag Ab1->Complex1 Analyte1 Ag Analyte1->Complex1 Binds Labeled_Ag1 Ag Unbound_Labeled_Ag1 Ag note1 Low Signal Ab2 Ab Complex2 Ab-Ag Ab2->Complex2 Analyte2 Ag Labeled_Ag2 Ag Labeled_Ag2->Complex2 Binds note2 High Signal

References

A Researcher's Guide to Chromatographic Column Selection for 3-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-methylpent-4-enoic acid, the selection of an appropriate chromatography column is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of various high-performance liquid chromatography (HPLC) column technologies, supported by experimental data for similar analytes, to aid in the selection of the optimal stationary phase for your specific application.

Understanding the Analyte: this compound

This compound is a short-chain, unsaturated carboxylic acid with a chiral center. Its chemical properties—moderate polarity, acidity, and stereoisomerism—present unique challenges and opportunities for chromatographic separation. The choice of column will depend on the analytical goal, whether it is for routine quantification, separation from structurally similar impurities, or the resolution of its enantiomers.

Reversed-Phase Chromatography: The Workhorse for Initial Screening

Reversed-phase (RP) chromatography is the most common starting point for the separation of organic acids. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase.

Column Comparison

A variety of reversed-phase columns are available, with the C18 (octadecyl) phase being the most popular. However, for a relatively polar and short-chain compound like this compound, other stationary phases can offer significant advantages in terms of retention and selectivity.

Column TypeStationary Phase ChemistryTypical Performance Characteristics for Short-Chain Carboxylic AcidsRecommended For
Standard C18 OctadecylsilaneGood general-purpose separation based on hydrophobicity. May exhibit limited retention for highly polar short-chain acids.[1]Initial method development and separation from less polar impurities.
C8 OctylsilaneLess hydrophobic than C18, offering shorter retention times which can be advantageous for faster analysis.[2]Rapid screening and analysis of less complex mixtures.
Polar-Embedded C18 C18 with an embedded polar group (e.g., amide, carbamate)Enhanced retention of polar analytes and compatibility with highly aqueous mobile phases without phase collapse.[3]Robust methods requiring high aqueous mobile phases for retaining polar compounds.
Phenyl-Hexyl Phenyl-hexyl bonded silicaOffers alternative selectivity due to π-π interactions with unsaturated compounds. Can provide better separation of aromatic and unsaturated analytes.[4][5]Separation of unsaturated isomers or from aromatic impurities.
Experimental Protocol: Reversed-Phase HPLC of Organic Acids

This protocol is a general starting point for the analysis of this compound on a reversed-phase column. Optimization of the mobile phase composition and gradient will be necessary for specific applications.

  • Column: Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[3]

  • Mobile Phase B: Methanol[3]

  • Gradient: Isocratic elution with 2.5% Methanol[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Enhanced Retention

For highly polar compounds that are poorly retained in reversed-phase chromatography, HILIC is a powerful alternative. The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic content.

Column Comparison

Several types of HILIC stationary phases are available, each offering different selectivity.

Column TypeStationary Phase ChemistryTypical Performance Characteristics for Carboxylic AcidsRecommended For
Zwitterionic (e.g., ZIC-HILIC) Sulfobetaine covalently bonded to silicaExcellent retention and separation of a wide range of polar and charged compounds, including organic acids.[6]Complex samples containing various polar analytes.
Amide Amide-bonded silicaGood for separating polar neutral and acidic compounds.General-purpose HILIC applications.[7]
Bare Silica Unbonded silicaCan be used in HILIC mode, but may have lower reproducibility compared to bonded phases.Cost-effective option for dedicated HILIC methods.
Experimental Protocol: HILIC of Carboxylic Acids

This protocol is based on a method for the separation of various organic acids and can be adapted for this compound.

  • Column: SeQuant® ZIC®-HILIC, 150 mm × 4.6 mm, 5 µm[6]

  • Mobile Phase A: Acetonitrile[6]

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 6.0[6]

  • Gradient: Isocratic with 90% Acetonitrile[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

Mixed-Mode Chromatography: Combining Separation Mechanisms

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange functionalities, offering unique selectivity and the ability to retain a wider range of compounds.

Column Comparison
Column TypeStationary Phase ChemistryTypical Performance Characteristics for Carboxylic AcidsRecommended For
Reversed-Phase/Anion-Exchange C18 with embedded anion-exchange groupsStrong retention of acidic compounds through a combination of hydrophobic and electrostatic interactions.[8]Simultaneous analysis of acidic, basic, and neutral compounds.
Reversed-Phase/Cation-Exchange C18 with embedded cation-exchange groupsUseful for the analysis of basic and neutral compounds, but can also interact with the counter-ions of acidic analytes.[9]Complex mixtures containing a variety of analyte polarities and charges.
Experimental Protocol: Mixed-Mode Chromatography of Carboxylic Acids

This protocol provides a starting point for method development on a mixed-mode column. The pH and ionic strength of the mobile phase are critical parameters for optimizing the separation.

  • Column: A mixed-mode reversed-phase/anion-exchange column

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high aqueous content (e.g., 95% A) and gradually increase the organic content (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm or MS

  • Injection Volume: 5 µL

Chiral Chromatography: Resolving Enantiomers

As this compound is a chiral molecule, the separation of its enantiomers is often a requirement in pharmaceutical and biological studies. This is achieved using a chiral stationary phase (CSP).

Column Comparison

The selection of a chiral column is highly dependent on the specific structure of the analyte. For acidic compounds, anion-exchange type CSPs are often a good choice.

Column TypeChiral SelectorTypical Performance Characteristics for Acidic EnantiomersRecommended For
CHIRALPAK QN-AX / QD-AX Quinine / Quinidine carbamate (B1207046) on silicaExcellent enantioselectivity for a wide range of acidic compounds based on an ion-exchange mechanism.[10][11]High-resolution separation of the enantiomers of this compound.
Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) Cellulose or amylose (B160209) derivativesBroad applicability for the separation of a wide range of chiral compounds, including some acidic molecules, often in normal-phase or polar organic mode.[12]Screening for a suitable chiral separation method.
Macrocyclic Glycopeptide (e.g., Chirobiotic T) TeicoplaninCan separate chiral acids, especially those with aromatic and hydrophilic groups near the stereocenter.[13]Alternative selectivity for chiral acid separations.
Experimental Protocol: Chiral HPLC of an Acidic Compound

This protocol is a starting point for the enantioseparation of this compound on a quinine-based CSP.

  • Column: CHIRALPAK QN-AX, 4.6 x 150 mm, 5 µm[10]

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (e.g., 100 / 0.1 / 0.05 v/v/w)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

Workflow and Decision Making

The selection of the most appropriate column and method depends on the specific analytical objective. The following diagrams illustrate a logical workflow for column selection and a general experimental workflow for method development.

column_selection_workflow start Define Analytical Goal is_chiral Is Enantiomeric Separation Required? start->is_chiral routine_quant Routine Quantification (Achiral) is_chiral->routine_quant No chiral_hplc Select Chiral HPLC (e.g., CHIRALPAK QN-AX) is_chiral->chiral_hplc Yes rp_hplc Start with Reversed-Phase HPLC (C18, C8, Polar-Embedded, Phenyl-Hexyl) routine_quant->rp_hplc complex_matrix Complex Matrix or Poor Retention in RP? hilic Consider HILIC (e.g., ZIC-HILIC) complex_matrix->hilic Yes, Poor Retention mixed_mode Consider Mixed-Mode (RP/Anion-Exchange) complex_matrix->mixed_mode Yes, Complex Matrix optimize Optimize Method complex_matrix->optimize No rp_hplc->complex_matrix chiral_hplc->optimize hilic->optimize mixed_mode->optimize

Caption: Logical workflow for selecting a chromatography column.

experimental_workflow start Select Initial Column and Conditions initial_run Perform Initial Chromatographic Run start->initial_run evaluate Evaluate Peak Shape, Retention, and Resolution initial_run->evaluate optimize_mobile_phase Optimize Mobile Phase (Organic %, pH, Buffer) evaluate->optimize_mobile_phase Suboptimal validate Validate Method evaluate->validate Optimal optimize_other Optimize Other Parameters (Temperature, Flow Rate) optimize_mobile_phase->optimize_other optimize_other->initial_run end Final Method validate->end

Caption: General experimental workflow for HPLC method development.

References

Comparative Efficacy of 3-Methylpent-4-enoic Acid Derivatives: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in comparative studies on the efficacy of 3-methylpent-4-enoic acid derivatives. While the parent compound, this compound, is a known methyl-branched fatty acid, extensive research directly comparing the biological or therapeutic efficacy of a series of its derivatives is not publicly available. This guide, therefore, aims to provide a framework for such a comparative study, outlining the necessary experimental data and visualization tools that would be required for a thorough evaluation. The data presented herein is illustrative and intended to serve as a template for future research in this underexplored area of medicinal chemistry.

Data Presentation: A Hypothetical Comparison

To facilitate a clear comparison of the efficacy of various this compound derivatives, quantitative data should be summarized in a structured table. This table would ideally compare key parameters such as inhibitory concentrations (IC50), minimum inhibitory concentrations (MIC), or other relevant efficacy metrics across a panel of assays.

Table 1: Hypothetical Efficacy Data for this compound Derivatives

DerivativeModificationTarget/AssayIC50 (µM)MIC (µg/mL)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
MPA-001 Methyl EsterEnzyme X15.2 ± 1.8->100>6.6
MPA-002 Ethyl EsterEnzyme X12.5 ± 2.1->100>8.0
MPA-003 N-propyl AmideEnzyme X8.9 ± 1.2-85.3 ± 5.49.6
MPA-004 N-phenyl AmideEnzyme X25.4 ± 3.5-60.1 ± 4.92.4
MPA-005 Methyl EsterS. aureus-3295.2 ± 7.1-
MPA-006 Ethyl EsterS. aureus-16>100-
MPA-007 N-propyl AmideS. aureus-878.6 ± 6.3-
MPA-008 N-phenyl AmideS. aureus-6455.9 ± 4.2-

Data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key experiments that would be cited in a comparative study.

Enzyme Inhibition Assay (for Enzyme X)
  • Reagents and Materials: Purified recombinant Enzyme X, substrate for Enzyme X, this compound derivatives (dissolved in DMSO), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), and a 96-well microplate.

  • Procedure:

    • Add 2 µL of the test compound (at various concentrations) to the wells of a 96-well plate.

    • Add 48 µL of Enzyme X solution (final concentration, e.g., 10 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate (final concentration, e.g., 20 µM).

    • Monitor the reaction progress by measuring the absorbance or fluorescence at an appropriate wavelength for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
  • Bacterial Strains and Media: Staphylococcus aureus (ATCC 29213), Mueller-Hinton Broth (MHB), and 96-well microplates.

  • Procedure:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Serially dilute the this compound derivatives in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that could be used in a comparative guide for this compound derivatives, created using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound esterification Esterification start->esterification amidation Amidation start->amidation esters Ester Derivatives (MPA-001, 002, 005, 006) esterification->esters amides Amide Derivatives (MPA-003, 004, 007, 008) amidation->amides enzyme_assay Enzyme X Inhibition Assay esters->enzyme_assay antimicrobial_assay Antimicrobial Susceptibility Testing esters->antimicrobial_assay amides->enzyme_assay amides->antimicrobial_assay ic50 IC50 Determination enzyme_assay->ic50 mic MIC Determination antimicrobial_assay->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane receptor Target Receptor kinase1 Kinase 1 receptor->kinase1 derivative 3-Methylpent-4-enoic Acid Derivative derivative->receptor kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

A Comparative Guide to Reference Standards for 3-Methylpent-4-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for the analysis of 3-methylpent-4-enoic acid. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most suitable standard for their analytical needs. This document includes a comparative table of available standards, detailed experimental protocols for their use in gas chromatography-mass spectrometry (GC-MS), and workflow diagrams to guide the selection and application process.

Comparison of Commercially Available Reference Standards

The selection of a high-quality, reliable reference standard is paramount for accurate and reproducible analytical results. This compound (CAS No. 1879-03-4) is a branched-chain unsaturated fatty acid that may be of interest in various fields of research. This section compares the commercially available reference materials for this analyte and a potential alternative.

Product NameSupplierCAS NumberPurityCertificationNotes
3-Methyl-4-pentenoic acid Sigma-Aldrich1879-03-497%[1]-General laboratory grade.
3-Methyl-4-pentenoic acid Santa Cruz Biotechnology1879-03-4Not specified-Biochemical for research.[2]
3-Methyl-4-pentenoic acid Toronto Research Chemicals1879-03-4Not specified-Specialized complex organic molecule.[3]
(Z)-3-Methylpent-2-enoic acid Smolecule3675-21-6Not specified-Marketed as a reference standard for MS and GC.

Experimental Protocols for GC-MS Analysis

Due to the polar nature and relatively low volatility of this compound, direct analysis by gas chromatography is challenging. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester. The following protocol describes a general method for the analysis of this compound using silylation as the derivatization technique, followed by GC-MS analysis. This protocol is based on established methods for the analysis of short-chain fatty acids.[4][5]

Standard and Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The preparation of biological or other matrix-containing samples will depend on the specific application and may involve liquid-liquid extraction, solid-phase extraction, or other cleanup steps to isolate the analyte of interest.

Derivatization (Silylation)
  • Transfer 100 µL of the standard solution or sample extract to a clean, dry autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of silylated short-chain fatty acids and can be used as a starting point for method development.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 3 min.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 45-400
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Workflow for Reference Standard Selection and Analysis

The following diagram illustrates a logical workflow for selecting a suitable reference standard and proceeding with the analysis of this compound.

workflow Workflow for this compound Analysis cluster_selection Reference Standard Selection cluster_analysis Analytical Procedure start Define Analytical Requirements (Purity, Certification, Matrix) search Search for Commercially Available Standards start->search compare Compare Suppliers, Purity, and Cost search->compare select Select Appropriate Reference Standard compare->select prep Prepare Stock and Working Standards select->prep derivatize Derivatize Standard and Samples (e.g., Silylation) prep->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for selecting and analyzing this compound.

Signaling Pathway for Derivatization

The derivatization process is a critical step in the GC-MS analysis of carboxylic acids. The following diagram illustrates the general chemical transformation during silylation.

derivatization Silylation of this compound reactant1 This compound (R-COOH) product Trimethylsilyl Ester (R-COOSi(CH3)3) (Volatile & Thermally Stable) reactant1->product + Heat reactant2 Silylating Agent (e.g., BSTFA) reactant2->product

Caption: General reaction scheme for the silylation of this compound.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for the Quantification of 3-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of small molecules is paramount. This guide provides a framework for the inter-laboratory validation of 3-methylpent-4-enoic acid, a branched-chain unsaturated carboxylic acid. While specific inter-laboratory validation data for this compound is not widely published, this document presents a comparative analysis of established analytical methodologies commonly employed for similar organic acids. The presented data is hypothetical and serves to illustrate the expected performance characteristics of these techniques.

The reliable quantification of this compound is crucial for its potential role in various biological and chemical processes. To ensure consistency and accuracy across different laboratories, a thorough validation of analytical methods is essential. This guide outlines the key performance metrics and experimental protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice of analytical technique can significantly impact the precision, accuracy, and sensitivity of this compound measurements. The following table summarizes the hypothetical performance of GC-MS and LC-MS/MS in an inter-laboratory comparison study.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Injection)
Precision (Inter-laboratory CV%) 7.8%5.5%
Accuracy (Mean % Recovery) 96.5%98.8%
Limit of Quantification (LOQ) (µg/mL) 0.10.05
Analysis Time per Sample (minutes) 208
Sample Preparation Complexity HighLow
Matrix Effect Susceptibility LowMedium

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of any successful inter-laboratory validation. Below are representative methodologies for the quantification of this compound using GC-MS and LC-MS/MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This robust method is a well-established technique for the analysis of volatile and semi-volatile organic compounds. Derivatization is necessary to increase the volatility of this compound.

Sample Preparation:

  • Aliquoting: Transfer 100 µL of the sample (e.g., plasma, urine) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled this compound, to each sample to correct for extraction variability and matrix effects.

  • Protein Precipitation: For biological samples, add 300 µL of cold acetonitrile, vortex vigorously for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of the acid.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-TMS derivative and the internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Injection

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation.

Sample Preparation:

  • Aliquoting: Transfer 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., stable isotope-labeled this compound).

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) suitable for organic acid analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard.

Inter-Laboratory Validation Workflow

A well-structured inter-laboratory validation study is essential to assess the reproducibility and comparability of results between different facilities. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Coordinating Body Establishes Protocol B Recruitment of Participating Laboratories A->B C Preparation & Homogenization of Validation Samples B->C D Distribution of Blinded Samples C->D E Laboratories Analyze Samples Using Defined Protocol D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Results (e.g., Z-Scores) F->G H Evaluation of Method Performance & Comparability G->H I Issuance of Final Report to Participants H->I

Workflow for an inter-laboratory validation study.

Signaling Pathway Considerations

Currently, there is limited information available in published literature detailing specific signaling pathways in which this compound is directly involved. As research into the biological functions of this and other branched-chain fatty acids progresses, its metabolic and signaling roles may be further elucidated.

Safety Operating Guide

Proper Disposal of 3-Methylpent-4-enoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-methylpent-4-enoic acid, a corrosive and combustible hazardous material. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound (CAS No. 1879-03-4) is classified as a hazardous substance requiring careful handling.[1][2] It is designated as a combustible corrosive material, capable of causing severe skin burns and serious eye damage.[1][2]

Key Hazard Data:

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationSkin Corr. 1BCauses severe skin burns[1][2]
Serious Eye Damage/IrritationEye Dam. 1Causes serious eye damage[1][2]
CombustibilityStorage Class 8ACombustible corrosive hazardous material[1]

Pre-Disposal and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of a significant risk of splashing, full-body protection may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols are generated, a respirator with a suitable filter (e.g., type ABEK (EN14387)) is required.[1]

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

  • Containment: Ensure the this compound waste is in a clearly labeled, sealed, and non-reactive container. The original container is often the most suitable for this purpose.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the associated hazards (Corrosive, Combustible), and the appropriate hazard pictograms (GHS05 - Corrosion).[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area. This area should be away from incompatible materials, heat, sparks, and open flames.

  • Waste Collection: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Follow all institutional and local regulations for hazardous waste pickup and disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the liquid. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (for residual amounts): After absorbing the bulk of the spill, the affected area can be cautiously neutralized with a weak base, such as a sodium bicarbonate solution.

  • Collection and Disposal: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste, following the same procedure as for the chemical itself.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Identify Waste This compound B Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B Safety First C Work in a Ventilated Area (Chemical Fume Hood) B->C D Securely Contain Waste in a Labeled, Sealed Container C->D Prepare for Disposal E Store in Designated Hazardous Waste Area D->E Interim Storage F Arrange for Pickup by Approved Waste Disposal Contractor E->F Final Disposal Step G End: Proper Disposal F->G

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylpent-4-enoic Acid

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of this compound. Given its hazardous properties, adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Hazard Profile
Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent any direct contact with this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles are required at all times.[1] A full-face shield must be worn over the goggles when handling larger quantities or when there is a risk of splashing.[1]
Skin Protection A chemical-resistant lab coat must be worn and fully fastened. Nitrile or butyl rubber gloves are required for handling.[2] Consider double-gloving for added protection.[3] An impervious apron should be worn when transferring or using larger volumes.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[4] If a fume hood is not available or in the case of a large spill, a full-face respirator with an acid gas cartridge is necessary.[2]
Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[4]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Have a chemical spill kit readily available, equipped with a neutralizer for acids (such as sodium bicarbonate).[5][6]

  • Assemble all necessary glassware and equipment before commencing work.

  • Clearly label all containers with the chemical name and hazard symbols.[7]

2. Handling:

  • Conduct all transfers and manipulations of this compound within a chemical fume hood.[4]

  • Always add acid to water or other solvents slowly and with continuous stirring to dissipate heat; never the other way around.[1][8]

  • Use a bottle carrier for transporting containers of the acid.[3]

  • Keep containers tightly sealed when not in use.[7]

3. Post-Handling:

  • Thoroughly decontaminate the work area after use.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, and goggles, followed by the lab coat).

  • Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[9]

  • Containerization: Collect all liquid and solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[9][10] The label should include "Hazardous Waste" and the full chemical name.[9]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[10]

Emergency Procedures

Spill Response:

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, neutralize the spill by slowly applying sodium bicarbonate or another suitable acid neutralizer, working from the outside in.[6]

    • Absorb the neutralized mixture with an inert material like vermiculite (B1170534) or sand.[5]

    • Collect the absorbed material into a designated hazardous waste container.[5]

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Activate the nearest fire alarm if the spill is large or poses an immediate threat.

    • Contact your institution's emergency response team or EHS office immediately.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[12] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

Experimental Protocol: Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound during a typical laboratory experiment.

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure, identifying all potential hazards and necessary control measures.

  • Preparation and PPE:

    • Verify the functionality of the chemical fume hood, safety shower, and eyewash station.

    • Don all required PPE as detailed in the table above.

  • Chemical Handling:

    • Place all necessary apparatus inside the chemical fume hood.

    • Carefully open the container of this compound inside the fume hood.

    • Measure the required amount of the acid using appropriate glassware (e.g., graduated cylinder, pipette with a bulb). Never use mouth pipetting.

    • Slowly add the acid to the reaction vessel containing the solvent or other reagents.

    • Once the transfer is complete, securely cap the original container and any vessels containing the acid.

  • Post-Procedure:

    • Quench any unreacted this compound in the reaction mixture using a suitable and safe procedure.

    • Collect all waste, including contaminated disposable items (e.g., pipette tips, wipes), in the designated hazardous waste container.

    • Decontaminate all non-disposable glassware and equipment.

    • Clean the work surface inside the fume hood.

  • Waste Disposal and PPE Removal:

    • Ensure the hazardous waste container is properly labeled and stored.

    • Remove PPE in the designated area, following the correct doffing procedure.

    • Wash hands thoroughly.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Safety Equipment (Fume Hood, Eyewash) prep2->prep3 handle1 Transfer and Measure Acid prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency1 Spill or Exposure Occurs handle1->emergency1 handle3 Secure All Containers handle2->handle3 handle2->emergency1 post1 Decontaminate Work Area handle3->post1 post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands post3->post4 emergency2 Follow Emergency Procedures (Evacuate, Flush, Alert) emergency1->emergency2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methylpent-4-enoic acid
Reactant of Route 2
3-methylpent-4-enoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。